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(Fmoc-Cys-OSu)2

Cat. No.: B613753
CAS No.: 112514-60-0
M. Wt: 878.94
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Description

(Fmoc-Cys-OSu)2 is a useful research compound. Its molecular formula is C44H38N4O12S2 and its molecular weight is 878.94. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H38N4O12S2 B613753 (Fmoc-Cys-OSu)2 CAS No. 112514-60-0

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRWVOZABQSEGS-ZPGRZCPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H38N4O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

878.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Fmoc-Cys-OSu)2: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nα'-Bis(Fmoc)-L-cystine di-N-hydroxysuccinimide ester, commonly referred to as (Fmoc-Cys-OSu)2. This bifunctional crosslinking agent is a valuable tool in peptide synthesis, bioconjugation, and the development of novel drug delivery systems. Its unique structure, featuring two Fmoc-protected cysteine residues activated with N-hydroxysuccinimide (OSu) esters, allows for the efficient and controlled formation of disulfide bonds, a critical feature for the structural integrity and biological activity of many peptides and proteins.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Formula C44H38N4O12S2[1][2]
Molecular Weight 878.92 g/mol [1][2]
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate[1]
CAS Number 112514-60-0[2]
Appearance White to off-white solid
Storage Temperature +4°C[3]

Chemical Structure

The chemical structure of this compound consists of two Fmoc-protected L-cysteine residues linked by a disulfide bond. The carboxyl group of each cysteine is activated as an N-hydroxysuccinimide ester.

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Physicochemical Properties

While specific quantitative data for the solubility and stability of this compound is not extensively published in publicly available literature, general principles for similar Fmoc-protected amino acid derivatives can be applied.

Solubility: Fmoc-protected amino acids and their activated esters generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

SolventGeneral Solubility
N,N-Dimethylformamide (DMF) Generally high solubility
Dimethyl sulfoxide (DMSO) Generally high solubility
N-Methyl-2-pyrrolidone (NMP) Generally high solubility

Stability: The stability of this compound is influenced by the lability of its protecting and activating groups.

  • Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is readily cleaved by secondary amines such as piperidine. This is a fundamental step in Fmoc-based solid-phase peptide synthesis (SPPS).

  • OSu Ester: The N-hydroxysuccinimide ester is a reactive group susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. Therefore, the compound should be stored in a dry environment.

  • Disulfide Bond: The disulfide bond is relatively stable but can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Experimental Protocols

Detailed experimental protocols for the direct use of this compound are not widespread in the literature, which more commonly describes the use of other protected cysteine derivatives like Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH for the synthesis of cyclic peptides. However, the following represents a generalized workflow for its potential application in the synthesis of a cyclic disulfide-bridged peptide via solution-phase cyclization.

Protocol: Synthesis of a Cyclic Disulfide-Bridged Peptide

Objective: To synthesize a cyclic peptide containing a disulfide bridge using this compound as a key reagent for introducing the disulfide-linked cysteine residues.

Materials:

  • Linear peptide with free amino groups at both the N-terminus and a side chain (e.g., lysine).

  • This compound

  • Dry, amine-free N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

  • Diethyl ether (cold)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Methodology:

  • Linear Peptide Synthesis: The linear peptide precursor is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is designed to have two free amino groups for subsequent cyclization.

  • Cleavage from Resin: The linear peptide is cleaved from the solid support using a standard TFA cleavage cocktail.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, and the crude product is purified by RP-HPLC.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in dry DMF at a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add this compound (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents) to the peptide solution.

    • Stir the reaction at room temperature and monitor its progress by RP-HPLC and mass spectrometry.

  • Fmoc Deprotection: Once the cyclization is complete, remove the Fmoc groups by adding a 20% piperidine solution in DMF.

  • Final Purification: Purify the final cyclic peptide by RP-HPLC to remove any remaining reagents and byproducts.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Applications

The unique bifunctional nature of this compound makes it a valuable reagent in several areas of research and development.

Peptide Synthesis: The primary application of this compound is in the synthesis of peptides containing a disulfide bridge.[4] This is crucial for creating cyclic peptides, which often exhibit enhanced stability, receptor affinity, and biological activity compared to their linear counterparts. The pre-formed disulfide bond simplifies the synthetic strategy by eliminating the need for a separate oxidation step to form the disulfide bridge.[4]

Bioconjugation: The N-hydroxysuccinimide esters of this compound can react with primary amino groups on proteins and other biomolecules to form stable amide bonds. This allows for the introduction of a protected disulfide-linked moiety that can be further functionalized after the removal of the Fmoc groups. This approach can be used for the development of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[4]

Drug Delivery: Self-assembling peptides, often containing aromatic moieties like the Fmoc group, are being explored for the development of novel drug delivery systems. The ability of this compound to facilitate the formation of specific peptide architectures could be leveraged in the design of self-assembling peptide-based hydrogels or nanoparticles for controlled drug release.[5][6]

Signaling Pathways and Experimental Workflows

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its application in creating bioactive peptides can be visualized in the context of experimental workflows.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cyclization Cyclization cluster_analysis Analysis & Application SPPS Solid-Phase Peptide Synthesis of Linear Precursor Cleavage Cleavage from Resin SPPS->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Cyclization Solution-Phase Cyclization with this compound Purification1->Cyclization Fmoc_Deprotection Fmoc Deprotection Cyclization->Fmoc_Deprotection Purification2 Final RP-HPLC Purification Fmoc_Deprotection->Purification2 Characterization Mass Spectrometry & Analytical HPLC Purification2->Characterization Bioactivity Biological Activity Assay Characterization->Bioactivity

Caption: A generalized experimental workflow for the synthesis and evaluation of a cyclic peptide using this compound.

This guide provides a foundational understanding of the chemical structure and properties of this compound. While specific quantitative data remains limited in publicly accessible domains, the provided information on its applications and a generalized experimental protocol offers a strong starting point for researchers and professionals in the fields of peptide chemistry, bioconjugation, and drug development.

References

(Fmoc-Cys-OSu)2 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of (Fmoc-Cys-OSu)₂

This technical guide provides a comprehensive overview of the synthesis and purification of N,N'-bis(9-fluorenylmethoxycarbonyl)-L-cystine di-N-succinimidyl ester, herein referred to as (Fmoc-Cys-OSu)₂. This homobifunctional crosslinking agent is of significant interest to researchers, scientists, and drug development professionals for its utility in conjugating molecules containing primary amine groups, thereby forming stable amide bonds while incorporating a disulfide linkage that can be cleaved under reducing conditions. This document outlines a robust two-step synthetic pathway, detailed purification protocols, and methods for characterization.

Synthetic Methodology

The synthesis of (Fmoc-Cys-OSu)₂ is proposed via a two-step process. The first step involves the synthesis of the key intermediate, N,N'-bis(Fmoc)-L-cystine, through the oxidation of Fmoc-L-cysteine. The second step is the activation of both carboxylic acid functionalities of the cystine derivative with N-hydroxysuccinimide (NHS) to yield the final product.

Step 1: Synthesis of N,N'-bis(Fmoc)-L-cystine

The initial step focuses on the formation of a disulfide bond from two molecules of N-α-Fmoc-L-cysteine. Air oxidation in a slightly basic aqueous solution is a common and effective method for this transformation.

Experimental Protocol:

  • Dissolution: Dissolve Fmoc-L-cysteine (2 equivalents) in a suitable solvent mixture, such as 1:1 dimethylformamide (DMF)/water.

  • pH Adjustment: Adjust the pH of the solution to approximately 8.5 by the dropwise addition of a mild base, such as ammonium hydroxide. The slightly alkaline condition facilitates the deprotonation of the thiol group, promoting oxidation.

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification and Precipitation: Upon completion of the reaction, acidify the solution to a pH of approximately 2-3 with 1 M hydrochloric acid. The product, N,N'-bis(Fmoc)-L-cystine, will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of (Fmoc-Cys-OSu)₂

The second step involves the conversion of the dicarboxylic acid intermediate into its corresponding di-N-succinimidyl ester. This is achieved through a condensation reaction with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. To minimize the risk of racemization, which can be a concern with cysteine derivatives, the reaction should be conducted under anhydrous conditions and at a controlled temperature.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N'-bis(Fmoc)-L-cystine (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (2.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture over 30 minutes.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Byproduct Removal: The byproduct, dicyclohexylurea (DCU), is insoluble in the reaction solvent and will precipitate. Remove the DCU by filtration.

  • Work-up: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (Fmoc-Cys-OSu)₂.

Purification Methodology

The crude product from the synthesis typically requires purification to remove any unreacted starting materials, byproducts, and side products. Silica gel chromatography and recrystallization are effective methods for obtaining high-purity (Fmoc-Cys-OSu)₂.

Purification by Silica Gel Chromatography

Flash column chromatography is a standard method for purifying Fmoc-protected amino acid derivatives.[1]

Experimental Protocol:

  • Column Preparation: Pack a silica gel column with a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane or dichloromethane. The polarity of the eluent should be gradually increased to separate the components.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (Fmoc-Cys-OSu)₂.

Purification by Recrystallization

Recrystallization is an effective technique for purifying solid organic compounds, provided a suitable solvent system can be identified.[1]

Experimental Protocol:

  • Solvent Selection: Identify a suitable solvent system. For Fmoc-amino acid derivatives, mixtures like ethyl acetate/hexane or dichloromethane/hexane are often effective.[1] The compound should be soluble in the first solvent at an elevated temperature and insoluble in the second (non-solvent) at a low temperature.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate).

  • Crystallization: Slowly add the non-solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under vacuum.

Data Presentation

The following tables summarize the key parameters for the synthesis and the expected characteristics of the final product.

Table 1: Materials and Reaction Conditions for Synthesis

Parameter Step 1: Oxidation Step 2: Esterification
Starting Material Fmoc-L-cysteineN,N'-bis(Fmoc)-L-cystine
Key Reagents Ammonium hydroxideN-hydroxysuccinimide, DCC
Solvent DMF/WaterAnhydrous THF or DCM
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 24 - 48 hours14 - 18 hours
Stoichiometry -Fmoc-cystine:NHS:DCC (1:2.2:2.2)

Table 2: Representative Characterization Data

Property N,N'-bis(Fmoc)-L-cystine (Fmoc-Cys-OSu)₂
Appearance White solidWhite to off-white solid
Molecular Formula C₃₆H₃₂N₂O₈S₂C₄₄H₃₈N₄O₁₂S₂
Molecular Weight 684.78 g/mol [2]878.92 g/mol
Purity (HPLC) >95%>95%
¹H NMR (DMSO-d₆) Signals for Fmoc group, α-H, β-CH₂Signals for Fmoc group, α-H, β-CH₂, succinimide protons
MS (ESI+) m/z = 685.17 [M+H]⁺m/z = 879.20 [M+H]⁺

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the overall experimental workflow.

Synthesis_Pathway FmocCys Fmoc-L-cysteine FmocCystine N,N'-bis(Fmoc)-L-cystine FmocCys->FmocCystine Air Oxidation (NH₄OH) FmocCysOSu2 (Fmoc-Cys-OSu)₂ FmocCystine->FmocCysOSu2 NHS, DCC

Chemical synthesis pathway for (Fmoc-Cys-OSu)₂.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Fmoc-L-Cysteine oxidation Oxidation start->oxidation intermediate N,N'-bis(Fmoc)-L-cystine oxidation->intermediate esterification Esterification with NHS/DCC intermediate->esterification crude_product Crude (Fmoc-Cys-OSu)₂ esterification->crude_product chromatography Silica Gel Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization final_product Purified (Fmoc-Cys-OSu)₂ chromatography->final_product recrystallization->final_product analysis Characterization (NMR, MS, HPLC) final_product->analysis

Overall experimental workflow for the synthesis and purification.

Conclusion

This technical guide outlines a feasible and robust methodology for the synthesis and purification of (Fmoc-Cys-OSu)₂, a valuable homobifunctional crosslinker. By following the detailed protocols for the two-step synthesis—oxidation of Fmoc-L-cysteine followed by DCC/NHS-mediated esterification—and subsequent purification via chromatography or recrystallization, researchers can obtain this reagent in high purity. The provided data and workflows serve as a comprehensive resource for scientists and professionals in the fields of peptide chemistry, bioconjugation, and drug development.

References

Navigating the Labyrinth of Disulfide Bridging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bridges are critical covalent linkages that play a pivotal role in dictating the three-dimensional structure, stability, and biological activity of peptides and proteins. The precise and efficient formation of these bonds is a cornerstone of synthetic peptide chemistry and the development of therapeutic proteins and antibody-drug conjugates (ADCs).

This technical guide addresses the core principles and methodologies for achieving disulfide bridging. While the specific reagent (Fmoc-Cys-OSu)2 does not appear to be a commercially available or commonly documented reagent for this application, this guide will provide an in-depth exploration of the established and robust mechanisms and protocols that are central to the field. The foundational reaction governing disulfide bond formation is thiol-disulfide exchange, a versatile and controllable process that can be harnessed through various strategic approaches.

The Core Mechanism: Thiol-Disulfide Exchange

The formation of a disulfide bond from two thiol groups is an oxidation reaction. In the context of bioconjugation and peptide cyclization, this is often achieved through a thiol-disulfide exchange mechanism. This process involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and the release of a different thiol.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Peptide_Thiol_1 Peptide-SH Disulfide_Bridge Peptide-S-S-Peptide Peptide_Thiol_1->Disulfide_Bridge Oxidation Peptide_Thiol_2 Peptide-SH Peptide_Thiol_2->Disulfide_Bridge Oxidizing_Agent Oxidizing Agent (e.g., I₂, NCS, Air) Oxidizing_Agent->Disulfide_Bridge

Caption: General mechanism of disulfide bond formation through oxidation.

Strategic Approaches to Disulfide Bridge Formation

The controlled formation of specific disulfide bridges, especially in peptides containing multiple cysteine residues, relies on the strategic use of orthogonal protecting groups for the cysteine thiol side chains. This allows for the selective deprotection and oxidation of specific cysteine pairs.

Orthogonal Protection of Cysteine Residues

An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions, without affecting other protecting groups on the peptide. This is crucial for the regioselective formation of multiple disulfide bonds.

Protecting GroupAbbreviationDeprotection ConditionsKey Features
TritylTrtMild acid (e.g., 1-2% TFA in DCM); Cleaved during final resin cleavage with standard TFA cocktails.Cost-effective for routine synthesis of peptides with free thiols upon cleavage.[1][2]
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf).Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt and Mmt.[1]
4-MethoxytritylMmtVery mild acid (e.g., 1-2% TFA in DCM). More acid-labile than Trt.Allows for selective on-resin deprotection in the presence of Trt and Acm groups.
tert-ButyltBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂.Stable to TFA and iodine oxidation, providing another layer of orthogonality.[2]
S-tert-butylthioStBuReducing agents (e.g., thiols like DTT, phosphines).Stable to TFA. Can be removed on-resin.
On-Resin vs. In-Solution Disulfide Bridging

The formation of disulfide bonds can be performed while the peptide is still attached to the solid-phase support (on-resin) or after it has been cleaved and purified (in-solution).

  • On-Resin Cyclization: This method is often preferred as it can minimize intermolecular side reactions, such as dimerization and polymerization, due to the pseudo-dilution effect of the resin-bound peptides.[3]

  • In-Solution Cyclization: This approach is typically performed at high dilution to favor intramolecular cyclization. It allows for the purification of the linear, protected peptide prior to the final disulfide bond formation.[1]

Experimental Protocols

The following are detailed methodologies for common disulfide bridging experiments.

Protocol 1: On-Resin Disulfide Bond Formation from Cys(Trt) Residues using Iodine

This protocol describes the deprotection of Trityl groups and subsequent on-resin oxidation to form a disulfide bridge.

Materials:

  • Peptide-resin containing two Cys(Trt) residues.

  • Dichloromethane (DCM), peptide synthesis grade.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Iodine (I₂).

  • Methanol (MeOH).

  • 1 M aqueous solution of ascorbic acid.

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Trityl Group Deprotection:

    • Wash the resin thoroughly with DCM (5 times).

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times until the yellow color of the trityl cation is no longer observed in the washings.

    • Wash the resin thoroughly with DCM (5 times) and then with DMF (5 times) to remove all traces of acid.[1]

  • On-Resin Oxidation:

    • Prepare a 0.1 M solution of iodine in DMF.

    • Add the iodine solution to the resin and shake at room temperature for 1-2 hours.

    • Filter the reaction solution and wash the resin extensively with DMF (5 times) and DCM (5 times).[1]

  • Cleavage and Final Deprotection:

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin and remove any remaining side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification: Purify the cyclic peptide by reversed-phase HPLC.

Protocol 2: In-Solution Disulfide Bond Formation from a Peptide with Free Thiols by Air Oxidation

This protocol is for the formation of a disulfide bridge in solution after the peptide has been cleaved from the resin and purified.

Materials:

  • Lyophilized linear peptide with two free cysteine residues.

  • Ammonium bicarbonate buffer (e.g., 0.1 M, pH 8.0-8.5).

  • Acetonitrile (ACN).

  • Hydrochloric acid (HCl) for pH adjustment.

Methodology:

  • Peptide Dissolution: Dissolve the lyophilized peptide in a mixture of the ammonium bicarbonate buffer and an organic co-solvent like ACN to a final concentration of 0.1-1.0 mg/mL. The high dilution favors intramolecular cyclization.

  • Oxidation: Stir the solution vigorously, open to the atmosphere, at room temperature. The dissolved oxygen in the buffer will act as the oxidant.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by RP-HPLC and mass spectrometry. The cyclic product will typically have a shorter retention time than the linear precursor.

  • Quenching and Lyophilization: Once the reaction is complete (typically 12-48 hours), acidify the solution to pH 3-4 with HCl to stop the reaction. Lyophilize the solution to remove the volatile ammonium bicarbonate buffer.

  • Purification: Purify the final cyclic peptide by reversed-phase HPLC.

Visualization of Experimental Workflow

Disulfide_Bridging_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_on_resin On-Resin Strategy cluster_cleavage Cleavage and Deprotection cluster_in_solution In-Solution Strategy Start Start with Resin Incorporate_AA Incorporate Fmoc-Amino Acids Start->Incorporate_AA Incorporate_Cys Incorporate Orthogonally Protected Cys (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH) Incorporate_AA->Incorporate_Cys Final_Peptide_Resin Full-Length Protected Peptide on Resin Incorporate_Cys->Final_Peptide_Resin Selective_Deprotection_On Selective Deprotection of Cys(Trt) Final_Peptide_Resin->Selective_Deprotection_On Cleavage Cleavage from Resin (TFA Cocktail) Final_Peptide_Resin->Cleavage For single disulfide Oxidation_On On-Resin Oxidation (e.g., Iodine) Selective_Deprotection_On->Oxidation_On First_Bridge_On First Disulfide Bridge Formed Oxidation_On->First_Bridge_On First_Bridge_On->Cleavage Purification Purify Linear Peptide Cleavage->Purification Selective_Deprotection_In Selective Deprotection of Cys(Acm) Purification->Selective_Deprotection_In Oxidation_In In-Solution Oxidation (e.g., Iodine or Air) Selective_Deprotection_In->Oxidation_In Second_Bridge_In Second Disulfide Bridge Formed Oxidation_In->Second_Bridge_In

References

An In-depth Technical Guide to Fmoc-Protected Cysteine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fluorenylmethyloxycarbonyl (Fmoc)-protected cysteine derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). Cysteine's unique thiol side chain is pivotal for the structural and functional integrity of many peptides and proteins, primarily through the formation of disulfide bridges. Effective protection of this reactive group is critical for successful peptide synthesis, preventing unwanted side reactions and enabling precise control over disulfide bond formation. This document details the properties of common Fmoc-cysteine derivatives, provides experimental protocols for their use, and outlines strategies for the synthesis of complex cysteine-containing peptides.

Core Concepts: The Imperative of Cysteine Protection

The sulfhydryl group (-SH) of cysteine is highly nucleophilic and susceptible to oxidation, alkylation, and other side reactions under the conditions of peptide synthesis.[1] Uncontrolled oxidation can lead to a heterogeneous mixture of products with incorrect disulfide linkages, significantly complicating purification and compromising the biological activity of the target peptide. To circumvent these issues, the thiol group must be masked with a protecting group that is stable throughout the iterative steps of peptide chain elongation but can be selectively removed under specific conditions.[1] The choice of this protecting group is a critical strategic decision in the synthesis of cysteine-containing peptides.[2]

Comparative Analysis of Common Fmoc-Cysteine Derivatives

The selection of an appropriate Fmoc-cysteine derivative is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture and the need for orthogonal protection schemes. The following tables provide a comparative summary of the key quantitative performance indicators for commonly used derivatives.

Table 1: Physicochemical and Performance Properties of Fmoc-Cysteine Derivatives
DerivativeThiol Protecting GroupMolecular Weight ( g/mol )Key Characteristics & Applications
Fmoc-Cys(Trt)-OH Trityl (Trt)585.72Most common and cost-effective for routine synthesis of peptides with free thiols.[2] Acid-labile, removed during final TFA cleavage.[3] Prone to racemization with certain coupling reagents.[4]
Fmoc-Cys(Acm)-OH Acetamidomethyl (Acm)414.47Stable to TFA, enabling purification of the protected peptide.[5] Used in orthogonal strategies for multiple disulfide bonds.[6] Less prone to racemization than Trt.[7]
Fmoc-Cys(StBu)-OH S-tert-butylthio (StBu)431.57Stable to TFA, offering an orthogonal protection strategy.[8] Removed by reduction with thiols or phosphines.[8]
Fmoc-Cys(tBu)-OH tert-Butyl (tBu)399.51Stable to TFA and iodine oxidation.[9] Requires strong acid for removal. Useful in complex orthogonal schemes.[9]
Fmoc-Cys(Mmt)-OH 4-Methoxytrityl (Mmt)615.75Highly acid-labile, allowing for selective on-resin deprotection with dilute TFA.[9] Ideal for on-resin disulfide bond formation.
Fmoc-Cys(Thp)-OH Tetrahydropyranyl (Thp)-Reduces racemization and side reactions compared to Trt.[10] Stable to 1% TFA in DCM.
Table 2: Racemization of Fmoc-Cysteine Derivatives Under Various Coupling Conditions
DerivativeCoupling Reagent/Condition% Racemization (D-isomer)Notes
Fmoc-Cys(Trt)-OH DIPCDI/Oxyma Pure3.3%Standard carbodiimide coupling leads to notable racemization.[4]
HCTU/DIEA (Microwave, 50°C)10.9%Increased racemization with phosphonium/uronium reagents and heat.[4]
HCTU/DIEA (Microwave, 80°C)26.6%Temperature significantly impacts racemization.[4]
Fmoc-Cys(Acm)-OH -Generally less prone to racemization compared to Fmoc-Cys(Trt)-OH.[6]
Fmoc-Cys(Thp)-OH DIPCDI/Oxyma Pure0.74%Offers significant advantage in minimizing racemization.[10]
Fmoc-Cys(Dpm)-OH DIPCDI/Oxyma Pure6.8%Higher racemization compared to Trt and Thp derivatives.
Table 3: Stability of Cysteine Protecting Groups to Deprotection Reagents
Protecting GroupReagentTimeTemperature% Deprotection
Trityl (Trt) 95% aq. TFA2 hoursRoom Temp.>95% (complete)
4-Methoxytrityl (Mmt) 1% TFA in DCM, 5% TIS30 min (2x)Room Temp.>95% (complete)
Diphenylmethyl (Dpm) 1-3% TFA in DCMOn-resinRoom Temp.Stable
95% TFA2 hoursRoom Temp.>95% (complete)
Acetamidomethyl (Acm) 95% aq. TFA-Room Temp.Stable
Iodine (I₂)30-60 minRoom Temp.>95% (complete)
S-tert-butylthio (StBu) 95% aq. TFA-Room Temp.Stable
Dithiothreitol (DTT)-Room Temp.>95% (complete)
tert-Butyl (tBu) 95% aq. TFA-Room Temp.Stable

Note: Quantitative solubility data for Fmoc-cysteine derivatives in specific SPPS solvents is not extensively tabulated in the literature and is often determined empirically. Generally, most Fmoc-amino acids exhibit good solubility in DMF and NMP, which can be enhanced by gentle warming or the addition of co-solvents like DMSO if needed.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key Fmoc-cysteine derivatives and their application in SPPS.

Synthesis of Fmoc-Protected Cysteine Derivatives

Protocol 1: Synthesis of Fmoc-Cys(Acm)-OH [12]

This one-pot protocol involves the S-alkylation of L-cysteine followed by N-protection with Fmoc-OSu.

  • S-Alkylation:

    • In a suitable reaction vessel, dissolve L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide in deionized water.

    • Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.

    • Stir the reaction mixture at 0-10°C for 18-30 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • N-Fmoc Protection:

    • To the aqueous solution of Cys(Acm)-OH from the previous step, add a solution of 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) in acetone.

    • Adjust the pH of the reaction mixture to 7-8 using a sodium bicarbonate solution.

    • Allow the reaction to proceed until completion, as monitored by TLC.

  • Work-up and Purification:

    • Extract the crude product from the aqueous reaction mixture with ethyl acetate.

    • Wash the organic layer with a brine solution.

    • Acidify the organic layer with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield Fmoc-Cys(Acm)-OH.

Protocol 2: Synthesis of Fmoc-Cys(StBu)-OH (General Procedure) [13]

This is a multi-step synthesis, with a representative procedure outlined below.

  • Formation of S-tert-butyl-L-cysteine: This step typically involves the reaction of L-cysteine with a source of the tert-butylthio group.

  • N-Fmoc Protection:

    • Dissolve S-tert-butyl-L-cysteine in a mixture of acetone and water.

    • Add sodium carbonate to adjust the pH.

    • Add a solution of Fmoc-OSu in acetone and stir at a controlled temperature (e.g., 50°C).

  • Work-up and Purification: The product is typically isolated by extraction and precipitation, followed by purification techniques like chromatography if necessary.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Protocol 3: Standard Fmoc-SPPS Cycle for Fmoc-Cysteine Derivative Incorporation [3]

This protocol outlines a manual workflow for incorporating an Fmoc-cysteine derivative into a peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3-5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-cysteine derivative (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction completion using a qualitative method such as the Kaiser test (a negative result indicates completion).

    • If the reaction is incomplete, the coupling step can be repeated.

    • Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 4: Cleavage and Deprotection [4]

This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and DCM, and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). The presence of scavengers like EDT is crucial to prevent re-attachment of the Trt group and other side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold ether to remove scavengers and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Disulfide Bond Formation Protocols

Protocol 5: On-Resin Disulfide Bond Formation with Iodine

This method is suitable for forming a disulfide bridge while the peptide is still attached to the solid support, often using an Mmt-protected cysteine pair that has been selectively deprotected.

  • Selective Deprotection: If using an orthogonal strategy, selectively deprotect the desired cysteine pair (e.g., remove Mmt groups with 1-2% TFA in DCM).

  • Resin Preparation: Wash the resin thoroughly with DCM and then DMF.

  • Oxidation:

    • Prepare a 0.1 M solution of iodine (I₂) in a suitable solvent (e.g., DMF).

    • Add the iodine solution (5-10 equivalents per cysteine pair) to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess iodine.

  • Cleavage: Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail as described in Protocol 4.

Protocol 6: Solution-Phase Disulfide Bond Formation (Air Oxidation)

This is a common method for forming disulfide bonds after the peptide has been cleaved and purified.

  • Peptide Dissolution: Dissolve the purified linear peptide containing free thiols in a suitable buffer, such as 0.1 M ammonium bicarbonate (pH 8), at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

  • Oxidation: Stir the solution gently, open to the atmosphere, at room temperature for 12-48 hours.

  • Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry to confirm the formation of the cyclic product.

  • Lyophilization: Once the reaction is complete, lyophilize the solution to obtain the final cyclic peptide.

Visualization of Key Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis of cysteine-containing peptides.

sps_workflow start Start with Resin swelling Resin Swelling in DMF start->swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Cys(X)-OH + Reagents) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-chain Deprotection (TFA) final_deprotection->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Final Peptide purification->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

orthogonal_strategy cluster_synthesis Solid-Phase Synthesis cluster_cyclization1 First Disulfide Bond (On-Resin) cluster_final_steps Final Steps synthesis Synthesize Linear Peptide with Cys(Mmt) and Cys(Acm) deprotect_mmt Selective Mmt Deprotection (1-2% TFA in DCM) synthesis->deprotect_mmt wash1 Wash deprotect_mmt->wash1 oxidize1 Oxidation (e.g., Iodine) wash1->oxidize1 wash2 Wash oxidize1->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage purify_mono Purify Monocyclic Peptide cleavage->purify_mono deprotect_acm Acm Deprotection & Oxidation (e.g., Iodine in solution) purify_mono->deprotect_acm purify_bi Purify Bicyclic Peptide deprotect_acm->purify_bi

Caption: Orthogonal strategy for regioselective disulfide bond formation.

Signaling Pathway

Cysteine residues are central to redox signaling, acting as molecular switches that respond to cellular oxidative stress. The reversible oxidation of their thiol groups can modulate protein function, localization, and interaction with other molecules.

redox_signaling cluster_oxidation Oxidative Modification cluster_reduction Reductive Restoration ROS Reactive Oxygen Species (e.g., H₂O₂) Protein_SH Protein-Cys-SH (Reduced, Active) ROS->Protein_SH Oxidation SulfenicAcid Protein-Cys-SOH (Sulfenic Acid) Protein_SH->SulfenicAcid Disulfide Protein-S-S-Protein (Disulfide Bond) SulfenicAcid->Disulfide + Cys-SH Glutathionylation Protein-S-S-GSH (Glutathionylation) SulfenicAcid->Glutathionylation + GSH Disulfide->Protein_SH Reduction Signal_Transduction Downstream Signaling (Altered Protein Function) Disulfide->Signal_Transduction Glutathionylation->Protein_SH Reduction Glutathionylation->Signal_Transduction Thioredoxin Thioredoxin System Thioredoxin->Disulfide Glutaredoxin Glutaredoxin System Glutaredoxin->Glutathionylation

Caption: Simplified overview of cysteine-mediated redox signaling.

Conclusion

Fmoc-protected cysteine derivatives are indispensable tools for the synthesis of a vast array of peptides for research and therapeutic development. A thorough understanding of the properties of different protecting groups, coupled with optimized protocols for their incorporation and for disulfide bond formation, is essential for achieving high yields of pure, correctly folded peptides. The choice between derivatives like the acid-labile Fmoc-Cys(Trt)-OH for routine synthesis and orthogonally protected variants such as Fmoc-Cys(Acm)-OH for more complex targets must be made strategically. By carefully considering the factors of racemization, side reactions, and the desired final product, researchers can successfully navigate the challenges of synthesizing cysteine-containing peptides.

References

Stability and Storage of (Fmoc-Cys-OSu)2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the integrity of reagents is paramount. (Fmoc-Cys-OSu)2, a homobifunctional crosslinker, is a valuable tool for introducing disulfide bonds and conjugating molecules via its amine-reactive N-hydroxysuccinimide (NHS) esters. However, the inherent reactivity of the NHS ester and the nature of the disulfide bond necessitate a thorough understanding of its stability and appropriate storage conditions to ensure experimental success and reproducibility. This technical guide provides a comprehensive overview of the stability profile of this compound, detailed experimental protocols for stability assessment, and recommended storage conditions.

Core Stability Profile: The Susceptibility of the NHS Ester

The primary mode of degradation for this compound is the hydrolysis of the N-hydroxysuccinimide esters. This reaction, in which water acts as a nucleophile, cleaves the ester bond, yielding the corresponding carboxylic acid and free N-hydroxysuccinimide (NHS). This hydrolysis is a competing reaction to the desired aminolysis (reaction with a primary amine) and is significantly influenced by environmental factors, most notably pH and the presence of moisture.

The Fmoc protecting group on the α-amino group is generally stable under acidic conditions but is readily cleaved by bases, typically secondary amines like piperidine.[1] This basic lability is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS).[]

Quantitative Analysis of NHS Ester Hydrolysis
pHTemperature (°C)Approximate Half-life of NHS Ester
7.004 - 5 hours
7.0Room Temperature~1 hour
8.0Room Temperature~1 hour
8.6410 minutes

Data compiled from publicly available information on the hydrolysis rates of NHS esters.[3][4][5][6]

As the data indicates, the rate of hydrolysis increases dramatically with a rise in pH.[7] This is a critical consideration for reaction buffer selection, where a compromise must be struck between maintaining the nucleophilicity of the target amine (favored at higher pH) and the stability of the NHS ester.[7]

Disulfide Bond Stability

The disulfide bond within the this compound molecule is susceptible to cleavage by reducing agents. Thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol, as well as phosphines like tris(2-carboxyethyl)phosphine (TCEP), can readily reduce the disulfide bond to yield two free thiol groups. This reactivity is fundamental to many biochemical assays and protein chemistry techniques. For applications where the integrity of the disulfide linkage is crucial, exposure to reducing agents must be strictly avoided.

Recommended Storage Conditions

To maximize the shelf-life and ensure the reactivity of this compound, the following storage conditions are recommended:

ConditionRecommendation
Solid Form Store at -20°C or below in a desiccated environment.
Keep the container tightly sealed to minimize exposure to atmospheric moisture.
Purging the container with an inert gas (e.g., argon or nitrogen) before sealing is ideal.
In Solution Prepare stock solutions in anhydrous, amine-free organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and moisture contamination.
Store stock solutions at -20°C or -80°C.

Before use, it is crucial to allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Experimental Protocols for Stability Assessment

Regular assessment of the activity of this compound, especially for older batches or those that may have been exposed to suboptimal conditions, is a good laboratory practice. The following protocols detail methods for quantifying the stability of the NHS ester.

Protocol 1: HPLC-Based Stability Assay

This method allows for the direct quantification of the intact this compound and its hydrolysis byproducts.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Aqueous buffers of varying pH (e.g., phosphate buffer at pH 6.0, 7.0, and 8.0)

  • Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) and a UV detector.[8]

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into separate vials. To each vial, add an equal volume of the desired aqueous buffer to initiate hydrolysis. Incubate the samples at a controlled temperature (e.g., room temperature).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction in one of the vials by adding an equal volume of 1% TFA in acetonitrile. This will acidify the sample and effectively stop further hydrolysis.

  • HPLC Analysis: Inject the quenched samples onto the HPLC system.

    • Mobile Phase A: 0.1% TFA in water.[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[9]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a suitable starting point.[10]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: Monitor the absorbance at 220 nm and 260 nm.[8]

  • Data Analysis: Integrate the peak areas corresponding to the intact this compound and its hydrolysis product. The percentage of remaining active ester at each time point can be calculated. Plotting the natural logarithm of the concentration of the active ester versus time will allow for the determination of the hydrolysis rate constant and the half-life under the tested conditions.

Visualizing Experimental and Reaction Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and chemical transformations.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Analysis stock Prepare this compound stock in anhydrous ACN aliquot Aliquot stock solution stock->aliquot add_buffer Add aqueous buffer (varying pH) aliquot->add_buffer incubate Incubate at controlled temperature add_buffer->incubate time_points Take samples at defined time points incubate->time_points quench Quench with TFA/ACN solution time_points->quench hplc Inject on RP-HPLC quench->hplc integrate Integrate peak areas hplc->integrate calculate Calculate hydrolysis rate and half-life integrate->calculate

Caption: Workflow for the HPLC-based stability assessment of this compound.

bioconjugation_pathway cluster_reaction Bioconjugation Reaction (pH 7.2 - 8.5) cluster_hydrolysis Competing Hydrolysis reagent This compound Homobifunctional Crosslinker reaction_step Nucleophilic Attack by Amine reagent->reaction_step hydrolysis_step Hydrolysis of NHS Ester reagent->hydrolysis_step biomolecule Biomolecule-NH2 e.g., Protein, Peptide biomolecule->reaction_step product { Conjugated Biomolecule | Stable Amide Bond } reaction_step->product byproduct { N-hydroxysuccinimide (NHS) | Leaving Group } reaction_step->byproduct water H2O water->hydrolysis_step hydrolysis_step->byproduct inactive_product { Inactive Carboxylic Acid } hydrolysis_step->inactive_product

Caption: Reaction pathway for the bioconjugation of a primary amine-containing biomolecule with this compound and the competing hydrolysis reaction.

Conclusion

The utility of this compound as a crosslinking and labeling reagent is intrinsically linked to the stability of its reactive NHS esters and the disulfide bond. By understanding the factors that contribute to its degradation, particularly hydrolysis, and by adhering to strict storage and handling protocols, researchers can ensure the integrity and reactivity of this compound. The implementation of routine stability testing, as outlined in the provided protocols, can further enhance the reliability of experimental outcomes in peptide synthesis and drug development applications.

References

Solubility of (Fmoc-Cys-OSu)2 in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of (Fmoc-Cys-OSu)₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Fmoc-Cys-OSu)₂, the N,N'-bis(fluorenylmethyloxycarbonyl)-L-cystine-bis(N-hydroxysuccinimide ester), is a homobifunctional crosslinking reagent used in bioconjugation and peptide synthesis. Its utility is fundamentally linked to its solubility in organic solvents, which dictates its handling, reaction efficiency, and purification. This guide provides a comprehensive overview of the solubility characteristics of (Fmoc-Cys-OSu)₂, detailed experimental protocols for solubility determination, and a logical workflow for its synthesis.

The solubility of Fmoc-protected amino acids is primarily governed by the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group, which generally imparts good solubility in many organic solvents.[1] However, the overall structure of the molecule, including the two polar N-hydroxysuccinimide (OSu) esters and the disulfide bond of the cystine core, influences its behavior in different solvent environments.

Data Presentation: Solubility Profile

Precise quantitative solubility data for (Fmoc-Cys-OSu)₂ is not extensively published. The following table consolidates qualitative and estimated solubility information based on the general principles of Fmoc-amino acid chemistry and data from related compounds, such as Fmoc-OSu.[1][2][3] It is crucial for researchers to experimentally verify these characteristics for their specific applications.[4]

SolventTypeExpected SolubilityCommon Applications in Peptide Chemistry
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble (Expected >25 mg/mL)Primary solvent for solid-phase peptide synthesis (SPPS) and coupling reactions.[1][5]
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble (Expected >20 mg/mL)Used to dissolve reagents and for challenging sequences prone to aggregation; can be used as a co-solvent.[2][4][6]
N-Methyl-2-Pyrrolidone (NMP)Polar AproticHighly Soluble (Expected)An alternative primary solvent to DMF in SPPS with excellent solvating properties.[4][6]
Dichloromethane (DCM)Nonpolar / HalogenatedModerately to Highly Soluble (Expected)Used in synthesis, purification, and for dissolving reagents; common in solid-phase synthesis for swelling resins.[5][7][8]
Acetonitrile (ACN)Polar AproticLimited to Moderate Solubility (Expected)Primarily used as a component of the mobile phase in reverse-phase HPLC purification.[1][9]
Tetrahydrofuran (THF)Polar AproticLimited to Moderate Solubility (Expected)Used in some "green" SPPS protocols and as a reaction solvent, though its solvating power can be lower than DMF.[1][6]
Ethyl Acetate (EtOAc)Polar AproticLimited SolubilityCommonly used for extraction and recrystallization of Fmoc-protected amino acids.[7]
Methanol (MeOH)Polar ProticSparingly Soluble to InsolubleGenerally not a primary solvent for Fmoc-amino acid derivatives due to potential side reactions; used in purification.[10]
WaterPolar ProticSparingly Soluble to InsolubleFmoc-protected amino acids are generally poorly soluble in aqueous solutions.[2][11]

Note: The expected solubility values are estimations based on related compounds like Fmoc-OSu and general principles for Fmoc-protected amino acids. Actual solubility can be influenced by factors such as temperature, purity, and the presence of water in the solvent.

Experimental Protocols

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[1]

Protocol: Determination of Equilibrium Solubility via Shake-Flask Method

1. Materials:

  • (Fmoc-Cys-OSu)₂

  • High-purity organic solvents of interest (e.g., DMF, DMSO, DCM)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

2. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of (Fmoc-Cys-OSu)₂ with known concentrations in the solvent of interest. These will be used to generate a calibration curve for quantitative analysis.[1]

  • Sample Preparation: Add an excess amount of (Fmoc-Cys-OSu)₂ to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.[1]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24-48 hours.[1]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved (Fmoc-Cys-OSu)₂.

  • Calculation: Calculate the original concentration in the saturated supernatant, taking the dilution factor into account. This value represents the solubility of (Fmoc-Cys-OSu)₂ in the chosen solvent at the specified temperature.

Mandatory Visualization

Logical Workflow for the Synthesis of (Fmoc-Cys-OSu)₂

The following diagram illustrates a plausible synthetic pathway for (Fmoc-Cys-OSu)₂. The process involves two key transformations: the N-protection of L-cystine with Fmoc-OSu, followed by the activation of the resulting dicarboxylic acid with N-hydroxysuccinimide (HOSu) to form the active esters.

Synthesis_Workflow Cystine L-Cystine Step1 Step 1: N-Fmoc Protection Cystine->Step1 FmocOSu Fmoc-OSu (2.2 eq) FmocOSu->Step1 Base1 Base (e.g., NaHCO₃) Aqueous/Organic Solvent Base1->Step1 Intermediate N,N'-bis(Fmoc)-L-Cystine Step1->Intermediate Forms Intermediate Step2 Step 2: Carboxyl Activation Intermediate->Step2 HOSu HOSu (2.2 eq) HOSu->Step2 DCC DCC or EDC (2.2 eq) DCC->Step2 Solvent2 Anhydrous Solvent (e.g., DCM, THF) Solvent2->Step2 Product (Fmoc-Cys-OSu)₂ Step2->Product Forms Active Ester Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure (Fmoc-Cys-OSu)₂ Purification->FinalProduct

Caption: Logical workflow for the synthesis of (Fmoc-Cys-OSu)₂.

References

Chemical principles of N-hydroxysuccinimide ester activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Principles of N-hydroxysuccinimide Ester Activation

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and highly efficient method for covalently linking molecules. It is widely employed by researchers, scientists, and drug development professionals for applications ranging from protein labeling and immunoassays to the synthesis of antibody-drug conjugates (ADCs).[1][2] The core principle involves the "activation" of a carboxyl group (-COOH) to form a reactive NHS ester, which is then susceptible to nucleophilic attack by a primary amine (-NH₂), resulting in the formation of a stable and irreversible amide bond.[3]

This technique is favored for its high reactivity and specificity towards primary amines, the relative stability of the NHS-ester intermediate in aqueous environments, and the versatility offered by a wide array of commercially available NHS-ester-functionalized reagents.[2][4] This guide provides a detailed exploration of the fundamental chemical principles, critical reaction parameters, experimental protocols, and logical workflows that govern NHS ester activation.

Core Chemical Principles

The formation of an amide bond via NHS ester chemistry is typically a two-stage process facilitated by a carbodiimide, most commonly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[5][6]

Stage 1: Carboxyl Group Activation The process begins with the activation of a carboxyl group by EDC. This reaction is most efficient under acidic conditions (pH 4.5–6.0) and forms a highly reactive, yet unstable, O-acylisourea intermediate.[5][7] This intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxyl group and reduce conjugation efficiency.[7][8]

Stage 2: NHS Ester Formation and Amine Coupling To enhance stability and efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[6][8] This amine-reactive intermediate is significantly more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction.[8] The NHS ester then reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond, releasing NHS as a byproduct.[3][4] This second step is most efficient at a physiological to slightly alkaline pH (7.2–8.5).[5][9]

G cluster_activation Stage 1: Activation cluster_stabilization Stage 2: Stabilization & Coupling mol1 R-COOH (Carboxylic Acid) intermediate O-acylisourea (Unstable Intermediate) mol1->intermediate + mol2 EDC mol2->intermediate intermediate->mol1 Hydrolysis byproduct1 Isourea Byproduct intermediate->byproduct1 Hydrolysis nhs_ester R-CO-NHS (Semi-stable NHS Ester) intermediate->nhs_ester + nhs NHS nhs->nhs_ester final_product R-CO-NH-R' (Stable Amide Bond) nhs_ester->final_product + amine R'-NH₂ (Primary Amine) amine->final_product byproduct2 NHS final_product->byproduct2 Release G start Start: Prepare Reagents (Protein, EDC, NHS, Buffers) step1 Step 1: Activate Carboxyls Add EDC/NHS to Protein #1 in Activation Buffer (pH 5-6) start->step1 step2 Incubate 15-30 min @ RT step1->step2 step3 Step 2: Purify Activated Protein Remove excess EDC/NHS (Desalting Column) step2->step3 step4 Step 3: Conjugate Add Amine-Molecule #2 in Coupling Buffer (pH 7.2-7.5) step3->step4 step5 Incubate 2-4 hr @ RT or Overnight @ 4°C step4->step5 step6 Step 4: Quench Reaction Add Tris or Hydroxylamine step5->step6 step7 Step 5: Final Purification Remove excess reagents (Desalting / SEC / Dialysis) step6->step7 end_node End: Purified Conjugate step7->end_node G pH Reaction pH Amine Amine Nucleophilicity (-NH₂) pH->Amine Increases Hydrolysis Hydrolysis Rate pH->Hydrolysis Increases Temp Temperature Temp->Hydrolysis Increases Yield Final Conjugate Yield Amine->Yield Increases Stability NHS Ester Stability Stability->Yield Increases Hydrolysis->Stability Decreases

References

Methodological & Application

Application Notes and Protocols for Peptide Cyclization via Disulfide Bridge Formation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: A Step-by-Step Guide for Peptide Cyclization Using Fmoc-Protected Cysteine

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.

Introduction

Peptide cyclization is a critical strategy in drug discovery and development to enhance the stability, activity, and target specificity of peptide-based therapeutics.[1][2] One of the most common and naturally occurring methods for cyclization is the formation of a disulfide bridge between two cysteine residues.[1][3] This covalent bond constrains the peptide's conformation, which can lead to improved proteolytic resistance and binding affinity.[4][5]

This guide provides detailed protocols for synthesizing cyclic disulfide-bridged peptides using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The process involves the synthesis of a linear peptide precursor containing two orthogonally protected cysteine residues, followed by selective deprotection and oxidation to form the intramolecular disulfide bond. Both on-resin and solution-phase cyclization strategies are covered.

While the specific reagent (Fmoc-Cys-OSu)2 is not a standard agent for inducing cyclization of a linear peptide, the synthesis of cyclic peptides is routinely achieved by incorporating Fmoc-protected cysteine residues (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) into the peptide sequence, followed by an oxidation step.[2][6]

Principle of the Method

The synthesis of disulfide-bridged cyclic peptides relies on the use of cysteine residues with sulfhydryl (thiol) side chains protected by groups that are stable to the repetitive Fmoc-deprotection steps (typically 20% piperidine in DMF).[2] These protecting groups, such as Trityl (Trt) or Acetamidomethyl (Acm), are considered "orthogonal" because they can be removed under specific conditions that do not affect other protecting groups on the peptide or cleave the peptide from the solid support.

Once the linear peptide is assembled, these specific cysteine protecting groups are selectively removed to expose the free thiol groups. Subsequent oxidation of these thiols under controlled conditions leads to the formation of the desired intramolecular disulfide bond.

Experimental Protocols

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol outlines the standard Fmoc-SPPS procedure to assemble the linear peptide on a solid support.

  • Resin Selection and Swelling:

    • Choose an appropriate resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7][8]

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating it with a solution of 20% piperidine in DMF.[2][7]

    • Perform the treatment twice: first for 1-3 minutes, drain, and then for 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

  • Amino Acid Coupling:

    • In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading), including the required Fmoc-Cys(Trt)-OH or other protected cysteine derivatives at the desired positions.

    • Activation is typically performed using a coupling agent like HCTU (3.9 equivalents) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA) (10 equivalents) in DMF.[9]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser or Ninhydrin test). A negative test indicates a complete reaction.

    • Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle:

    • Repeat the deprotection and coupling steps for each amino acid in the sequence until the full linear peptide is assembled.

Protocol 2: On-Resin Peptide Cyclization

This method forms the disulfide bridge while the peptide is still attached to the solid support, which can favor intramolecular cyclization by minimizing intermolecular reactions.

  • Selective Cysteine Deprotection:

    • Wash the fully assembled peptidyl-resin with Dichloromethane (DCM).

    • To remove the Trityl (Trt) protecting groups from the cysteine residues, treat the resin with a solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIPS) in DCM.[4][10] TIPS is a scavenger used to capture the released trityl cations.

    • Perform the treatment in short intervals (e.g., 5-10 treatments of 2 minutes each) until the yellow color of the trityl cation is no longer observed upon addition of fresh deprotection solution.

    • Wash the resin thoroughly with DCM, then DMF.

  • On-Resin Oxidation:

    • Suspend the resin in DMF.

    • Add an oxidizing agent. A common and mild oxidant is N-Chlorosuccinimide (NCS) (2 equivalents).[4][6] Allow the reaction to proceed for 15-30 minutes at room temperature.[6]

    • Alternatively, other reagents like iodine can be used, though conditions must be carefully controlled.

    • Monitor the reaction for the disappearance of free thiols using the Ellman's test.

  • Cleavage and Global Deprotection:

    • Once cyclization is complete, wash the resin with DMF and DCM, and dry it under vacuum.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIPS. Note: Do not use thiol-based scavengers like 1,2-ethanedithiol (EDT) as they will reduce the newly formed disulfide bond.[6]

    • Incubate the resin in the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and dry.

Protocol 3: Solution-Phase Peptide Cyclization

In this approach, the linear peptide is first cleaved from the resin and then cyclized in a dilute solution.

  • Cleavage of the Linear Peptide:

    • Cleave the linear peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIPS).

    • Precipitate, wash, and dry the crude linear peptide as described above.

  • Purification of Linear Precursor (Optional but Recommended):

    • Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove impurities that could interfere with cyclization.

  • Solution-Phase Oxidation:

    • Dissolve the linear peptide in a suitable aqueous buffer (e.g., ammonium bicarbonate) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over polymerization.

    • Perform oxidation using one of the following methods:

      • Air Oxidation: Stir the solution vigorously while it is open to the atmosphere for 24-48 hours. The pH should be slightly basic (pH 8-8.5) to facilitate thiol oxidation.

      • Iodine Oxidation: Dissolve the peptide in an aqueous organic solvent mixture (e.g., methanol/water). Add a solution of iodine dropwise until a persistent yellow color is observed. Quench the excess iodine with an ascorbic acid solution.[2]

      • Other Reagents: Dimethyl sulfoxide (DMSO) can also be used as a mild oxidant in aqueous solutions.

  • Final Purification:

    • After cyclization, purify the crude cyclic peptide by RP-HPLC to isolate it from any remaining linear peptide, oligomers, or other impurities.[2]

    • Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Data Presentation: Cyclization Parameters

The table below summarizes typical conditions for the key cyclization steps.

ParameterOn-Resin CyclizationSolution-Phase Cyclization (Air Oxidation)
Peptide State Covalently attached to solid supportFree in dilute solution
Concentration High effective concentration on resinLow concentration (0.1-1 mg/mL) required
Solvent DMF or DCMAqueous buffer (pH 8-8.5)
Oxidizing Agent N-Chlorosuccinimide (NCS), IodineAtmospheric Oxygen
Typical Reagent Excess 2-5 equivalentsN/A
Reaction Time 15 minutes - 2 hours24 - 48 hours
Monitoring Ellman's TestRP-HPLC, Mass Spectrometry
Key Advantage Pseudo-dilution effect minimizes oligomerizationAllows for purification of linear precursor first
Key Disadvantage Difficult to monitor reaction progress directlyRisk of intermolecular disulfide formation (dimers)

Visualizations

Experimental Workflow

Peptide_Cyclization_Workflow cluster_SPPS Linear Peptide Synthesis (Fmoc-SPPS) A Resin Swelling B Iterative Deprotection (20% Piperidine/DMF) A->B n cycles C Iterative Amino Acid Coupling (HCTU/DIPEA) B->C n cycles C->B n cycles D Selective Cys(Trt) Deprotection (TFA/TIPS) C->D E On-Resin Oxidation (NCS) D->E On-Resin Path F Global Deprotection & Cleavage (TFA) D->F Solution-Phase Path E->F H Purification (RP-HPLC) & Analysis (MS) G Solution-Phase Oxidation (Air) F->G G->H

Caption: Workflow for disulfide-bridged cyclic peptide synthesis.

Chemical Mechanism of Disulfide Formation

Caption: Oxidation of cysteine thiols to form a disulfide bond.

References

On-Resin Disulfide Bridge Formation with Fmoc-Cysteine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formation of disulfide bridges in peptides synthesized on solid support using Fmoc-cysteine derivatives. On-resin cyclization is a powerful strategy that often minimizes intermolecular side reactions and simplifies purification compared to solution-phase methods.[1] The formation of disulfide bonds is a critical post-translational modification that dictates the structural integrity and biological activity of many peptides and proteins.[1][2]

Core Concepts: Cysteine Protecting Groups and Orthogonal Strategies

The successful on-resin formation of a disulfide bond relies on two key steps: the selective deprotection of the cysteine thiol groups and their subsequent oxidation to form a cystine bridge.[1] The choice of cysteine protecting group is therefore paramount and dictates the synthetic strategy. An ideal protecting group must be stable throughout the repetitive cycles of Nα-Fmoc deprotection and amino acid coupling, yet be selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.[3][4]

For peptides containing multiple disulfide bonds, an orthogonal protection strategy is essential. This involves using a combination of cysteine protecting groups that can be removed independently of each other, allowing for the regioselective formation of specific disulfide linkages.[1][5][6]

A summary of commonly used cysteine protecting groups in Fmoc solid-phase peptide synthesis (SPPS) is provided below:

Protecting GroupAbbreviationCleavage Reagent(s)Key Characteristics
TritylTrtTrifluoroacetic acid (TFA), Iodine (I₂)Commonly used for routine synthesis; removed during standard TFA cleavage.[4][7]
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate, Silver trifluoromethanesulfonate, N-Chlorosuccinimide (NCS)Stable to TFA, allowing for purification of the protected peptide before disulfide formation.[1][4][8]
4-MethoxytritylMmt1-2% TFA in Dichloromethane (DCM)Highly acid-labile; allows for selective deprotection on-resin.[1][4]
tert-ButyltBuMercury(II) acetate, Phenylsulfenyl chloride (PhSCl)Stable to TFA and iodine oxidation.[4]
3-Nitro-2-pyridinesulfenylNpysThiols (e.g., DTT), PhosphinesActivates the thiol group towards disulfide bond formation; useful for mixed disulfides.[4]
tert-ButylthioStBuThiols (e.g., DTT), PhosphinesStable to TFA; allows for selective on-resin deprotection.[4]
2,4,6-TrimethoxyphenylsulfenylSTmpMild thiolysis (e.g., DTT)Stable to piperidine, easily removed under mild reducing conditions.[1]
DiphenylmethylDpmTFASimilar lability to Trt; can be used in combination with Mmt.[4]

On-Resin Oxidation Reagents

Several reagents can be employed for the on-resin oxidation of free thiols to form a disulfide bond. The choice of oxidant and reaction conditions is critical to ensure high efficiency and minimize side reactions, particularly with sensitive amino acid residues like methionine and tryptophan.[1][9]

Oxidizing ReagentTypical ConditionsNotes
Iodine (I₂) / Methanol (MeOH) or Dimethylformamide (DMF) 0.1 M I₂ in DMF or DMF/DCM/MeOH (5-10 eq.)[1]A widely used and effective method. Can cause iodination of sensitive residues like Tyr, His, and Trp.[4]
N-Chlorosuccinimide (NCS) / DMF NCS (2 eq.) in DMF for 15 min[4]A rapid and efficient reagent. Compatible with methionine and tryptophan residues.[9][10]
Thallium(III) trifluoroacetate (Tl(TFA)₃) / DMF A potent oxidizing agent, but its use is often avoided due to toxicity.[4]
Air Oxidation A milder method, but can be slow and may lead to incomplete oxidation.
Diethyl azodicarboxylate (DEAD) DEAD (1 eq.) in DMF[11]An alternative azodicarboxylate-mediated method.[11]

Experimental Protocols

Protocol 1: On-Resin Disulfide Bond Formation Using Iodine Oxidation of Fmoc-Cys(Trt)-OH Residues

This protocol describes the simultaneous deprotection of two Trityl-protected cysteine residues and their subsequent oxidation to form a disulfide bridge on the resin.

Materials:

  • Peptidyl-resin containing two Fmoc-Cys(Trt)-OH residues

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Iodine (I₂)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5)[1]

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin in DMF for 30 minutes.[1]

  • Wash the resin thoroughly with DMF (3x) and then DCM (3x).[1]

  • Prepare a 0.1 M solution of iodine in a suitable solvent (e.g., DMF, or a mixture of DMF/DCM/MeOH).[1]

  • Add the iodine solution to the resin (typically 5-10 equivalents of I₂ per cysteine pair).[1]

  • Agitate the mixture at room temperature and monitor the reaction progress using Ellman's test to detect the disappearance of free thiols.

  • Once the reaction is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove excess iodine and byproducts.[1]

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail. Note: Thiol-based scavengers should be avoided as they can reduce the newly formed disulfide bond.[4]

  • Precipitate the peptide in cold diethyl ether, centrifuge, wash the pellet with cold ether, and dry.[1]

  • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: On-Resin Disulfide Bond Formation Using N-Chlorosuccinimide (NCS)

This protocol is suitable for peptides where the cysteine thiol protecting groups have been selectively removed on-resin (e.g., Mmt, STmp).

Materials:

  • Peptidyl-resin with free cysteine thiol groups

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Cleavage cocktail

  • Cold diethyl ether

Procedure:

  • Swell the peptidyl-resin with free thiol groups in DMF.

  • Wash the resin with DMF.[4]

  • Treat the peptidyl-resin with NCS (2 equivalents) in DMF for 15 minutes at room temperature.[4]

  • Wash the resin with DMF and DCM.[4]

  • Cleave the peptide from the resin. Thiol scavengers should not be used in the cleavage cocktail.[4]

  • Precipitate, wash, and dry the peptide as described in Protocol 1.

  • Purify the cyclic peptide by RP-HPLC.

Protocol 3: Orthogonal Strategy for Two Disulfide Bonds Using Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH

This protocol outlines the synthesis of a peptide with two regioselectively formed disulfide bonds.

Procedure:

  • Solid-Phase Peptide Synthesis: Assemble the linear peptide on a suitable resin, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH at the desired positions.[1]

  • First Disulfide Bond Formation:

    • Selectively deprotect the Mmt groups by treating the resin with 1-2% TFA in DCM.[1]

    • Wash the resin thoroughly with DCM and DMF.[1]

    • Perform the on-resin oxidation of the newly freed thiols to form the first disulfide bond using a suitable method (e.g., Protocol 2 with NCS).

  • Second Disulfide Bond Formation:

    • The Trt groups remain stable during the mild acid treatment for Mmt removal.[1]

    • The second disulfide bond can be formed simultaneously with cleavage from the resin using a TFA cleavage cocktail that also promotes oxidation, or by using iodine in the cleavage mixture.[1] Alternatively, after cleavage and purification of the monocyclic peptide, the second disulfide bond can be formed in solution. For on-resin formation, after the first cyclization, the resin is washed and then treated with iodine as described in Protocol 1.[1]

  • Cleavage and Purification: Cleave the bicyclic peptide from the resin and purify by RP-HPLC.[1]

Visualizations

On_Resin_Disulfide_Formation Resin Resin Peptide ---AA---Cys(PG)---AA---Cys(PG)---AA--- Deprotection 1. Selective Deprotection (e.g., mild acid for Mmt) Peptide_Deprotected ---AA---Cys(SH)---AA---Cys(SH)---AA--- Oxidation 2. Oxidation (e.g., I₂, NCS) Peptide_Cyclized ---AA---Cys--S--S--Cys---AA---

Caption: On-resin disulfide bond formation workflow.

Orthogonal_Disulfide_Synthesis Start Linear Peptide on Resin Cys(PG1) & Cys(PG2) Step1 Selective Deprotection of PG1 Start->Step1 Intermediate1 Peptide with free SH & Cys(PG2) Step1->Intermediate1 Step2 First Disulfide Bond Formation Intermediate1->Step2 Intermediate2 Monocyclic Peptide on Resin Cys(PG2) Step2->Intermediate2 Step3 Deprotection of PG2 Intermediate2->Step3 Intermediate3 Monocyclic Peptide with free SH Step3->Intermediate3 Step4 Second Disulfide Bond Formation Intermediate3->Step4 End Bicyclic Peptide Step4->End

Caption: Orthogonal synthesis of a two-disulfide bridged peptide.

Analytical Characterization

The formation of the disulfide bridge and the purity of the final cyclic peptide should be confirmed by appropriate analytical techniques.

  • Ellman's Test: Used to monitor the disappearance of free sulfhydryl groups during the oxidation reaction, indicating the formation of the disulfide bond.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified cyclic peptide. A shift in retention time is often observed between the linear and cyclic forms.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product. The formation of a disulfide bond results in a loss of two mass units (2 Da) compared to the linear, reduced peptide.[12][13]

  • Peptide Mapping: Involves enzymatic or chemical cleavage of the peptide followed by LC-MS analysis to confirm the connectivity of the disulfide bridges, especially in peptides with multiple disulfide bonds.[12][14]

Applications in Drug Development

Disulfide-rich peptides are of significant interest in drug development due to their enhanced stability and constrained conformations, which can lead to increased potency and selectivity for their biological targets.[2][15][16] The conformational rigidity imposed by disulfide bridges can lock a peptide into its bioactive conformation, improving its resistance to proteolytic degradation.[2][5] This makes them attractive scaffolds for the development of novel therapeutics.[17][18]

References

Application Notes and Protocols for (Fmoc-Cys-OSu)₂ in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of Solid-Phase Peptide Synthesis (SPPS), the formation of disulfide bonds is a critical step for producing peptides with defined three-dimensional structures and biological activities. While the post-synthetic oxidation of cysteine residues is a common strategy, the use of pre-formed dimeric building blocks offers a unique approach to introduce disulfide bridges directly during chain elongation. (Fmoc-Cys-OSu)₂, the N-hydroxysuccinimide ester-activated dimer of Fmoc-protected cysteine, is one such reagent designed for this purpose.

This document provides detailed application notes on the use of (Fmoc-Cys-OSu)₂ in Fmoc-based SPPS. We will cover its primary application in the synthesis of cyclic peptides, present a comparative overview with other common cysteine derivatives, and provide detailed experimental protocols for its use. The primary advantage of using (Fmoc-Cys-OSu)₂ lies in the direct and early incorporation of the disulfide bond, which can be beneficial for the synthesis of peptides with multiple disulfide bridges where regioselectivity is a concern.

Comparative Data of Cysteine Derivatives in Fmoc-SPPS

The choice of the cysteine building block in SPPS depends on the synthetic strategy, particularly concerning disulfide bond formation. Below is a comparison of (Fmoc-Cys-OSu)₂ with other commonly used cysteine derivatives.

Feature(Fmoc-Cys-OSu)₂Fmoc-Cys(Trt)-OHFmoc-Cys(Acm)-OH
Primary Use Direct incorporation of a disulfide bondIntroduction of a cysteine residue for post-synthetic oxidationIntroduction of a protected cysteine for selective, post-synthetic oxidation
Coupling Method Direct coupling of the activated esterRequires a coupling reagent (e.g., HBTU, DIC)Requires a coupling reagent (e.g., HBTU, DIC)
Disulfide Bond Formation Pre-formed; incorporated during synthesisPost-synthetic oxidation (e.g., air, I₂) after cleavagePost-synthetic selective oxidation (e.g., I₂) after Acm removal
Orthogonality Disulfide bond is stable to standard SPPS conditionsTrt group is removed during final TFA cleavageAcm group is stable to TFA; removed by specific reagents (e.g., I₂)
Racemization Risk Lower risk as it's a pre-activated esterProne to racemization with strong activating agents[1][2]Moderate risk, dependent on activation method
Key Advantage Simplifies synthesis of simple cyclic peptides; potential for regioselectivityCost-effective and straightforward for single disulfide bonds[1]Allows for controlled, sequential disulfide bond formation in complex peptides[3]
Considerations Less common reagent; limited to symmetric dimersIncomplete deprotection can occur; Trt cation can cause side reactions[4]Requires an additional on-resin or solution-phase deprotection step

Experimental Protocols

The following protocols provide a general guideline for the use of (Fmoc-Cys-OSu)₂ in manual Fmoc-SPPS.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the standard steps for elongating the peptide chain on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.

  • Coupling: Perform the coupling of the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF. Monitor the reaction using a qualitative test like the Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Incorporation of (Fmoc-Cys-OSu)₂

This protocol details the specific steps for coupling the dimeric cysteine building block. This step replaces the standard amino acid coupling in Protocol 1 at the desired position in the peptide sequence.

  • Resin Preparation: After the Fmoc deprotection of the N-terminal amino group of the resin-bound peptide (as described in Protocol 1, step 2), wash the resin thoroughly with DMF.

  • Preparation of (Fmoc-Cys-OSu)₂ Solution: In a separate vial, dissolve (Fmoc-Cys-OSu)₂ (1.5 to 2.0 equivalents relative to the resin loading) in DMF.

  • Coupling Reaction: Add the (Fmoc-Cys-OSu)₂ solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature. The OSu ester is highly reactive and generally does not require an additional coupling reagent.[6]

  • Monitoring: Monitor the reaction for the disappearance of the free amine using the Kaiser test. If the reaction is incomplete after 4 hours, it can be left overnight.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted (Fmoc-Cys-OSu)₂ and by-products.

  • Chain Elongation: Proceed with the standard Fmoc-SPPS cycle (Protocol 1) to add the subsequent amino acids to one of the N-termini of the now resin-bound cysteine dimer.

Protocol 3: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[7] TIS is a scavenger that traps reactive cations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and then dry it under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesizing a cyclic peptide using (Fmoc-Cys-OSu)₂ in comparison to the standard post-synthetic oxidation method.

spss_workflow_comparison cluster_A Method A: Using (Fmoc-Cys-OSu)₂ cluster_B Method B: Standard Post-Synthetic Oxidation A_start Start SPPS (Linear Chain) A_couple Couple (Fmoc-Cys-OSu)₂ A_start->A_couple A_elongate Elongate Chain from one Cys A_couple->A_elongate A_cyclize Head-to-Tail Amide Bond Formation A_elongate->A_cyclize A_cleave Cleavage & Deprotection A_cyclize->A_cleave A_end Purified Bicyclic Peptide A_cleave->A_end B_start Start SPPS with Fmoc-Cys(Trt)-OH B_elongate Synthesize Full Linear Peptide B_start->B_elongate B_cleave Cleavage & Deprotection (Releases free thiols) B_elongate->B_cleave B_oxidize Solution-Phase Oxidation (S-S bond) B_cleave->B_oxidize B_cyclize Head-to-Tail Amide Bond Formation B_oxidize->B_cyclize B_end Purified Bicyclic Peptide B_cyclize->B_end

Caption: Comparative workflows for bicyclic peptide synthesis.

reaction_scheme resin Resin-Bound Peptide-NH₂ coupled Resin-Bound Peptide-Cys(S-S-Cys-Fmoc) resin->coupled Coupling in DMF dimer (Fmoc-Cys-OSu)₂ dimer->coupled hosu HOSu (by-product) coupled->hosu releases

Caption: Coupling of (Fmoc-Cys-OSu)₂ to a resin-bound peptide.

Conclusion

The use of (Fmoc-Cys-OSu)₂ offers a strategic alternative for the synthesis of disulfide-containing peptides, particularly for simple cyclic structures or as a component in more complex, regioselectively constrained molecules. By incorporating the disulfide bond during the synthesis, it can streamline the workflow and potentially avoid side reactions associated with post-synthetic oxidation. However, researchers should consider the availability of the reagent and the specific requirements of their target peptide when choosing the most appropriate cysteine derivative for their SPPS campaign.

References

Application Notes: Site-Specific Antibody-Drug Conjugate (ADC) Preparation with a Novel Disulfide Re-bridging Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a premier class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The method of conjugation is critical to the safety and efficacy of an ADC. Traditional stochastic conjugation to lysine or cysteine residues results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR) and conjugation sites, which can lead to unpredictable pharmacokinetics and a narrow therapeutic window.

Site-specific conjugation technologies have emerged to overcome these limitations, producing homogeneous ADCs with a precisely defined DAR and improved stability.[1] One of the most promising site-specific strategies is the re-bridging of native interchain disulfide bonds. This approach involves the selective reduction of the four interchain disulfides in a typical IgG1 antibody, followed by the introduction of a bifunctional linker that covalently reconnects the resulting pairs of cysteine residues while simultaneously attaching a cytotoxic payload.[2] This method preserves the antibody's structural integrity and does not require genetic engineering.

This document provides detailed application notes and protocols for the use of (Fmoc-Cys-OSu)₂ , a conceptual, novel, homobifunctional reagent designed for the site-specific preparation of ADCs via disulfide re-bridging. This reagent is envisioned to react with the two thiol groups generated from a reduced disulfide bond, creating a stable covalent bridge and introducing a defined attachment point for a cytotoxic drug, resulting in a homogeneous ADC with a DAR of 4.

Principle of the Method

The preparation of a site-specific ADC using the disulfide re-bridging method involves a three-step process:

  • Selective Reduction: The four interchain disulfide bonds of the monoclonal antibody (mAb) are selectively reduced to yield eight reactive thiol (-SH) groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The more stable intrachain disulfide bonds remain intact, preserving the overall structure of the antibody.

  • Conjugation and Re-bridging: The reduced antibody is then treated with the pre-formed (Fmoc-Cys-OSu)₂-Payload conjugate. The bifunctional nature of the reagent allows it to span the two cysteine thiols from a former disulfide bond, forming a new, stable bridge. This reaction results in the covalent attachment of four linker-payload molecules per antibody, yielding a homogeneous ADC with a DAR of 4.

  • Purification and Characterization: The resulting ADC is purified from excess reagents and any unconjugated species. The final product is then thoroughly characterized to confirm its homogeneity, DAR, stability, and potency.

Mechanism of Action

The proposed mechanism involves the nucleophilic attack of the cysteine thiols on the reactive groups of the (Fmoc-Cys-OSu)₂-Payload linker, leading to the formation of a stable, covalent bridge.

cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Conjugation & Re-bridging cluster_2 Step 3: Purification A Native Antibody (IgG1) with 4 Interchain S-S Bonds B Reduced Antibody with 8 Free Thiols (-SH) A->B  TCEP C Reduced Antibody E Homogeneous ADC (DAR = 4) C->E  Thiol-reactive  crosslinking F Crude ADC Mixture D (Fmoc-Cys-OSu)₂-Payload (4 equivalents) D->E  Thiol-reactive  crosslinking G Purified ADC F->G  Size Exclusion  Chromatography

Figure 1. Overall experimental workflow for ADC preparation.

Data Presentation

The following tables summarize the expected quantitative data from the successful preparation and evaluation of an ADC using this method, based on typical results for disulfide re-bridging technologies.

Table 1: Physicochemical Characteristics of the Prepared ADC

ParameterStochastic Cysteine ADCSite-Specific Re-bridged ADC
Average DAR 3.5 (Heterogeneous)3.95 (Highly Homogeneous)
% Unconjugated Antibody < 5%< 1%
% High DAR Species (>4) 15-25%< 2%
% Aggregation (by SEC) 2-5%< 1%

Table 2: In Vitro Cytotoxicity against Target Cancer Cell Line (e.g., HER2+)

CompoundIC₅₀ (ng/mL)
Unconjugated Antibody > 1000
Non-specific ADC (DAR ~3.5) 15.5
Site-Specific Re-bridged ADC (DAR = 4) 8.2
Free Cytotoxic Payload 0.5

Table 3: Pharmacokinetic Parameters in a Rodent Model

ADC TypeHalf-life (t₁/₂) (days)Clearance (mL/day/kg)
Non-specific ADC (DAR ~3.5) 8.55.2
Site-Specific Re-bridged ADC (DAR = 4) 14.22.8

Experimental Protocols

Protocol 1: Selective Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the selective reduction of the four interchain disulfide bonds of a human IgG1 antibody.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) at 10 mg/mL in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • 0.5 M Sodium Borate buffer, pH 8.0

  • PBS (Phosphate-Buffered Saline), pH 7.4, degassed

  • Nitrogen gas

Procedure:

  • Prepare a fresh 10 mM stock solution of TCEP in degassed PBS.

  • In a reaction vial, add the monoclonal antibody solution to a final concentration of 5 mg/mL.

  • Add Sodium Borate buffer to a final concentration of 50 mM.

  • Purge the vial with nitrogen gas for 5 minutes.

  • Add the 10 mM TCEP solution to the antibody solution to achieve a final molar ratio of 2.5 moles of TCEP per mole of antibody.

  • Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

  • After incubation, cool the reaction mixture to 4°C. The reduced antibody is now ready for immediate use in the conjugation step.

Protocol 2: Conjugation with (Fmoc-Cys-OSu)₂-Payload

This protocol details the conjugation of the reduced antibody with the disulfide re-bridging reagent.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • (Fmoc-Cys-OSu)₂-Payload conjugate, 10 mM stock in DMSO

  • Propylene glycol

  • PBS, pH 7.4, degassed

Procedure:

  • To the reduced antibody solution, add propylene glycol to a final concentration of 10% (v/v) to aid in the solubility of the linker-payload.

  • Add the (Fmoc-Cys-OSu)₂-Payload stock solution to the reduced antibody solution to achieve a final molar ratio of 5 moles of linker-payload per mole of antibody (a 1.25 molar excess per pair of thiols).

  • Incubate the reaction at 4°C for 16 hours with gentle mixing.

  • To quench the reaction, add a 20-fold molar excess of N-acetylcysteine and incubate for an additional 30 minutes at 4°C.

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and its subsequent characterization.

Materials:

  • Crude ADC reaction mixture (from Protocol 2)

  • Size-Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200)

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass Spectrometer (e.g., Q-TOF) suitable for protein analysis

Procedure:

A. Purification:

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the crude ADC reaction mixture onto the SEC column.

  • Collect the fractions corresponding to the monomeric antibody peak.

  • Pool the relevant fractions and concentrate the purified ADC using a centrifugal filter device.

  • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

B. Characterization:

  • DAR and Homogeneity Analysis (HIC-HPLC):

    • Analyze the purified ADC on a HIC column.

    • A homogeneous, re-bridged ADC should yield a single major peak, corresponding to the DAR 4 species. Integrate the peak areas to quantify homogeneity.

  • Mass Confirmation (Mass Spectrometry):

    • Deglycosylate the ADC using PNGase F.

    • Analyze the intact deglycosylated ADC by LC-MS to confirm the mass of the final conjugate, which should correspond to the mass of the antibody plus four linker-payload molecules.

Visualizations

Chemical Conjugation Pathway

The following diagram illustrates the chemical transformation during the re-bridging conjugation process.

cluster_0 Reduced Antibody Disulfide cluster_1 Re-bridging Linker-Payload cluster_2 Re-bridged ADC A Antibody-SH D Antibody-S-(FCS)₂-S-Antibody | Payloads A->D Conjugation (Stable Bridge Formation) B Antibody-SH B->D Conjugation (Stable Bridge Formation) C Payload-(FCS)₂-Payload C->D Conjugation (Stable Bridge Formation)

Figure 2. Conceptual diagram of the disulfide re-bridging reaction.
ADC Mechanism of Action in a Target Cell

This diagram outlines the signaling pathway and mechanism of action of the prepared ADC upon reaching a target cancer cell.

cluster_0 Extracellular cluster_1 Intracellular ADC Site-Specific ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Apoptosis Apoptosis / Cell Death Payload->Apoptosis Induction of Cytotoxicity

Figure 3. Cellular mechanism of action for the site-specific ADC.

References

Application Notes and Protocols for Protein Labeling Using Bifunctional Crosslinkers for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The precise covalent modification of proteins with imaging probes is a cornerstone of modern life sciences research. While the specific reagent (Fmoc-Cys-OSu)2 is not a commercially available or widely documented labeling compound, its nomenclature suggests a bifunctional reagent designed to react with two different functional groups within a protein, likely leveraging both cysteine and amine reactivity. The "Cys" component points to the targeting of thiol groups on cysteine residues, while the "OSu" indicates an N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines found on lysine residues and the protein's N-terminus. The dimeric "(...)-2" structure could imply a design for introducing disulfide bonds or for specific crosslinking applications.

This document provides a comprehensive guide to the principles and protocols for a common and powerful class of reagents that fulfill this bifunctional labeling strategy: heterobifunctional crosslinkers, particularly those containing an NHS ester and a maleimide group . These reagents allow for the controlled, covalent attachment of imaging probes to proteins by targeting both lysine and cysteine residues, providing a versatile approach for a wide range of imaging applications.[1][2]

Section 1: Principle of Heterobifunctional Labeling

Heterobifunctional crosslinkers possess two different reactive groups, allowing for sequential or selective conjugation of two molecules.[2] For protein labeling with an imaging probe, one end of the crosslinker reacts with the protein, and the other end reacts with the probe. Alternatively, the crosslinker can be used to link two different sites on the same protein or to connect two different proteins.

The most common pairing for targeting cysteine and lysine residues is a maleimide group and an N-hydroxysuccinimide (NHS) ester.[2][3]

  • Maleimide: Reacts specifically with sulfhydryl (thiol) groups on cysteine residues at a pH range of 6.5-7.5 to form a stable thioether bond.[3][4]

  • NHS Ester: Reacts with primary amines on lysine residues and the N-terminus at a pH range of 7.2-8.5 to form a stable amide bond.[3][4][5]

The differential pH requirements for these reactions allow for a two-step sequential conjugation, which minimizes undesirable side reactions and provides greater control over the labeling process.[1][4]

Workflow for Two-Step Sequential Protein Labeling

The general workflow for labeling a protein with a fluorescent probe using a Maleimide-PEG-NHS ester crosslinker is depicted below. This strategy first activates the amine-containing protein with the NHS ester end of the crosslinker, followed by conjugation to a sulfhydryl-containing probe.

Two_Step_Labeling_Workflow Protein_NH2 Protein with Primary Amines (Protein-NH₂) Step1 Step 1: Amine Reaction (pH 7.2-8.5) Protein_NH2->Step1 Crosslinker Mal-PEG-NHS Ester (in DMSO/DMF) Crosslinker->Step1 Activated_Protein Maleimide-Activated Protein Step1->Activated_Protein Purification1 Purification (Desalting Column) Activated_Protein->Purification1 Step2 Step 2: Sulfhydryl Reaction (pH 6.5-7.5) Purification1->Step2 Probe_SH Sulfhydryl-Containing Probe (Probe-SH) Probe_SH->Step2 Labeled_Protein Labeled Protein Conjugate Step2->Labeled_Protein Purification2 Final Purification (SEC or Dialysis) Labeled_Protein->Purification2 Final_Product Purified Labeled Protein Purification2->Final_Product

Caption: Workflow for two-step protein labeling with a Maleimide-PEG-NHS ester.

Section 2: Quantitative Data and Reaction Parameters

The efficiency of protein labeling is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for using Maleimide-PEG-NHS ester crosslinkers.

Table 1: Reaction Conditions for Heterobifunctional Crosslinkers
ParameterAmine Reaction (NHS Ester)Sulfhydryl Reaction (Maleimide)References
pH Range 7.2 - 8.56.5 - 7.5[3][4]
Optimal pH 8.07.0[1]
Reaction Buffer Phosphate, Borate, HEPESPhosphate, MES, HEPES[5][6]
Incubation Time 30-60 min at RT; 2 hours at 4°C1-2 hours at RT; overnight at 4°C[2][4]
Temperature 4°C to Room Temperature4°C to Room Temperature[2][4]
Molar Excess of Reagent 10- to 50-fold over protein1.1- to 5-fold over activated protein[3][4]
Quenching Reagent 1 M Tris-HCl or Glycine1 mM β-mercaptoethanol or Cysteine[2]

Note: Buffers containing primary amines (e.g., Tris) or sulfhydryls should be avoided during the respective conjugation steps as they will compete with the reaction.[4]

Table 2: Typical Labeling Efficiencies and Specificity
Labeling MethodTypical EfficiencySpecificityKey ConsiderationsReferences
Cysteine (Maleimide) 70-90%>95%Requires accessible, reduced cysteine residues.[7]
Lysine (NHS Ester) VariableModerateAbundance of lysines can lead to heterogeneous labeling.[1]
Two-Step Heterobifunctional HighHighSequential steps and purification improve specificity.[2][4]

Section 3: Experimental Protocols

The following are detailed protocols for labeling proteins using a two-step approach with a Maleimide-PEG-NHS ester crosslinker.

Protocol 1: Two-Step Labeling of a Protein with a Sulfhydryl-Containing Probe

This protocol describes the conjugation of a protein rich in primary amines (Protein-NH₂) to a sulfhydryl-containing fluorescent probe (Probe-SH).

Materials:

  • Protein-NH₂ (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)

  • Sulfhydryl-containing probe (Probe-SH)

  • Mal-PEGn-NHS Ester (e.g., Mal-PEG8-NHS)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Desalting column (e.g., Sephadex G-25)

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

Procedure:

Step A: Activation of Protein-NH₂ with Maleimide Groups

  • Equilibrate the vial of Mal-PEGn-NHS ester to room temperature before opening.

  • Immediately before use, dissolve the crosslinker in DMSO or DMF to a stock concentration of 10-20 mM.[3]

  • Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The final concentration of the organic solvent should not exceed 10%.[3]

  • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[2]

  • Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide groups from reacting with any free sulfhydryls in the subsequent step.

Step B: Conjugation of Maleimide-Activated Protein to Probe-SH

  • Immediately after desalting, add the Probe-SH to the maleimide-activated protein solution. A 1.1- to 5-fold molar excess of the sulfhydryl-containing probe over the protein is recommended.[3]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

  • (Optional) To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[2]

  • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted probe and other byproducts.

Protocol 2: Cysteine-Specific Labeling in the Presence of Lysines

This protocol is for labeling a protein with a single, accessible cysteine residue using a maleimide-functionalized probe.

Materials:

  • Protein with a free cysteine residue (Protein-SH)

  • Maleimide-functionalized fluorescent probe

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0

  • Reducing agent (optional): DTT or TCEP

  • Desalting column

Procedure:

  • Dissolve the protein at 50–100 µM in the Reaction Buffer.

  • (Optional) If disulfide bonds are present, reduce the protein by adding a 10-fold molar excess of DTT or TCEP and incubating for 30 minutes at room temperature.[6] If DTT is used, it must be removed by dialysis or a desalting column before adding the maleimide probe. TCEP does not need to be removed if used in moderation.[6][8]

  • Dissolve the maleimide-functionalized probe in DMSO or DMF.

  • Add a 10- to 20-fold molar excess of the probe to the protein solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the labeled protein using a desalting column or dialysis to remove unreacted probe.

Section 4: Signaling Pathways and Logical Relationships

Chemoselectivity in Protein Labeling

The ability to selectively target different amino acid residues is crucial for precise protein labeling. The pH of the reaction buffer is the primary determinant of chemoselectivity between cysteine and lysine residues.

Chemoselectivity pH_Scale Reaction pH pH_Low pH 6.5-7.5 pH_High pH 7.2-8.5 Cys_Reaction Cysteine Thiol (R-SH) Reacts with Maleimide pH_Low->Cys_Reaction Favors Lys_State_Low Amine is protonated (R-NH₃⁺) and unreactive pH_Low->Lys_State_Low Leads to Lys_Reaction Lysine Amine (R-NH₂) Reacts with NHS Ester pH_High->Lys_Reaction Favors Cys_State Thiol is highly nucleophilic Cys_Reaction->Cys_State Lys_State_High Amine is deprotonated (R-NH₂) and nucleophilic Lys_Reaction->Lys_State_High

Caption: Control of chemoselectivity for cysteine vs. lysine labeling by pH.

While the specific reagent this compound remains elusive, the principles of bifunctional labeling are well-established and provide a powerful toolkit for protein modification in imaging studies. Heterobifunctional crosslinkers, such as those containing NHS esters and maleimides, offer a reliable and controllable method for conjugating imaging probes to proteins by targeting lysine and cysteine residues. By carefully controlling reaction conditions, particularly pH, researchers can achieve high efficiency and specificity in their labeling experiments, leading to high-quality data in downstream imaging applications.

References

Application Notes and Protocols for Bioconjugation of Peptides to Nanoparticles using (Fmoc-Cys-OSu)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutics to specific cells or tissues is a cornerstone of modern drug development. A powerful strategy to achieve this is the conjugation of targeting peptides to nanoparticle-based delivery systems. These peptide-nanoparticle conjugates can enhance cellular uptake, improve pharmacokinetic profiles, and reduce off-target effects.[1][2] This document provides detailed application notes and protocols for the bioconjugation of peptides to amine-functionalized nanoparticles using the homobifunctional crosslinker, N,N'-(Disulfanediylbis(ethane-2,1-diyl))bis(2-(9H-fluoren-9-yl)-N-(2,5-dioxopyrrolidin-1-yl)oxy)-2-mercaptoacetamide), abbreviated as (Fmoc-Cys-OSu)₂.

(Fmoc-Cys-OSu)₂ is a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters. NHS esters are highly reactive towards primary amines, forming stable amide bonds.[3] This linker allows for the covalent attachment of peptides to amine-functionalized nanoparticles. The Fmoc protecting group on the cysteine-derived linker can be retained or removed depending on the desired application. The disulfide bond within the linker offers the potential for creating reducible systems, which can be advantageous for intracellular drug release.

Key Applications

  • Targeted Drug Delivery: Conjugation of cell-penetrating peptides or tumor-homing peptides to drug-loaded nanoparticles can enhance their therapeutic efficacy.[1][4]

  • Medical Imaging: Attachment of targeting peptides to contrast agent-loaded nanoparticles can improve the resolution and specificity of diagnostic imaging.

  • Biosensing: Peptide-functionalized nanoparticles can be employed in the development of sensitive and specific biosensors for various analytes.[2]

Experimental Protocols

Materials and Reagents
  • Amine-functionalized nanoparticles (e.g., silica, polymeric, or iron oxide nanoparticles)

  • Peptide with a free N-terminal amine or a lysine residue

  • (Fmoc-Cys-OSu)₂ crosslinker

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Centrifuge and appropriate centrifuge tubes

  • Orbital shaker or rotator

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM)

  • Spectrophotometer (for quantification assays)

Protocol 1: Activation of Peptide with (Fmoc-Cys-OSu)₂

This protocol describes the activation of the peptide with the (Fmoc-Cys-OSu)₂ crosslinker. This activated peptide can then be conjugated to the amine-functionalized nanoparticles.

  • Peptide Preparation: Dissolve the peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of (Fmoc-Cys-OSu)₂ in anhydrous DMSO.

  • Activation Reaction: Add a 10 to 20-fold molar excess of the (Fmoc-Cys-OSu)₂ stock solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification (Optional): The activated peptide can be purified from excess crosslinker using size-exclusion chromatography (e.g., a desalting column) if desired. For many applications, the activated peptide can be used directly in the next step.

Protocol 2: Conjugation of Activated Peptide to Amine-Functionalized Nanoparticles

This protocol details the conjugation of the (Fmoc-Cys-OSu)₂-activated peptide to the surface of amine-functionalized nanoparticles.

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) to a final concentration of 1 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Conjugation Reaction: Add the activated peptide solution from Protocol 1 to the nanoparticle suspension. The molar ratio of activated peptide to nanoparticles should be optimized but a starting point of 100:1 to 500:1 is recommended.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching: Add the quenching solution (1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Separate the peptide-nanoparticle conjugates from unreacted peptide and byproducts by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles. Typically, 10,000 - 20,000 x g for 20-30 minutes is sufficient.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in PBS and repeating the centrifugation step. Perform at least three washing cycles.

  • Final Resuspension: Resuspend the final peptide-nanoparticle conjugate pellet in a suitable buffer for storage and downstream applications (e.g., PBS).

Characterization of Peptide-Nanoparticle Conjugates

Thorough characterization is crucial to ensure the successful synthesis and functionality of the peptide-nanoparticle conjugates.

Characterization TechniqueParameter MeasuredTypical Expected Outcome
Dynamic Light Scattering (DLS) Hydrodynamic diameter and Polydispersity Index (PDI)An increase in hydrodynamic diameter upon peptide conjugation. A low PDI value (<0.3) indicates a monodisperse sample.
Zeta Potential Analysis Surface chargeA change in zeta potential upon peptide conjugation, reflecting the charge of the attached peptide.
Transmission Electron Microscopy (TEM) Size, morphology, and dispersityVisualization of nanoparticle size and shape. Should confirm that no significant aggregation occurred during conjugation.
UV-Vis Spectroscopy Peptide concentrationQuantification of peptide conjugation efficiency by measuring the absorbance of the peptide (if it has a chromophore) or by using a colorimetric protein assay (e.g., BCA or Bradford assay) on the supernatant from the washing steps.
Fourier-Transform Infrared (FTIR) Spectroscopy Chemical bond formationAppearance of new peaks corresponding to amide bond formation (around 1650 cm⁻¹).

Quantitative Data Summary

The following table provides example data for the characterization of peptide-nanoparticle conjugates.

SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Peptide Conjugation Efficiency (%)
Amine-Nanoparticles105 ± 20.15+25 ± 3N/A
Peptide-Nanoparticle Conjugates125 ± 30.20+15 ± 275

Note: The values presented are examples and will vary depending on the specific nanoparticles, peptide, and conjugation conditions used.

Visualizations

experimental_workflow cluster_peptide_activation Peptide Activation cluster_conjugation Conjugation to Nanoparticles cluster_purification Purification & Characterization peptide Peptide (N-terminal NH₂ or Lys) mix1 + peptide->mix1 linker (Fmoc-Cys-OSu)₂ linker->mix1 activated_peptide Activated Peptide (Peptide-Linker) mix2 + activated_peptide->mix2 mix1->activated_peptide pH 8.5 1-2h, RT amine_np Amine-Functionalized Nanoparticles amine_np->mix2 conjugate Peptide-Nanoparticle Conjugate purification Quenching & Centrifugation conjugate->purification mix2->conjugate pH 7.4 2-4h, RT final_product Final Conjugate purification->final_product characterization Characterization (DLS, Zeta, TEM) final_product->characterization

Caption: Experimental workflow for peptide-nanoparticle conjugation.

reaction_mechanism amine_np Nanoparticle-NH₂ linker Peptide-NH-CO-Cys(Fmoc)-S-S-Cys(Fmoc)-CO-OSu product Nanoparticle-NH-CO-Cys(Fmoc)-S-S-Cys(Fmoc)-CO-NH-Peptide amine_np->product + linker->product byproduct N-Hydroxysuccinimide (NHS)

Caption: Amide bond formation reaction mechanism.

References

Application Notes and Protocols for Fmoc-SPPS of Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of cysteine-containing peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is critical for advancing therapeutic and research frontiers. The unique reactivity of the cysteine thiol group presents distinct challenges, including the prevention of undesired side reactions and the precise formation of disulfide bonds, which are often essential for peptide structure and function.[1] This document provides detailed application notes and protocols to navigate the complexities of synthesizing these vital biomolecules.

Challenges in Fmoc-SPPS of Cysteine-Containing Peptides

The primary challenges in the synthesis of cysteine-containing peptides are the prevention of side reactions such as oxidation and alkylation of the thiol group, and the control of racemization, particularly at the C-terminal cysteine.[1][2] The choice of protecting group for the cysteine thiol is a critical determinant of the success of the synthesis, influencing both the prevention of side reactions and the strategy for disulfide bond formation.

Racemization is a significant issue, especially when using base-mediated coupling methods like HBTU/DIPEA.[3] The acidity of the α-proton of cysteine, enhanced by the adjacent sulfur atom, makes it susceptible to epimerization.[4] This can be mitigated by using coupling reagents under acidic or neutral conditions, such as those involving diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma.[5]

Cysteine Protecting Groups: A Comparative Overview

The selection of an appropriate cysteine protecting group is dictated by the desired final peptide structure and the overall synthetic strategy, particularly concerning disulfide bond formation.[1] Protecting groups are chosen based on their stability to the repetitive piperidine treatments for Fmoc removal and their selective cleavage conditions. A summary of commonly used cysteine protecting groups is presented below.

Protecting GroupAbbreviationDeprotection ConditionsKey Features & Orthogonality
TritylTrtTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cost-effective for routine synthesis of peptides with free thiols. Cleaved during final resin cleavage.[1]
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)Stable to TFA, allowing for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[1]
tert-ButyltBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂Stable to TFA and iodine oxidation. Useful for orthogonal protection schemes.[1][6]
4-MethoxytritylMmt1-3% TFA in DCMMore acid-labile than Trt, enabling selective on-resin deprotection for cyclization.[6]
TetrahydropyranylThpTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Reduces racemization and β-piperidinylalanine formation compared to Trt.
DiphenylmethylDpm95% TFAOffers an alternative to Trt with comparable lability to TFA.
tert-ButylthiotBuSReduction with thiols or trialkylphosphinesStable to TFA. Allows for selective on-resin thiol deprotection.

Quantitative Comparison of Cysteine Protecting Groups

The choice of protecting group can significantly impact the level of racemization during coupling. The following table summarizes reported racemization percentages for different cysteine protecting groups under specific coupling conditions.

Protecting GroupCoupling ConditionsRacemization (%)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIPEAHigh[3][7]

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis. Below are methodologies for key steps in the Fmoc-SPPS of cysteine-containing peptides.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid coupling in Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent solution (e.g., 0.5 M HBTU/HOBt in DMF)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.[8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group.[9]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling:

    • Pre-activate the Fmoc-amino acid (2-4 equivalents) with the coupling reagent (e.g., HBTU, 2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 10-15 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the Kaiser test to check for free primary amines. A negative result indicates complete coupling.[4]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 2: On-Resin Deprotection of Cys(Mmt) for Disulfide Bond Formation

This protocol describes the selective removal of the Mmt group from a cysteine residue while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing Cys(Mmt)

  • 2% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • 5% (v/v) Triisopropylsilane (TIS) in DCM

  • DCM

  • DMF

Procedure:

  • Wash the peptide-resin with DCM (3x).

  • Treat the resin with a solution of 2% TFA and 5% TIS in DCM for 10 minutes. Repeat this treatment four times.[10]

  • Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove the cleavage reagents and the cleaved Mmt group.

  • The resin-bound peptide now has a free thiol group ready for oxidation to form a disulfide bond.

Protocol 3: On-Resin Disulfide Bond Formation using N-chlorosuccinimide (NCS)

This protocol is for the formation of a disulfide bond between two deprotected cysteine residues on the resin.

Materials:

  • Peptide-resin with two free cysteine thiols

  • N-chlorosuccinimide (NCS)

  • DMF

Procedure:

  • Swell the peptide-resin in DMF.

  • Add a solution of NCS (1 equivalent) in DMF to the resin.

  • Allow the oxidation reaction to proceed for 5 minutes at 50 °C.[10]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 4: Final Cleavage and Deprotection of Cys(Trt)

This protocol describes the final step of cleaving the peptide from the resin and simultaneously removing the Trt protecting group from cysteine.

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[1]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Visualizing the Workflow and Chemical Logic

To better illustrate the processes involved in Fmoc-SPPS of cysteine-containing peptides, the following diagrams have been generated using the DOT language.

Fmoc_SPPS_Workflow start Start: Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) washing1->coupling washing2 Washing (DMF/DCM) coupling->washing2 repeat Repeat Cycle washing2->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleavage Final Amino Acid end_peptide Purified Peptide final_cleavage->end_peptide

Caption: General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Cysteine_Protecting_Groups cluster_acid_labile Acid Labile cluster_orthogonal Orthogonal cluster_reducing_agents Reducing Agents cys Cysteine Residue Trt Trt (Trityl) Cleavage: TFA cys->Trt Mmt Mmt (4-Methoxytrityl) Cleavage: 1-3% TFA cys->Mmt tBu tBu (tert-Butyl) Cleavage: Strong Acid cys->tBu Acm Acm (Acetamidomethyl) Cleavage: Iodine cys->Acm tBuS tBuS (tert-Butylthio) Cleavage: Thiols/Phosphines cys->tBuS

Caption: Common cysteine protecting groups and their cleavage conditions.

Disulfide_Bond_Strategy start Synthesized Peptide with Protected Cys decision Desired Disulfide Bonding Pattern? start->decision single_ds Single Disulfide Bond (e.g., Cys(Trt)) decision->single_ds Single multiple_ds Multiple Disulfide Bonds (Orthogonal Protection) decision->multiple_ds Multiple final_cleavage Global Deprotection & Oxidation single_ds->final_cleavage selective_deprotection Selective On-Resin Deprotection (e.g., Cys(Mmt)) multiple_ds->selective_deprotection final_peptide Final Peptide final_cleavage->final_peptide on_resin_oxidation On-Resin Oxidation selective_deprotection->on_resin_oxidation repeat_cycle Repeat for next Disulfide Bond on_resin_oxidation->repeat_cycle repeat_cycle->final_cleavage All Bonds Formed repeat_cycle->selective_deprotection

Caption: Decision tree for disulfide bond formation strategy.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using (Fmoc-Cys-OSu)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a class of molecules with significant therapeutic potential, offering advantages such as enhanced metabolic stability, improved receptor affinity and selectivity, and better membrane permeability compared to their linear counterparts. A common and effective method for peptide cyclization is the formation of a disulfide bridge between two cysteine residues. This homodetic cyclization imparts a conformational constraint on the peptide backbone, which is often crucial for its biological activity.

The synthesis of these cyclic peptides is predominantly achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. While the conventional method involves the incorporation of two orthogonally protected cysteine residues followed by post-synthetic oxidation to form the disulfide bond, an alternative, though less common, strategy is the direct incorporation of a pre-formed cystine moiety during the synthesis. This document provides detailed application notes and protocols for both the conventional and the direct incorporation strategies for synthesizing cyclic peptides containing a disulfide bridge. While the specific reagent (Fmoc-Cys-OSu)₂ is not widely commercially available or documented, this guide will address the use of analogous pre-activated cystine derivatives.

Primary Strategy: Post-Synthetic Disulfide Bond Formation

The most established and versatile method for synthesizing cyclic disulfide-bridged peptides involves the assembly of the linear peptide chain with two cysteine residues protected by orthogonal thiol-protecting groups. Following the completion of the linear sequence, these protecting groups are selectively removed, and the resulting free thiols are oxidized to form the disulfide bond. This can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after it has been cleaved from the resin (in-solution cyclization).

Key Cysteine Protecting Groups in Fmoc-SPPS

The choice of cysteine protecting groups is critical for a successful synthesis, especially for peptides with multiple disulfide bonds. The following table summarizes some of the most commonly used orthogonal protecting groups in Fmoc-SPPS.

Protecting GroupStructureCleavage ConditionsApplications and Notes
Trityl (Trt) TriphenylmethylTFA (Trifluoroacetic acid) during final cleavageStandard, cost-effective choice for peptides with a single disulfide bond formed after cleavage. The free thiol is generated simultaneously with peptide cleavage.
Acetamidomethyl (Acm) CH₂-NH-CO-CH₃Iodine (I₂), Silver Trifluoroacetate (AgOTf)Stable to TFA. Allows for selective deprotection and oxidation to form a disulfide bond while other acid-labile protecting groups remain intact. Ideal for both on-resin and in-solution cyclization, and for the synthesis of peptides with multiple disulfide bridges in combination with other orthogonal protecting groups.[1]
4-Methoxytrityl (Mmt) 4-methoxytriphenylmethyl1-2% TFA in DCM (Dichloromethane)Highly acid-labile. Allows for selective on-resin deprotection under mild acidic conditions without cleaving the peptide from the resin or removing other side-chain protecting groups.
tert-Butyl (tBu) (CH₃)₃CTFA during final cleavageSimilar to Trt, cleaved during the final cleavage step.
S-tert-butylthio (StBu) S-C(CH₃)₃Reduction with a thiol reagent (e.g., DTT, TCEP)Stable to both acidic and basic conditions of SPPS. Requires a reductive cleavage step before oxidation.
Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide with Orthogonally Protected Cysteines

This protocol describes the synthesis of a linear peptide containing two cysteine residues, one protected with Trityl (Trt) and the other with Acetamidomethyl (Acm), on a Rink Amide resin for a C-terminally amidated final product.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM

  • Washing solvent: Methanol

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

Protocol 2: On-Resin Disulfide Bond Formation

This protocol describes the cyclization of the peptide on the solid support after selective deprotection of the Acm group.

Materials:

  • Peptidyl-resin from Protocol 1 (with N-terminal Fmoc removed)

  • Iodine (I₂)

  • Solvents: DMF, DCM, Methanol

Procedure:

  • Selective Deprotection of Cys(Acm):

    • Swell the dried peptidyl-resin in DMF.

    • Prepare a solution of Iodine (10 equivalents relative to the peptide) in DMF.

    • Add the iodine solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing:

    • Drain the iodine solution.

    • Wash the resin with DMF until the filtrate is colorless.

    • Wash with DCM (3 times) and Methanol (3 times).

  • Drying: Dry the resin under vacuum. The cyclic peptide is now on the resin and ready for cleavage.

Protocol 3: In-Solution Disulfide Bond Formation

This protocol describes the cyclization of the peptide in solution after cleavage from the resin.

Materials:

  • Linear peptide with two free thiol groups (obtained after cleaving a peptide synthesized with, for example, two Cys(Trt) residues).

  • Cleavage cocktail: TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5)

  • Solvent for cyclization: Acetonitrile/Water or DMSO (Dimethyl sulfoxide)

  • Ammonium bicarbonate buffer (pH 8)

  • Cold diethyl ether

Procedure:

  • Peptide Cleavage and Deprotection:

    • Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the Trt protecting groups, exposing the free thiols.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude linear peptide under vacuum.

  • In-Solution Cyclization:

    • Dissolve the crude linear peptide in a dilute solution (e.g., 0.1-1 mg/mL) of acetonitrile/water or DMSO. High dilution favors intramolecular cyclization over intermolecular dimerization.

    • Adjust the pH of the solution to ~8 with ammonium bicarbonate buffer.

    • Stir the solution open to the air for 12-24 hours to allow for air oxidation of the thiols to form the disulfide bond.

    • Monitor the reaction by LC-MS.

  • Purification:

    • Once the cyclization is complete, acidify the solution with a small amount of TFA.

    • Purify the cyclic peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Workflow for Post-Synthesis Cyclization

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Cys1 Couple Fmoc-Cys(Trt)-OH Deprotection2->Coupling_Cys1 Deprotection3 Fmoc Deprotection Coupling_Cys1->Deprotection3 Coupling_Cys2 Couple Fmoc-Cys(Acm)-OH Deprotection3->Coupling_Cys2 Deprotection4 ... Coupling_Cys2->Deprotection4 Coupling_last Couple last Fmoc-AA-OH Deprotection4->Coupling_last Final_Deprotection Final Fmoc Deprotection Coupling_last->Final_Deprotection Linear_Peptide_Resin Linear Peptide on Resin Final_Deprotection->Linear_Peptide_Resin On_Resin On-Resin Cyclization Linear_Peptide_Resin->On_Resin Selective Deprotection & Oxidation Cleavage Cleavage from Resin (TFA/TIS/H2O) Linear_Peptide_Resin->Cleavage Cleavage of Cys(Trt)-Peptide On_Resin->Cleavage In_Solution In-Solution Cyclization Purification Purification (HPLC) In_Solution->Purification Cleavage->In_Solution Cleavage->Purification From On-Resin Cyclic_Peptide Final Cyclic Peptide Purification->Cyclic_Peptide

Caption: Workflow for cyclic peptide synthesis via post-synthetic disulfide bond formation.

Alternative Strategy: Direct Incorporation of a Pre-formed Cystine

A more direct, though less conventional, approach to synthesizing cyclic peptides with a disulfide bridge is to incorporate a pre-formed cystine derivative during SPPS. This strategy could potentially simplify the synthesis by eliminating the need for post-synthetic oxidation steps. The target reagent, (Fmoc-Cys-OSu)₂, represents a pre-activated, dimeric form of Fmoc-cysteine. While this specific succinimidyl ester is not common, the principle can be applied using other activated forms of N,N'-di-Fmoc-L-cystine, such as the pentafluorophenyl (Pfp) ester, which is more stable.

Principle

This method involves the synthesis of a linear peptide up to the first cyclization point. Then, an activated N,N'-di-Fmoc-L-cystine derivative is coupled to the N-terminus of the peptide chain. The second Fmoc group on the cystine is then removed, and the remainder of the peptide chain is synthesized from this new N-terminus. Finally, the peptide is cyclized by forming a peptide bond between the N-terminus and the C-terminus (head-to-tail cyclization).

Conceptual Protocol for Direct Cystine Incorporation

This protocol is a conceptual outline for the use of an activated N,N'-di-Fmoc-L-cystine derivative.

Materials:

  • 2-Chlorotrityl chloride resin (for protected peptide fragment synthesis)

  • Fmoc-amino acids

  • Activated N,N'-di-Fmoc-L-cystine (e.g., Pfp ester)

  • Standard SPPS reagents (as in Protocol 1)

  • Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA

Procedure:

  • Synthesis of the C-terminal Peptide Fragment: Synthesize the peptide sequence from the C-terminus up to the first cysteine position on a 2-chlorotrityl chloride resin using standard Fmoc-SPPS.

  • Coupling of Activated Cystine:

    • Deprotect the N-terminal Fmoc group of the resin-bound peptide.

    • Couple the activated N,N'-di-Fmoc-L-cystine to the N-terminus.

  • Synthesis of the N-terminal Peptide Fragment:

    • Selectively deprotect the second Fmoc group on the now-coupled cystine.

    • Continue the peptide synthesis by coupling the remaining amino acids to this new N-terminus.

  • Cleavage of the Protected Linear Peptide: Cleave the fully protected linear peptide from the 2-chlorotrityl chloride resin using a mild acid solution (e.g., 1% TFA in DCM) to keep the side-chain protecting groups intact.

  • Solution-Phase Cyclization:

    • Dissolve the protected linear peptide in a suitable solvent (e.g., DMF).

    • Add cyclization reagents (e.g., HATU, DIPEA) to facilitate the head-to-tail amide bond formation.

    • Monitor the reaction by LC-MS.

  • Final Deprotection and Purification:

    • Once cyclization is complete, remove the solvent.

    • Treat the cyclic peptide with a strong acid cocktail (e.g., TFA/TIS/H₂O) to remove all side-chain protecting groups.

    • Purify the final cyclic peptide by HPLC.

Workflow for Direct Cystine Incorporation

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin 2-Chlorotrityl Resin Synth_C_term Synthesize C-terminal Peptide Fragment Resin->Synth_C_term Couple_Cystine Couple Activated N,N'-di-Fmoc-L-Cystine Synth_C_term->Couple_Cystine Synth_N_term Synthesize N-terminal Peptide Fragment Couple_Cystine->Synth_N_term Cleavage Cleave Protected Peptide from Resin Synth_N_term->Cleavage Cyclization Solution-Phase Head-to-Tail Cyclization Cleavage->Cyclization Final_Deprotection Final Deprotection (TFA Cocktail) Cyclization->Final_Deprotection Purification Purification (HPLC) Final_Deprotection->Purification Cyclic_Peptide Final Cyclic Peptide Purification->Cyclic_Peptide

Caption: Conceptual workflow for cyclic peptide synthesis via direct incorporation of a pre-formed cystine derivative.

Data Presentation: Comparison of Cyclization Strategies

The choice of cyclization strategy can impact the overall yield and purity of the final cyclic peptide. The following table provides a summary of typical quantitative data for different approaches.

ParameterOn-Resin CyclizationIn-Solution Cyclization (Air Oxidation)Direct Cystine Incorporation (Conceptual)
Typical Crude Purity 60-80%50-70%Potentially higher due to fewer side reactions
Overall Yield Moderate to GoodVariable, can be lower due to oligomerizationSequence-dependent, potentially high
Key Advantage Pseudo-dilution effect on resin minimizes intermolecular side reactions.Well-established and widely applicable.Fewer synthetic steps, avoids oxidation side reactions.
Key Disadvantage Resin-bound peptide conformation may hinder cyclization.Risk of dimerization/oligomerization at high concentrations.Requires synthesis of a specialized activated cystine derivative; head-to-tail cyclization can be challenging.
Typical Reaction Time 1-4 hours12-24 hoursCyclization step: 2-12 hours

Logic for Multi-Disulfide Bond Formation

For peptides containing multiple disulfide bonds, a careful selection of orthogonal cysteine protecting groups is essential to ensure the correct disulfide connectivity.

G cluster_steps Sequential Disulfide Bond Formation Start Linear Peptide Synthesis with Multiple Orthogonally Protected Cysteines (e.g., Cys(Mmt), Cys(Acm), Cys(Trt)) Step1_Deprotect Step 1: Selective Deprotection of the most labile group (e.g., Cys(Mmt) with 1% TFA) Start->Step1_Deprotect Step1_Oxidize Step 1: On-Resin Oxidation (e.g., with NCS or I₂) Step1_Deprotect->Step1_Oxidize First_Bridge First Disulfide Bridge Formed Step1_Oxidize->First_Bridge Step2_Deprotect Step 2: Selective Deprotection of the next orthogonal group (e.g., Cys(Acm) with Iodine) First_Bridge->Step2_Deprotect Step2_Oxidize Step 2: On-Resin or In-Solution Oxidation Step2_Deprotect->Step2_Oxidize Second_Bridge Second Disulfide Bridge Formed Step2_Oxidize->Second_Bridge Cleavage Final Cleavage from Resin (removes Cys(Trt) and other acid-labile groups) Second_Bridge->Cleavage Final_Oxidation Final In-Solution Oxidation Cleavage->Final_Oxidation Third_Bridge Third Disulfide Bridge Formed Final_Oxidation->Third_Bridge Final_Product Purified Multi-Cyclic Peptide Third_Bridge->Final_Product

Caption: Logic for the sequential formation of multiple disulfide bonds using an orthogonal protection strategy.

Conclusion

The synthesis of cyclic peptides containing disulfide bridges is a cornerstone of modern peptide chemistry and drug development. The post-synthetic oxidation of orthogonally protected cysteine residues remains the most versatile and widely adopted strategy, offering a high degree of control, particularly for complex peptides with multiple disulfide bonds. While the direct incorporation of a pre-formed cystine derivative presents an intriguing alternative for potentially streamlining the synthesis, it is a less developed and more challenging approach. The protocols and data presented herein provide a comprehensive guide for researchers to successfully synthesize these important therapeutic molecules.

References

Application of (Fmoc-Cys-OSu)2 in Stapled Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides are a promising class of therapeutics that combine the target specificity of biologics with the cell-penetrating ability of small molecules. The "staple" is a synthetic brace that locks a peptide into its bioactive conformation, typically an α-helix, thereby enhancing its proteolytic resistance, cell permeability, and target affinity. Various chemical strategies have been developed for peptide stapling. This document focuses on the application of (Fmoc-Cys-OSu)2 , a homobifunctional crosslinking reagent, for peptide stapling.

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-propyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate, is comprised of two Fmoc-protected cysteine residues linked by a disulfide bond.[1] Each of the carboxylic acid groups is activated as an N-hydroxysuccinimide (NHS) ester.[1] This reagent is designed to react with primary amines, such as the ε-amino group of lysine residues, within a peptide sequence to form a stable amide bond-based staple.[2][3][4] The disulfide bond within the staple offers the potential for reversible cleavage under reducing conditions.

Principle of this compound Stapling

The stapling reaction involves a two-component approach where the pre-synthesized peptide, containing two lysine residues at appropriate positions (e.g., i, i+4 or i, i+7 for α-helix stabilization), is reacted with this compound in solution. The NHS esters on the reagent react with the primary amino groups of the lysine side chains, forming stable amide linkages and creating a covalent bridge between them. The Fmoc groups on the cysteine moieties of the crosslinker can be retained or removed depending on the desired properties of the final stapled peptide.

Data Presentation

Table 1: Reagents for Peptide Stapling Protocol
Reagent/MaterialPurposeSupplier Example
Rink Amide ResinSolid support for peptide synthesisSigma-Aldrich
Fmoc-protected amino acidsBuilding blocks for peptide synthesisVarious
This compoundStapling reagentLGC Standards[1]
HCTU/HATUCoupling reagent for SPPSVarious
DIPEA/NMMBase for SPPSVarious
PiperidineFmoc deprotection agentVarious
TFACleavage from resin and side-chain deprotectionVarious
TISScavenger for cleavageVarious
HPLC-grade AcetonitrileHPLC mobile phaseVarious
HPLC-grade WaterHPLC mobile phaseVarious
DMSO/DMFSolvent for stapling reactionVarious
Table 2: Typical Reaction Parameters for this compound Stapling
ParameterValueNotes
Peptide Concentration0.1 - 1.0 mg/mLLower concentrations can favor intramolecular stapling.
This compound Stoichiometry1.1 - 1.5 equivalentsA slight excess of the stapling reagent is used.
SolventAnhydrous DMSO or DMFEnsures solubility of both peptide and reagent.
BaseDIPEA or Triethylamine2-5 equivalents to maintain a basic pH for the amine reaction.
Reaction TemperatureRoom Temperature (20-25°C)To minimize side reactions.
Reaction Time2 - 12 hoursMonitored by LC-MS for completion.
Quenching ReagentHydroxylamine or Tris bufferTo quench unreacted NHS esters.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the synthesis of a linear peptide containing two lysine residues at positions i and i+7 for subsequent stapling.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x).

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Peptide Stapling with this compound

This protocol describes the solution-phase stapling of the purified linear peptide.

  • Peptide Dissolution: Dissolve the purified linear peptide in anhydrous DMSO or DMF to a final concentration of 0.5 mg/mL.

  • Reagent Preparation: In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMSO or DMF.

  • Reaction Initiation:

    • Add DIPEA (3 equivalents) to the peptide solution.

    • Slowly add the this compound solution to the stirring peptide solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the progress by taking small aliquots and analyzing them by LC-MS to observe the consumption of the linear peptide and the formation of the stapled product.

  • Quenching: Once the reaction is complete, add a small amount of hydroxylamine or Tris buffer to quench any unreacted NHS esters.

  • Purification: Purify the stapled peptide by RP-HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Characterization: Confirm the mass of the purified stapled peptide by mass spectrometry and characterize its secondary structure using circular dichroism (CD) spectroscopy.

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Stapling Solution-Phase Stapling cluster_Analysis Analysis & Characterization resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling elongation Chain Elongation coupling->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage purification1 RP-HPLC Purification of Linear Peptide cleavage->purification1 dissolution Peptide Dissolution in DMSO/DMF purification1->dissolution Linear Peptide reaction Addition of this compound & Base dissolution->reaction monitoring LC-MS Monitoring reaction->monitoring quenching Quenching monitoring->quenching purification2 RP-HPLC Purification of Stapled Peptide quenching->purification2 ms Mass Spectrometry purification2->ms Stapled Peptide cd Circular Dichroism purification2->cd

Caption: Workflow for stapled peptide synthesis using this compound.

stapling_mechanism peptide Linear Peptide ...Lys(NH2)...Lys(NH2)... stapled_peptide Stapled Peptide ...Lys(NH-CO-Cys-Fmoc)...Lys(NH-CO-Cys-Fmoc)... peptide->stapled_peptide Reaction in DMSO/DMF + Base reagent Stapling Reagent This compound reagent->stapled_peptide nhs 2x N-hydroxysuccinimide stapled_peptide->nhs Byproduct

Caption: Reaction scheme for peptide stapling with this compound.

Signaling Pathways and Applications

Stapled peptides are frequently designed to mimic α-helical domains of proteins involved in protein-protein interactions (PPIs). By stabilizing the helical conformation of a peptide derived from one of the binding partners, the stapled peptide can act as a potent and specific inhibitor of that PPI. A prominent example is the inhibition of the p53-MDM2 interaction, which is a key target in cancer therapy.

p53_mdm2_pathway p53 p53 apoptosis Apoptosis & Tumor Suppression p53->apoptosis Induces mdm2 MDM2 mdm2->p53 Binds & Inhibits ubiquitination Ubiquitination mdm2->ubiquitination Promotes stapled_peptide Stapled Peptide (p53 mimic) stapled_peptide->mdm2 Inhibits ubiquitination->p53 Targets degradation Proteasomal Degradation ubiquitination->degradation Leads to

Caption: Inhibition of the p53-MDM2 pathway by a stapled peptide.

Conclusion

The use of this compound offers a straightforward method for the synthesis of stapled peptides by crosslinking lysine residues. This approach benefits from the well-established and efficient NHS ester chemistry. The resulting disulfide-containing staple provides an additional feature of potential redox-sensitive cleavage. The protocols provided herein offer a comprehensive guide for researchers to apply this technology in the development of novel stapled peptide therapeutics and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (Fmoc-Cys-OSu)₂ Mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting and frequently asked questions (FAQs) to address low yields and other common issues encountered during peptide cyclization mediated by N,N'-bis(Fmoc-S-succinimidyl)-L-cystine, designated here as (Fmoc-Cys-OSu)₂.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of peptide cyclization using (Fmoc-Cys-OSu)₂?

(Fmoc-Cys-OSu)₂ is a homobifunctional crosslinking reagent used to cyclize peptides by forming two amide bonds. The reagent contains two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines. The cyclization process typically involves the reaction of the two NHS esters with two primary amino groups within the same peptide chain, such as the N-terminal α-amino group and the ε-amino group of a lysine residue, to form a stable cyclic peptide linked by a disulfide-containing bridge.

Q2: What are the most common causes of low yield in (Fmoc-Cys-OSu)₂ mediated cyclization?

Low yields in this cyclization method can be attributed to several factors:

  • Hydrolysis of the NHS Ester: The succinimidyl ester is susceptible to hydrolysis, which renders the reagent inactive. This is a common side reaction that competes with the desired amidation.

  • Intermolecular Reactions: Instead of intramolecular cyclization, the peptide can react with other peptide chains, leading to dimerization or polymerization, especially at high peptide concentrations.

  • Side Reactions with Nucleophilic Side Chains: Besides the target amino groups, other nucleophilic side chains can react with the NHS ester, leading to undesired byproducts.

  • Incomplete Deprotection of the Linear Peptide: If the primary amino groups on the linear peptide are not fully deprotected, they will not be available to react with the cyclization reagent.

  • Steric Hindrance: The conformation of the linear peptide may not be favorable for intramolecular cyclization, leading to a slower reaction rate and allowing competing side reactions to dominate.

Q3: How can I minimize the hydrolysis of (Fmoc-Cys-OSu)₂?

To minimize hydrolysis of the NHS ester:

  • Control the pH: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1] Below this range, the amine nucleophilicity is reduced, and above this range, the rate of hydrolysis increases significantly.

  • Work with Anhydrous Solvents: Use high-quality, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare your reaction mixture.

  • Prepare Reagent Solutions Fresh: Prepare the (Fmoc-Cys-OSu)₂ solution immediately before use to minimize its contact with any residual moisture.

Q4: I am observing significant amounts of dimerized or polymerized peptide. How can I favor intramolecular cyclization?

To favor the desired intramolecular reaction and reduce intermolecular side reactions, it is crucial to work under high-dilution conditions.[2] This is often referred to as "pseudo-dilution" when the reaction is performed on-resin. For solution-phase cyclization, a peptide concentration of ≤1 mM is generally recommended.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in (Fmoc-Cys-OSu)₂ mediated cyclization.

Problem 1: Low to No Formation of the Desired Cyclic Product

Possible Causes:

  • Inactive (Fmoc-Cys-OSu)₂ Reagent: The NHS ester has hydrolyzed due to moisture.

  • Incomplete Deprotection of the Linear Peptide: The primary amino groups intended for cyclization are still protected.

  • Unfavorable Reaction Conditions: The pH of the reaction mixture is outside the optimal range.

Solutions:

  • Verify Reagent Activity: Use a fresh batch of (Fmoc-Cys-OSu)₂. Ensure all solvents are anhydrous.

  • Confirm Deprotection: Before initiating cyclization, perform a Kaiser test or other appropriate analytical method to confirm the presence of free primary amines on your linear peptide.

  • Optimize pH: Carefully control the pH of the reaction mixture to be within the 7.2-8.5 range. Use a non-nucleophilic buffer if necessary.

Problem 2: Presence of Multiple Peaks in HPLC Analysis of the Crude Product

Possible Causes:

  • Mixture of Monomer, Dimer, and Polymer: Intermolecular reactions are competing with intramolecular cyclization.

  • Side Reactions with Amino Acid Side Chains: The NHS ester is reacting with nucleophilic side chains such as lysine, tyrosine, serine, or threonine.[1][3]

  • Racemization: Racemization of amino acid residues, particularly cysteine, can occur under basic conditions.

Solutions:

  • Increase Dilution: Perform the cyclization at a lower peptide concentration. For on-resin cyclization, consider using a resin with a lower loading capacity.

  • Protect Nucleophilic Side Chains: Ensure that all nucleophilic side chains that could potentially react with the NHS ester are appropriately protected.

  • Control Base Exposure: Minimize the exposure of the peptide to strong bases and consider using additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

Experimental Protocols

Protocol 1: General On-Resin Cyclization with (Fmoc-Cys-OSu)₂

This protocol assumes the linear peptide has been synthesized on a solid support and the N-terminal Fmoc group and the side-chain protecting group of the amino acid that will react with the second NHS ester (e.g., Alloc on Lys) have been selectively removed.

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF for 1 hour.

  • Deprotection Confirmation: Perform a Kaiser test to confirm the presence of free primary amines.

  • Cyclization Reaction:

    • Dissolve (Fmoc-Cys-OSu)₂ (1.5 - 2.0 equivalents relative to the resin loading) in anhydrous DMF.

    • Add the reagent solution to the swollen resin.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation.

  • Monitoring the Reaction: Take a small aliquot of the resin, cleave the peptide, and analyze by HPLC-MS to monitor the progress of the cyclization.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Protocol 2: General Solution-Phase Cyclization with (Fmoc-Cys-OSu)₂

This protocol is for the cyclization of a fully deprotected linear peptide in solution.

  • Peptide Dissolution: Dissolve the lyophilized linear peptide in anhydrous DMF or another suitable aprotic solvent to a final concentration of 0.1-1 mM.

  • Reagent Addition:

    • In a separate vial, dissolve (Fmoc-Cys-OSu)₂ (1.1 - 1.5 equivalents) in the same solvent.

    • Add the (Fmoc-Cys-OSu)₂ solution dropwise to the stirring peptide solution.

    • Add a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC-MS.

  • Quenching: Once the reaction is complete, quench any remaining active NHS ester by adding a small amount of an amine-containing reagent (e.g., ethanolamine).

  • Purification: Purify the cyclic peptide by preparative reverse-phase HPLC.

Data Presentation

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Peptide Concentration Dependent on resin loading (pseudo-dilution)≤ 1 mM
(Fmoc-Cys-OSu)₂ Equivalents 1.5 - 2.01.1 - 1.5
Base Equivalents (DIPEA) 2 - 32 - 3
Reaction Time 4 - 24 hours2 - 12 hours
Typical Solvent DMFDMF, DMSO

Visualizations

experimental_workflow cluster_on_resin On-Resin Cyclization cluster_solution_phase Solution-Phase Cyclization resin_swell 1. Swell Peptide-Resin in DMF deprotection_check 2. Confirm Free Amines (Kaiser Test) resin_swell->deprotection_check cyclization_resin 3. Add (Fmoc-Cys-OSu)₂ and DIPEA deprotection_check->cyclization_resin monitoring_resin 4. Monitor Reaction (HPLC-MS) cyclization_resin->monitoring_resin wash_resin 5. Wash Resin monitoring_resin->wash_resin cleavage 6. Cleave and Deprotect wash_resin->cleavage dissolve_peptide 1. Dissolve Linear Peptide (≤ 1 mM) add_reagent 2. Add (Fmoc-Cys-OSu)₂ and DIPEA dissolve_peptide->add_reagent reaction_solution 3. Stir at Room Temperature add_reagent->reaction_solution monitoring_solution 4. Monitor Reaction (HPLC-MS) reaction_solution->monitoring_solution quench 5. Quench Reaction monitoring_solution->quench purify 6. Purify by HPLC quench->purify troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Cyclization Yield hydrolysis NHS Ester Hydrolysis start->hydrolysis intermolecular Dimerization/Polymerization start->intermolecular side_reactions Side Reactions with Side Chains start->side_reactions incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection anhydrous Use Anhydrous Solvents Control pH (7.2-8.5) hydrolysis->anhydrous high_dilution Increase Dilution (≤ 1 mM in solution) intermolecular->high_dilution protect_side_chains Protect Nucleophilic Side Chains side_reactions->protect_side_chains confirm_deprotection Confirm Deprotection (Kaiser Test) incomplete_deprotection->confirm_deprotection

References

Technical Support Center: (Fmoc-Cys-OSu)2 in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using (Fmoc-Cys-OSu)2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in SPPS?

A1: this compound is the N-hydroxysuccinimide (OSu) ester of Fmoc-protected cysteine. The OSu group is an activating group, making the cysteine ready for direct coupling to the N-terminal amine of a growing peptide chain without the need for additional coupling reagents like HBTU or HATU. The Fmoc group is a base-labile protecting group for the primary amine of the cysteine.[1]

Q2: What are the most common side reactions when using cysteine derivatives in SPPS?

A2: The primary side reactions involving cysteine derivatives in SPPS include:

  • Racemization: Loss of stereochemical integrity at the α-carbon, particularly during activation and coupling.[2][3]

  • β-Elimination: This is more prevalent when cysteine is the C-terminal amino acid and can lead to the formation of dehydroalanine.[2]

  • S-Alkylation: The cysteine thiol group can be alkylated by carbocations generated during cleavage, especially from Wang resin.[2][4]

  • Incomplete Deprotection: The side-chain protecting group (like Trityl) may not be fully removed during the final cleavage step.[2]

Q3: Which side-chain protecting group is suitable for cysteine in Fmoc-SPPS?

A3: The choice of a side-chain protecting group for cysteine is critical and depends on the overall synthetic strategy.[5] The Trityl (Trt) group is commonly used for routine synthesis as it is cleaved during the final TFA treatment.[6] For strategies requiring orthogonal deprotection to form specific disulfide bonds, other protecting groups like Acm (Acetamidomethyl) or tBu (tert-Butyl) are employed.[5][6]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Deletion Peptides

If you observe a low yield of your target peptide or mass spectrometry data shows the presence of deletion sequences where cysteine should be, it is likely due to incomplete coupling.

Possible Causes:

  • Hydrolysis of the OSu ester: The N-hydroxysuccinimide ester is sensitive to moisture and can hydrolyze, rendering it inactive for coupling.[1]

  • Steric Hindrance: The bulky nature of the cysteine side-chain protecting group can slow down the coupling reaction.[7][8]

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing the activated cysteine from accessing the N-terminal amine.[8]

Solutions:

  • Use Anhydrous Conditions: Ensure all solvents, especially DMF, are anhydrous to prevent hydrolysis of the this compound.[1]

  • Double Coupling: If a Kaiser test indicates incomplete coupling after the initial reaction time, perform a second coupling with a fresh solution of this compound.[9]

  • Capping: If double coupling is ineffective, cap the unreacted amines by treating the resin with acetic anhydride to prevent the formation of deletion peptides.[9]

Issue 2: Racemization of the Cysteine Residue

If you observe a diasteriomeric impurity in your final peptide, racemization of the cysteine residue may have occurred.

Possible Causes:

  • Prolonged Activation: While this compound is pre-activated, prolonged exposure to basic conditions before coupling can increase the risk of racemization.[3]

  • Choice of Base: The presence of a strong, non-nucleophilic base like DIPEA to neutralize TFA salts can contribute to racemization.[3]

Solutions:

  • Control pH: Maintain a close to neutral pH during the coupling reaction.[1]

  • Alternative Protecting Groups: Consider using cysteine derivatives with side-chain protecting groups known to reduce racemization, such as Thp or MBom, although this would mean not using the pre-activated this compound.[5]

Quantitative Data Summary

Table 1: Comparison of Common Cysteine Side-Chain Protecting Groups in Fmoc-SPPS

Protecting GroupAbbreviationDeprotection ConditionsKey Features
TritylTrtTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cleaved during final resin cleavage; cost-effective for routine synthesis.[5]
AcetamidomethylAcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂)Stable to TFA; allows for purification before disulfide bond formation.[5]
tert-ButyltBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂Stable to TFA and iodine oxidation; useful for orthogonal protection.[5]
4-MethoxytritylMmt0.5-1.0% TFA in DCMMore acid-labile than Trt, allowing for selective deprotection on-resin.[10]

Table 2: Summary of Common Side Reactions and Prevention Strategies

Side ReactionMass ChangeCommon CausePrevention Strategy
RacemizationNoneBase-mediated epimerization during coupling.Use carbodiimide-based activators like DIC/Oxyma if not using a pre-activated ester; minimize pre-activation time.[2][3]
β-Elimination-SH groupBase-catalyzed elimination at the C-terminus.Use 2-chlorotrityl or other acid-labile resins for C-terminal cysteine.[3]
S-AlkylationVariableAlkylation by carbocations from the resin (e.g., Wang resin) during cleavage.Use a cleavage cocktail with effective scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[2][4]
Incomplete Trt Deprotection+243.3 DaReversibility of the deprotection reaction.Use a cleavage cocktail with a high concentration of scavengers to trap the trityl cation.[2]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-chlorotrityl resin) in dimethylformamide (DMF) for 30-60 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.[7]

  • Washing: Wash the resin thoroughly with DMF (3x) and dichloromethane (DCM) (3x).[11]

  • Coupling:

    • Dissolve this compound (1.5-2.0 equivalents) in anhydrous DMF.

    • Add the solution to the resin. If the N-terminal amine is a TFA salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1 equivalent) to neutralize it.

    • Allow the coupling reaction to proceed for 1-2 hours.[2]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.[8][12]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Protocol 2: Troubleshooting with Double Coupling
  • Initial Coupling and Monitoring: Follow steps 1-4 of the standard coupling protocol. Perform a Kaiser test.

  • Positive Kaiser Test: If the beads turn blue, indicating incomplete coupling, drain the coupling solution.

  • Resin Wash: Wash the resin with DMF (3x).

  • Second Coupling: Repeat the coupling step with a fresh solution of this compound for another 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test. If negative, proceed with the synthesis. If it remains positive, consider capping the unreacted amines.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_next Next Cycle swell 1. Swell Resin in DMF deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (DMF & DCM) deprotect->wash1 couple 4. Add this compound in Anhydrous DMF wash1->couple monitor 5. Monitor with Kaiser Test couple->monitor monitor->couple Positive Test: Double Couple wash2 6. Wash Resin monitor->wash2 next_cycle Proceed to next amino acid coupling wash2->next_cycle

Caption: General workflow for SPPS using this compound.

troubleshooting_logic start Problem Detected: Low Yield / Impurities check_coupling Is coupling complete? (Kaiser Test) start->check_coupling check_racemization Diastereomeric impurity in HPLC/MS? check_coupling->check_racemization Yes double_couple Perform Double Coupling check_coupling->double_couple No check_alkylation Unexpected mass addition (+benzyl group)? check_racemization->check_alkylation No optimize_base Optimize Base/pH during coupling check_racemization->optimize_base Yes optimize_scavengers Optimize Scavengers in Cleavage Cocktail check_alkylation->optimize_scavengers Yes cap_amines Cap Unreacted Amines double_couple->cap_amines Still incomplete racemization_mechanism L_cys L-Cysteine Residue H R-C-COOH NH-Fmoc enolate Enolate Intermediate R-C=C(O)OH NH-Fmoc L_cys->enolate + Base - H+ enolate->L_cys + H+ D_cys D-Cysteine Residue H HOOC-C-R NH-Fmoc enolate->D_cys + H+

References

Technical Support Center: Optimizing (Fmoc-Cys-OSu)₂ Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Fmoc-Cys-OSu)₂ for peptide synthesis. The information is structured to directly address specific challenges encountered during experimental work.

Note on Nomenclature: The term "(Fmoc-Cys-OSu)₂" likely refers to the symmetrical anhydride of Fmoc-Cysteine, more accurately represented as (Fmoc-Cys)₂O. This guide will proceed under the assumption that users are working with this pre-formed symmetrical anhydride for coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is (Fmoc-Cys)₂O and what are its primary advantages in peptide synthesis?

(Fmoc-Cys)₂O is a pre-formed symmetrical anhydride of Fmoc-L-Cysteine. It is a highly reactive acylating agent used in solid-phase peptide synthesis (SPPS). Its primary advantages include:

  • High Reactivity: Symmetrical anhydrides are among the most reactive species for peptide bond formation, often leading to faster and more complete coupling reactions.[1]

  • Reduced Racemization: For amino acids prone to racemization, such as cysteine, coupling under acidic or neutral conditions with pre-formed symmetrical anhydrides can significantly minimize the loss of stereochemical integrity.[2][3] This is a considerable advantage over many base-mediated activation methods.[2]

  • Suitability for Hindered Couplings: The high reactivity of symmetrical anhydrides makes them effective for coupling sterically hindered amino acids where other methods may be sluggish.

Q2: My Kaiser test is positive after coupling with (Fmoc-Cys)₂O. What are the most common causes of incomplete coupling?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[4][5][6][7] Common causes include:

  • Steric Hindrance: The growing peptide chain on the solid support can create a sterically hindered environment, making it difficult for the bulky (Fmoc-Cys)₂O to access the N-terminal amine.

  • Peptide Aggregation: Hydrophobic interactions between peptide chains can lead to aggregation on the resin, physically blocking the reaction sites.[8]

  • Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent limits the accessibility of the peptide chains for reaction.

  • Degradation of the Symmetrical Anhydride: Symmetrical anhydrides are sensitive to moisture and may hydrolyze over time, reducing their reactivity. It is often recommended to use freshly prepared or properly stored anhydrides.

  • Insufficient Reagent Equivalents or Reaction Time: The amounts of the symmetrical anhydride and the reaction time may not be sufficient to drive the coupling to completion.

Q3: What are the primary side reactions to be aware of when using (Fmoc-Cys)₂O?

While symmetrical anhydrides can minimize certain side reactions, others may still occur:

  • Racemization: Although reduced compared to many other methods, racemization of cysteine can still occur, especially with prolonged reaction times or in the presence of base.[1][9][10]

  • Double Incorporation: Due to the high reactivity of symmetrical anhydrides, there is a possibility of double insertion of the amino acid, although this is less common than with other highly reactive species.

  • Side-chain Modification: The sulfhydryl group of cysteine is reactive and, if not properly protected, can lead to side reactions. The choice of the cysteine side-chain protecting group is crucial.

  • Formation of Deletion Sequences: If the coupling reaction is incomplete and the unreacted amines are not capped, subsequent coupling steps will lead to the formation of peptides missing the cysteine residue.[8]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during (Fmoc-Cys)₂O coupling reactions.

Problem 1: Positive Kaiser Test After Coupling (Incomplete Coupling)

A positive Kaiser test, indicated by a blue color on the resin beads, confirms the presence of unreacted amines.[4][5][6][7]

Troubleshooting Workflow:

G start Positive Kaiser Test double_coupling Perform Double Coupling start->double_coupling Immediate Action kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 change_solvent Change Solvent (e.g., NMP) kaiser_test_2->change_solvent Still Positive proceed Proceed to Deprotection kaiser_test_2->proceed Negative increase_temp Increase Temperature (e.g., to 40°C) change_solvent->increase_temp If Aggregation is Suspected capping Cap Unreacted Amines change_solvent->capping If No Improvement increase_temp->capping If Still Incomplete

Caption: Troubleshooting workflow for incomplete coupling.

Recommended Solutions:

  • Perform a Double Coupling: This is the most straightforward first step. After the initial coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of (Fmoc-Cys)₂O.[7]

  • Optimize Solvent: If peptide aggregation is suspected, switch from DMF to a more effective solvating agent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO.[3][11]

  • Increase Reaction Time and/or Temperature: Extend the coupling time to 2-4 hours or even overnight.[12] Cautiously increasing the temperature (e.g., to 40-50°C) can also enhance the reaction rate, but be mindful of the increased risk of racemization.[13]

  • Increase Reagent Equivalents: Use a higher excess of the (Fmoc-Cys)₂O (e.g., 2-3 equivalents relative to the resin loading).

  • Capping: If coupling remains incomplete after these steps, it is crucial to "cap" the unreacted amines to prevent the formation of deletion sequences. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or pyridine.[7][13]

Problem 2: Significant Racemization Detected in the Final Peptide

Racemization of cysteine is a common problem in peptide synthesis.

Recommended Solutions:

  • Minimize Reaction Time: Use the shortest possible coupling time that still allows for a complete reaction. Monitor the reaction closely with the Kaiser test.

  • Avoid High Temperatures: Perform the coupling at room temperature unless a moderate increase is necessary to overcome severe steric hindrance.

  • Ensure Anhydrous Conditions: Water can hydrolyze the symmetrical anhydride, potentially leading to conditions that favor racemization. Ensure all solvents and reagents are anhydrous.

  • Consider an Alternative Cysteine Derivative: If racemization remains a persistent issue, consider using a different Fmoc-Cys derivative with a side-chain protecting group known to reduce racemization, such as Fmoc-Cys(Thp)-OH, which has shown lower racemization rates compared to Fmoc-Cys(Trt)-OH.[2]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and a comparison of different coupling methods for cysteine. Note that specific data for pre-formed (Fmoc-Cys)₂O is limited; therefore, data from in-situ formation and other coupling methods for Fmoc-Cys derivatives are included for comparison.

Table 1: Typical Reaction Conditions for Symmetrical Anhydride Coupling

ParameterRecommended RangeNotes
Equivalents of (Fmoc-Cys)₂O 1.5 - 3.0Higher equivalents may be needed for sterically hindered sequences.
Solvent DMF, NMPNMP is often preferred for sequences prone to aggregation.[3][11]
Temperature 20 - 25°C (Room Temp)Can be increased to 40-50°C for difficult couplings, but with caution due to potential racemization.[13]
Reaction Time 1 - 4 hoursMonitor with the Kaiser test to determine the optimal time.[12]

Table 2: Comparison of Racemization for Different Fmoc-Cys Derivatives and Coupling Conditions

Fmoc-Cysteine DerivativeCoupling MethodBase% D-Cys (Racemization)
Fmoc-Cys(Trt)-OHHBTU/DIPEADIPEAHigh
Fmoc-Cys(Trt)-OHDIC/HOBt-Low[14]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure-0.74[2]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure-3.3[2]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure-6.8[2]
Fmoc-Cys(Trt)-OHin-situ anhydrideNMM~50[1]
Fmoc-Cys(Trt)-OHin-situ anhydride2,4,6-collidineSuppressed[1]

Data compiled from various sources and should be considered as a guide. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: In-situ Formation and Coupling of Fmoc-Cys Symmetrical Anhydride

This protocol describes the formation of the symmetrical anhydride directly before its use in the coupling reaction.

G cluster_prep Anhydride Preparation cluster_coupling Coupling Reaction prep1 Dissolve Fmoc-Cys-OH (2 eq.) in anhydrous DCM prep2 Cool to 0°C prep1->prep2 prep3 Add DIC (1 eq.) in DCM prep2->prep3 prep4 Stir for 20-30 min at 0°C prep3->prep4 coup1 Filter DCU precipitate prep4->coup1 coup2 Evaporate DCM coup1->coup2 coup3 Dissolve anhydride in DMF coup2->coup3 coup4 Add to deprotected peptide-resin coup3->coup4 coup5 React for 1-2 hours at RT coup4->coup5

Caption: Experimental workflow for in-situ formation and coupling.

Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-purity, amine-free DMF for at least 30 minutes.

  • Symmetrical Anhydride Formation:

    • In a separate flask, dissolve 2 equivalents of the desired Fmoc-Cys-OH derivative in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add 1 equivalent of N,N'-diisopropylcarbodiimide (DIC) dropwise.

    • Stir the mixture at 0°C for 20-30 minutes. A precipitate of diisopropylurea (DCU) will form.

  • Coupling:

    • Filter the DCU precipitate.

    • Evaporate the DCM from the filtrate under reduced pressure.

    • Dissolve the resulting symmetrical anhydride in DMF.

    • Add the anhydride solution to the swollen and deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.[4][5][6][7]

    • If the test is negative (yellow beads), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and by-products.

    • If the test is positive, consider the troubleshooting steps outlined above.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This qualitative test is essential for determining the presence of free primary amines on the resin.[4][5][6][7]

Reagents:

  • Solution A: 1 mL of 0.001 M KCN in water diluted to 50 mL with pyridine.[5]

  • Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[5]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[5]

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.[5]

  • Wash the beads with DMF and then ethanol to remove residual reagents.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.[5]

  • Heat the test tube at 110°C for 5 minutes.[5]

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue beads and/or blue solution: Positive result, indicating incomplete coupling.

  • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

References

Technical Support Center: Purification of Peptides Cyclized with (Fmoc-Cys-OSu)2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying peptides cyclized with the homobifunctional crosslinker (Fmoc-Cys-OSu)2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cyclize peptides?

This compound is a homobifunctional crosslinking reagent. It contains two N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as the N-terminus of a peptide and the side chain of lysine residues.[1] In peptide cyclization, this reagent is used to bridge two amine groups within the same peptide chain, forming a stable amide bond and resulting in a cyclized peptide. The Fmoc protecting group on the cysteine part of the linker can be removed during standard solid-phase peptide synthesis (SPPS) deprotection steps.

Q2: What are the most common impurities I should expect after cyclization with this compound?

The crude product after cyclization is typically a heterogeneous mixture. Common impurities include:

  • Unreacted Linear Peptide: The starting material that did not react with the crosslinker.

  • Intermolecularly Crosslinked Dimers and Oligomers: Multiple peptide chains linked together by the crosslinker.

  • Hydrolyzed Reagent Adducts: Peptides that have reacted with a hydrolyzed form of the this compound reagent.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups from the synthesis.[2]

  • Side-Reaction Products: Modifications such as oxidation, especially of methionine or cysteine residues.[3]

Q3: What is the recommended primary purification method for these cyclized peptides?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying cyclized peptides.[4] It separates peptides based on their hydrophobicity, which allows for the resolution of the desired cyclic peptide from most common impurities.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Cyclic Peptide

Q: My HPLC analysis shows a very small peak for my target cyclic peptide. What could be the reasons and how can I improve the yield?

A: Low yields of the cyclized product can stem from several factors during the cyclization reaction itself. Here are some potential causes and solutions:

  • Inefficient Cyclization Reaction:

    • Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of pH 7.2-8.5.[1] Operating outside this range can significantly reduce efficiency.

    • Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[6] Ensure you are using a high-quality, dry solvent (like DMF or DMSO) for the reaction.[7]

    • Low Peptide Concentration: Intramolecular cyclization is favored at high dilution, which minimizes intermolecular reactions (dimer and oligomer formation). If your peptide concentration is too high, you may be promoting the formation of these side products.

  • Peptide Aggregation:

    • The linear peptide precursor may be aggregating, preventing efficient reaction with the crosslinker. Try adding denaturants like guanidinium chloride or urea to the cyclization buffer, or screen different organic co-solvents.

  • Poor Solubility of the Cyclized Peptide:

    • The cyclized peptide may be precipitating out of solution during the reaction or work-up. Ensure your chosen solvent system maintains the solubility of both the linear and cyclized forms.

Problem 2: Complex HPLC Chromatogram with Multiple Peaks

Q: My crude product chromatogram shows many peaks, and I'm unsure which one is my desired product. How can I identify the correct peak and simplify the purification?

A: A complex chromatogram is expected. Here's a systematic approach to identify your product and purify it:

  • Peak Identification:

    • Mass Spectrometry (MS): The most definitive way to identify your product is to analyze the fractions corresponding to the major peaks by mass spectrometry. The desired cyclized peptide will have a specific molecular weight corresponding to the linear peptide plus the mass of the crosslinker minus two molecules of N-hydroxysuccinimde and two protons.

    • Comparative Analysis: Run a sample of your linear starting material on the same HPLC gradient. The peak corresponding to the unreacted linear peptide should be identifiable. The cyclized product is often more hydrophobic and will typically have a longer retention time. Intermolecularly crosslinked species will be significantly larger and may elute much later or not at all.

  • Optimizing Separation:

    • Gradient Modification: If your desired peak is co-eluting with impurities, optimize the HPLC gradient. A shallower gradient around the elution time of your product can improve resolution.[8]

    • Alternative Stationary Phases: While C18 is the most common stationary phase, for very hydrophobic or hydrophilic peptides, a C8 or C4 column might provide better separation.[8]

    • Ion-Pairing Reagent: Trifluoroacetic acid (TFA) at 0.1% is standard. However, for MS compatibility, you might consider formic acid (FA), though this may affect peak shape.[9]

Data Presentation: Expected Elution Order in RP-HPLC

The following table summarizes the expected elution behavior of the target cyclic peptide and common impurities in a typical reversed-phase HPLC separation.

Compound TypeExpected Retention Time (Relative to Cyclic Peptide)Rationale
Desired Cyclic Peptide (Monomer) Reference The target molecule.
Unreacted Linear PeptideShorterGenerally less hydrophobic due to a more flexible structure.
Intermolecularly Crosslinked DimerLongerSignificantly larger and more hydrophobic.
Intermolecularly Crosslinked OligomersMuch Longer / Potentially Irreversibly BoundVery large and highly hydrophobic.
Hydrolyzed Reagent AdductsVariable (likely shorter)The hydrolyzed NHS ester introduces a carboxylic acid, increasing polarity.

Experimental Protocols

General Protocol for RP-HPLC Purification of Cyclized Peptides

This protocol provides a general starting point for the purification of peptides cyclized with this compound. Optimization will be required based on the specific properties of your peptide.

1. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent like DMSO or DMF.

  • Dilute the dissolved sample with Mobile Phase A (see below) to a concentration suitable for injection. A typical starting concentration is 1-5 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[8]

2. HPLC System and Conditions:

  • Column: A preparative C18 column is a good starting point (e.g., 10 µm particle size, 100-300 Å pore size, 250 x 21.2 mm).[8]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Flow Rate: Dependent on column dimensions, typically 10-20 mL/min for a preparative column.

  • Detection: UV absorbance at 214 nm and 280 nm.

3. Gradient Elution:

  • Scouting Run: Perform an initial broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your cyclic peptide.

  • Optimized Gradient: Design a shallower gradient around the elution point of the target peak to maximize resolution. For example, if the peak of interest elutes at 40% B in the scouting run, a preparative gradient of 30-50% B over 40 minutes may be effective.

4. Fraction Collection and Analysis:

  • Collect fractions across the peaks of interest.

  • Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity of the desired product by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product.

Mandatory Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis and Final Product dissolve Dissolve Crude Peptide dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject onto Preparative C18 Column filter->inject gradient Apply Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize product Purified Cyclic Peptide lyophilize->product

Caption: Experimental workflow for the purification of cyclized peptides.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Low Purity Issues start Low Purity or Yield of Cyclic Peptide check_reaction Check Cyclization Reaction Conditions start->check_reaction check_solubility Assess Peptide Solubility & Aggregation start->check_solubility optimize_hplc Optimize HPLC Separation start->optimize_hplc identify_impurities Identify Impurities (MS) start->identify_impurities adjust_ph Adjust pH (7.2-8.5) check_reaction->adjust_ph use_dry_solvent Use Anhydrous Solvents check_reaction->use_dry_solvent dilute_peptide Increase Dilution check_reaction->dilute_peptide add_denaturant Add Denaturants check_solubility->add_denaturant screen_solvents Screen Co-solvents check_solubility->screen_solvents shallow_gradient Use Shallower Gradient optimize_hplc->shallow_gradient change_column Try Different Column (C8/C4) optimize_hplc->change_column ms_analysis Perform MS on All Major Peaks identify_impurities->ms_analysis

Caption: Troubleshooting decision tree for purification challenges.

References

How to avoid premature hydrolysis of (Fmoc-Cys-OSu)2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the premature hydrolysis of (Fmoc-Cys-OSu)2 during their experiments.

Troubleshooting Guide: Preventing Premature Hydrolysis of this compound

Premature hydrolysis of the N-hydroxysuccinimide (OSu) ester in this compound is a critical issue that can lead to significantly lower coupling efficiencies and failed conjugations. This guide addresses the primary causes of hydrolysis and provides systematic solutions to mitigate this problem.

Problem: Low or No Conjugation Yield

If you are experiencing poor yields in your reaction, it is highly probable that the OSu ester of your this compound has hydrolyzed. The troubleshooting workflow below will guide you through the potential causes and solutions.

G start Start: Low/No Conjugation Yield improper_storage Improper Storage or Handling? start->improper_storage aqueous_contamination Aqueous Contamination of Reagents? improper_storage->aqueous_contamination No store_properly Solution: Store at -20°C to -80°C with desiccant. Aliquot to avoid moisture. improper_storage->store_properly Yes suboptimal_ph Suboptimal Reaction pH? aqueous_contamination->suboptimal_ph No use_anhydrous Solution: Use anhydrous solvents (DMF, DMSO). Prepare solutions immediately before use. aqueous_contamination->use_anhydrous Yes incompatible_buffer Incompatible Buffer? suboptimal_ph->incompatible_buffer No adjust_ph Solution: Maintain pH between 7.2 and 8.0. Monitor pH during reaction. suboptimal_ph->adjust_ph Yes disulfide_cleavage Potential Disulfide Bond Cleavage? incompatible_buffer->disulfide_cleavage No change_buffer Solution: Use amine-free buffers (e.g., PBS, HEPES, Borate). incompatible_buffer->change_buffer Yes optimize_conditions Solution: Keep pH below 8.5. Minimize reaction time. disulfide_cleavage->optimize_conditions Yes end End: Improved Conjugation Yield disulfide_cleavage->end No store_properly->end use_anhydrous->end adjust_ph->end change_buffer->end optimize_conditions->end

Caption: Troubleshooting workflow for low conjugation yield with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

The primary cause of hydrolysis is the reaction of the OSu ester with water. This reaction is significantly accelerated by basic pH conditions, elevated temperatures, and the presence of nucleophilic buffers.

Q2: How should I properly store this compound to prevent hydrolysis?

To ensure the stability of this compound, it should be stored under desiccated conditions at -20°C to -80°C. It is also advisable to aliquot the reagent to avoid repeated exposure of the entire batch to atmospheric moisture.

Q3: What is the optimal pH for conjugation reactions with this compound?

The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of the target amine and minimizing hydrolysis of the ester. A pH range of 7.2 to 8.5 is generally recommended. However, for this compound, it is crucial to also consider the stability of the disulfide bond, which is more stable at a slightly acidic to neutral pH. Degradation of disulfide bonds can occur at neutral to basic pH.[1][2] Therefore, a pH range of 7.2 to 8.0 is a safer starting point to balance reactivity and stability.

Q4: Which buffers should I use for my conjugation reaction?

It is essential to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the OSu ester. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and Borate buffers.

Q5: Can I prepare a stock solution of this compound in an aqueous buffer?

No, you should avoid preparing aqueous stock solutions of this compound for storage. The OSu ester will hydrolyze in aqueous solutions. Stock solutions should be prepared in a dry, water-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

Q6: Besides hydrolysis of the OSu ester, are there other potential side reactions with this compound?

Yes, two other potential side reactions to be aware of are:

  • Disulfide bond cleavage: The disulfide bond in this compound can be susceptible to reduction or cleavage under certain conditions, especially at higher pH.[1][2]

  • Fmoc group cleavage: The Fmoc protecting group is labile to basic conditions. While the conditions for NHS ester coupling are milder than those for Fmoc deprotection, prolonged exposure to a basic pH during the conjugation reaction could potentially lead to some loss of the Fmoc group.

Data Presentation

Table 1: Influence of pH on the Half-life of NHS Esters in Aqueous Solution

pHTemperature (°C)Approximate Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data is for general NHS esters and serves as a guideline. Specific half-life for this compound may vary.

Table 2: Stability of Disulfide Bonds at Different pH

pH RangeStability
1.0 - 5.0Optimal stability around pH 3.0.[1][2]
5.0 - 7.0Moderate stability.[1][2]
8.0 - 10.0Increased degradation of the disulfide bond.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants and reaction time, should be determined empirically for each specific application.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the desired amount of this compound in anhydrous DMF or DMSO to prepare a concentrated stock solution.

    • Dissolve your amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of your amine-containing molecule. A typical starting point is a 5- to 20-fold molar excess of the NHS ester.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, LC-MS).

  • Quenching the Reaction:

    • Once the reaction is complete, quench any unreacted this compound by adding a small amount of an amine-containing buffer such as Tris-HCl or glycine to a final concentration of 20-50 mM.

    • Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Visualizations

G cluster_0 Desired Reaction Pathway cluster_1 Competing Hydrolysis Pathway Fmoc-Cys-OSu This compound Conjugate Stable Amide Bond (Fmoc-Cys-NH-Target) Fmoc-Cys-OSu->Conjugate + Target-NH2 (pH 7.2-8.0) TargetAmine Target Molecule (with -NH2) TargetAmine->Conjugate Fmoc-Cys-OSu2 This compound Hydrolyzed Inactive Carboxylate (Fmoc-Cys-OH) Fmoc-Cys-OSu2->Hydrolyzed + H2O (Accelerated at pH > 8.0) Water H2O Water->Hydrolyzed

Caption: Reaction pathways for this compound: Desired conjugation vs. competing hydrolysis.

References

Technical Support Center: Strategies to Suppress Aspartimide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource provides detailed guidance for researchers, scientists, and drug development professionals on how to troubleshoot and suppress aspartimide formation, a critical side reaction in Fmoc-SPPS.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing root cause analysis and actionable solutions.

Q1: My mass spectrometry results for an Asp-Gly containing peptide show a major impurity peak with the same mass as my target peptide, and purification by HPLC is proving impossible. What is happening?

A: This is a classic sign of aspartimide formation. The aspartimide intermediate can hydrolyze back to form not only your desired α-aspartyl peptide but also a β-aspartyl peptide isomer.[1] These isomers have the same mass but different peptide backbone structures.[1] Since they are often chromatographically very similar to the target peptide, separation is notoriously difficult.[1] The process can also lead to racemization at the aspartic acid chiral center, further complicating the product mixture.[2]

Solution:

  • Confirm Aspartimide-Related Products: Use tandem mass spectrometry (MS/MS) to fragment the peptide. The fragmentation pattern of the β-aspartyl peptide will differ from the α-aspartyl target peptide, allowing for confirmation.

  • Re-synthesize with preventative measures: Since purification is challenging, the most effective solution is to re-synthesize the peptide using one of the strategies outlined below, such as using a modified Asp protecting group or altering deprotection conditions.

Q2: I'm using a microwave-assisted synthesizer and observing significant aspartimide formation, even in sequences not typically considered high-risk. Why is this occurring?

A: Increased temperature is a major factor that accelerates the rate of aspartimide formation.[2][3] While microwave energy can significantly speed up coupling and deprotection steps, the associated increase in temperature dramatically increases the risk of this side reaction. The standard 20% piperidine in DMF used for Fmoc deprotection becomes much more aggressive at elevated temperatures.[4]

Solution:

  • Lower Synthesis Temperature: Reduce the temperature for the deprotection steps, particularly after the aspartic acid residue has been incorporated.

  • Use a Milder Base: Switch from piperidine to a less nucleophilic or weaker base. Dipropylamine (DPA) has been shown to be effective at reducing aspartimide formation at elevated temperatures compared to piperidine.[5]

  • Employ Additives: Add a weak acid like 0.1 M HOBt or Oxyma to the deprotection solution to temper the basicity.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-SPPS.[2] The backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp. This forms a five-membered succinimide ring, known as an aspartimide.[2] This intermediate is unstable and can be opened by a nucleophile (like piperidine or water), leading to a mixture of desired α-peptides, undesired β-peptides, and their racemized versions.[4]

Peptide Asp-Xxx Peptide (α-linked) Deprotonation Backbone N⁻ Deprotonation Peptide->Deprotonation Deprotection Step Base Base (e.g., Piperidine) Base->Deprotonation Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonation->Aspartimide Intramolecular Cyclization AlphaPeptide α-Peptide (Desired Product) Aspartimide->AlphaPeptide Ring Opening BetaPeptide β-Peptide (Side Product) Aspartimide->BetaPeptide Ring Opening Piperidide Piperidide Adducts (α and β) Aspartimide->Piperidide Ring Opening Racemized D-Asp Products (Racemization) Aspartimide->Racemized Epimerization Nucleophile Nucleophile (H₂O, Piperidine) Nucleophile->AlphaPeptide Nucleophile->BetaPeptide Nucleophile->Piperidide

Caption: Mechanism of Aspartimide Formation and Byproduct Generation.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A: The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid.[2][4] The most susceptible sequences are:

  • Asp-Gly (D-G): The most notorious sequence due to glycine's lack of a side chain.[2]

  • Asp-Ser (D-S) [7]

  • Asp-Asn (D-N) [4]

  • Asp-Ala (D-A) [7]

  • Asp-Thr (D-T) [4]

Q3: What are the primary strategies to suppress aspartimide formation?

A: There are three main strategies, which can be used alone or in combination:

  • Modification of Deprotection Conditions: Altering the base, its concentration, or adding acidic additives to reduce basicity.[8]

  • Use of Sterically Hindered Asp Protecting Groups: Replacing the standard tert-butyl (OtBu) group with a bulkier one to physically block the cyclization.[2][8]

  • Backbone Protection: Protecting the amide nitrogen of the residue following Asp to prevent it from acting as a nucleophile.[4][7] This is one of the most effective methods to completely eliminate the side reaction.[8]

Start Peptide contains Asp-Xxx sequence? IsProne Is Xxx = Gly, Ser, Asn, Ala? Start->IsProne Yes Standard Use Standard Protocol (Fmoc-Asp(OtBu)-OH) Start->Standard No HighRisk High Risk of Aspartimide IsProne->HighRisk Yes LowRisk Low Risk IsProne->LowRisk No Strategy1 Strategy 1: Modify Deprotection (Weaker Base / Additives) Strategy2 Strategy 2: Use Bulky Asp Protecting Group (e.g., OMpe, OBno) Strategy3 Strategy 3: Use Backbone Protection (e.g., Dmb-dipeptide) Choose Choose a Strategy HighRisk->Choose LowRisk->Standard Choose->Strategy1 Choose->Strategy2 Choose->Strategy3

Caption: Decision workflow for selecting an aspartimide suppression strategy.

Quantitative Data Summary

The choice of strategy can have a significant impact on the final purity of the crude peptide. The following tables summarize quantitative data from studies on model peptides.

Table 1: Comparison of Asp Side-Chain Protecting Groups Data is a representative summary for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after extended piperidine treatment to simulate a long synthesis.[9]

Protecting GroupStructure% Desired Peptide% Aspartimide-Related Byproducts% D-Asp Content
OtBu tert-butyl75.2%24.8%8.5%
OMpe 3-methylpent-3-yl92.5%7.5%2.1%
OBno 5-n-butyl-5-nonyl99.1%0.9%< 0.5%

Table 2: Effect of Modified Fmoc Deprotection Conditions Representative data for a model peptide containing an Asp-Gly sequence.[9]

Deprotection Cocktail% Desired Peptide% Aspartimide-Related Byproducts
20% Piperidine in DMF85.3%14.7%
20% Piperidine, 0.1M HOBt in DMF93.1%6.9%
5% Piperazine, 0.1M HOBt in DMF>91.5%<8.5%

Key Experimental Protocols

Protocol 1: Synthesis Using a Bulkier Asp Protecting Group (Fmoc-Asp(OBno)-OH)

This protocol is highly effective for difficult sequences like Asp-Gly.[1] The OBno group provides significant steric hindrance, minimizing cyclization.

  • Resin Swelling: Swell the solid support resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles for amino acids preceding the Asp residue. Each cycle consists of:

    • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

    • Coupling: Couple the next Fmoc-amino acid (4 eq.) using a suitable activator like HATU (3.98 eq.) and a base like DIPEA (8 eq.) in DMF for 1-2 hours.

  • Aspartic Acid Coupling:

    • In the coupling step for aspartic acid, use Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH.

    • Use standard coupling conditions as described above. The OBno derivative couples efficiently.[1]

  • Continue Synthesis: Continue with standard SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups (including OBno) using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Analysis: Precipitate the crude peptide in cold ether, centrifuge, and analyze by HPLC and Mass Spectrometry.

Protocol 2: Synthesis Using Backbone Protection (Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide)

This protocol effectively eliminates aspartimide formation by protecting the backbone amide nitrogen of the glycine residue.[7][10]

  • Resin Swelling & Prior Synthesis: Swell the resin and synthesize the peptide sequence up to the position where the Gly residue is to be incorporated.

  • Dipeptide Coupling:

    • Perform the final Fmoc deprotection on the resin-bound peptide.

    • In a separate vessel, dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide (2 eq.) and an activator like HATU (1.98 eq.) in DMF. Add DIPEA (4 eq.).

    • Add the activated dipeptide solution to the resin and couple for 2-4 hours. Coupling onto the Dmb-protected secondary amine can be slower than standard couplings.[7]

  • Continue Synthesis: After the dipeptide is coupled, continue with standard Fmoc-SPPS cycles for the remaining amino acids.

  • Cleavage and Deprotection: Use a standard TFA cocktail for cleavage. The Dmb group is acid-labile and will be removed during this step.

  • Analysis: Work up and analyze the crude peptide as described in Protocol 1. The resulting peptide should be free of aspartimide-related byproducts.

References

Overcoming aggregation of cysteine-containing peptides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of cysteine-containing peptides during synthesis.

Troubleshooting Guides

Issue: Poor Yield and Purity Due to On-Resin Aggregation

Symptoms:

  • Incomplete coupling reactions, indicated by a positive Kaiser test after coupling.[1]

  • Slow or incomplete Fmoc-deprotection.

  • Resin shrinking or failing to swell properly.[2]

  • Low yield of the target peptide after cleavage.

  • Complex chromatogram with multiple deletion sequences.

Root Causes:

  • Interchain Hydrogen Bonding: The growing peptide chains self-associate through hydrogen bonds, forming β-sheet-like structures that are insoluble in the synthesis solvents.[3]

  • Hydrophobic Collapse: Stretches of hydrophobic amino acids tend to aggregate to minimize contact with the polar synthesis solvent.[4]

  • Sequence-Dependent Secondary Structure Formation: Certain peptide sequences have an inherent propensity to form stable secondary structures on the resin.[3]

Troubleshooting Workflow:

Troubleshooting On-Resin Aggregation start Problem: Poor Yield/Purity (On-Resin Aggregation) strategy Implement Aggregation-Disrupting Strategies start->strategy solvent Modify Synthesis Solvents strategy->solvent e.g., NMP, DMSO, 'Magic Mixture' temp Increase Reaction Temperature strategy->temp chaotropes Add Chaotropic Salts strategy->chaotropes e.g., LiCl, KSCN microwave Utilize Microwave Synthesis strategy->microwave pseudoproline Incorporate Pseudoproline Dipeptides strategy->pseudoproline Disrupts β-sheets hmb_dmb Incorporate Hmb/Dmb-Protected Amino Acids strategy->hmb_dmb Backbone protection resin Use Low-Loading or High-Swelling Resin strategy->resin end Improved Synthesis Outcome solvent->end temp->end chaotropes->end microwave->end pseudoproline->end hmb_dmb->end resin->end

Workflow for troubleshooting on-resin aggregation.

Quantitative Data on Aggregation-Disrupting Strategies

The following tables summarize the impact of various strategies on the synthesis of "difficult" peptides prone to aggregation.

Table 1: Impact of Pseudoproline Dipeptides on Peptide Synthesis Yield and Purity

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
hAmylin(8-37)Standard Fmoc-SPPSTrace<1[5]
hAmylin(8-37)With Pseudoproline Dipeptides>70High[5]
A 54-amino-acid fragment of caveolin-1Standard Fmoc-SPPSLowLow[6]
A 54-amino-acid fragment of caveolin-1With Pseudoproline DipeptidesSignificantly ImprovedHigh[6]
Hexa-β-peptideConventional SPPS55Moderate[7]
Hexa-β-peptideMicrowave-assisted SPPS80Improved[7]
Deca-β-peptideConventional SPPS21Low[7]
Deca-β-peptideMicrowave-assisted SPPS57Improved[7]

Table 2: Minimizing Cysteine Racemization with Different Coupling Reagents

Cysteine DerivativeCoupling ConditionsRacemization (D/L ratio %)Reference
Fmoc-Cys(Trt)-OHHBTU/HATU/PyAOP with DIEA/NMM (with preactivation)5-33[8]
Fmoc-Cys(Trt)-OHBOP/HBTU/HATU with TMP (no preactivation) in CH2Cl2-DMF (1:1)<1[8]
Fmoc-Cys(Trt)-OHDIPCDI/HOBt (or HOAt) (with 5-min preactivation)<1[8]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74[9]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3[9]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8[9]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during Fmoc-SPPS.

Materials:

  • Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨMe,Mepro)-OH or Fmoc-Xaa-Thr(ΨMe,Mepro)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide ChemMatrix®)

  • Standard Fmoc-SPPS reagents (coupling agents like HBTU, DIC/Oxyma; base like DIPEA; deprotection solution like 20% piperidine in DMF)[6]

  • Automated peptide synthesizer (optional)

Procedure:

  • Sequence Planning: Identify Ser, Thr, or Cys residues in your sequence that are suitable for replacement with a pseudoproline dipeptide. Optimal placement is typically every 5-6 residues and before hydrophobic regions.[6][10]

  • Resin Preparation: Swell the resin in DMF.

  • Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Pseudoproline Dipeptide:

    • Dissolve the Fmoc-protected pseudoproline dipeptide and a coupling agent (e.g., HBTU, DIC/Oxyma) in DMF.[6]

    • Add a base (e.g., DIPEA) to the solution.

    • Add the activation mixture to the resin and allow the coupling reaction to proceed. Standard coupling times are typically sufficient.[6] Microwave-assisted coupling can be used to accelerate the reaction.[6]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Continue Synthesis: Proceed with the synthesis of the remainder of the peptide sequence using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups, including the pseudoproline moiety, using a standard TFA cleavage cocktail. The pseudoproline will revert to the native Ser, Thr, or Cys residue.[3]

Protocol 2: On-Resin Disulfide Bond Formation

This protocol describes a method for forming a disulfide bond on the solid support.

Materials:

  • Peptide-resin with two cysteine residues protected with an orthogonal protecting group (e.g., Mmt or Acm).

  • For Mmt removal: 2% TFA in DCM with 5% TIPS.[11]

  • For oxidation: N-chlorosuccinimide (NCS) or Iodine (I₂).[11][12]

  • For Acm removal and oxidation: I₂ in DMF.[11]

  • Standard cleavage cocktail (e.g., 92.5% TFA, 2.5% EDT, 2.5% TIS, 2.5% H₂O).[11]

Procedure:

  • Selective Deprotection of Cysteine:

    • For Mmt groups: Treat the resin with 2% TFA in DCM with 5% TIPS for 10 minutes. Repeat this step four times.[11]

    • For Acm groups: This is typically done in conjunction with oxidation in the next step.

  • On-Resin Oxidation:

    • Using NCS: After selective deprotection of the cysteine thiols, treat the resin with 1 equivalent of N-chlorosuccinimide (NCS) for 5 minutes at 50°C.[11]

    • Using Iodine (for Acm removal and oxidation): Treat the protected linear peptide resin with I₂ in DMF. The reaction is typically complete within 30 minutes.[12]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cleavage from Resin: Cleave the cyclized peptide from the resin using a standard cleavage cocktail.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of peptide aggregation during synthesis? A1: The most common indicators are a positive Kaiser test after a coupling step, which signifies incomplete reaction, and the shrinking of the resin bed, indicating poor solvation.[1][2]

Q2: How do pseudoproline dipeptides prevent aggregation? A2: Pseudoproline dipeptides introduce a "kink" in the peptide backbone, similar to proline. This conformational disruption breaks the regular hydrogen bonding patterns required for the formation of β-sheets, which are a primary cause of aggregation.[3] This improves the solvation of the growing peptide chain.[6]

Pseudoproline Mechanism start Growing Peptide Chains aggregation Interchain H-Bonding (β-Sheet Formation) start->aggregation solution Incorporate Pseudoproline Dipeptide start->solution problem Aggregation & Poor Solvation aggregation->problem kink Induces a 'Kink' in the Backbone solution->kink disruption Disrupts β-Sheet Formation kink->disruption outcome Improved Solvation & Synthesis Efficiency disruption->outcome

Mechanism of aggregation prevention by pseudoprolines.

Q3: What are Hmb and Dmb-protected amino acids, and how do they help? A3: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid. This protection prevents the amide nitrogen from participating in hydrogen bonding, thereby disrupting aggregation. These groups are typically removed during the final TFA cleavage.[13][14]

Q4: Are there specific cleavage cocktails recommended for cysteine-containing peptides? A4: Yes, to prevent side reactions like oxidation of the cysteine thiol, it is crucial to use a cleavage cocktail containing scavengers. A common and effective cocktail is "Reagent B," which contains trifluoroacetic acid (TFA), phenol, water, and triisopropylsilane (TIPS). For peptides also containing methionine, which is prone to oxidation, "Reagent K" (TFA/thioanisole/water/phenol/EDT) is often recommended.[15][16]

Q5: How can I minimize racemization of cysteine during coupling? A5: Cysteine is particularly susceptible to racemization during activation. To minimize this, avoid pre-activation when using phosphonium or aminium salt coupling reagents like HBTU or HATU. Using a weaker base such as 2,4,6-collidine (TMP) instead of DIPEA or NMM can also significantly reduce racemization. Alternatively, using carbodiimide-based coupling with additives like HOBt or Oxyma, without a base, is an effective strategy.[8][17]

Q6: My final cysteine-containing peptide is insoluble. What can I do? A6: First, try dissolving a small amount in different solvents. For acidic peptides, a dilute basic solution (e.g., ammonium bicarbonate) might work, but this should be avoided for cysteine-containing peptides as it can promote disulfide bond formation.[18] For basic peptides, a dilute acidic solution (e.g., acetic acid) can be tried. For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO or DMF, followed by the slow addition of an aqueous buffer, is a common strategy. As a last resort, denaturing agents like 6M Guanidine-HCl or 8M Urea can be used. Always centrifuge your peptide solution before use to remove any undissolved material.

References

Technical Support Center: Enhancing On-Resin Cyclization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for on-resin cyclization reactions. This guide is tailored for researchers, scientists, and professionals in drug development seeking to optimize their synthetic strategies for cyclic peptides. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to improve the efficiency and success rate of your on-resin cyclization experiments.

Troubleshooting Guide

Low yields and the presence of impurities are common hurdles in on-resin cyclization. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issues.

Q1: My primary side-product is oligomers (dimers, trimers). How can I favor intramolecular cyclization?

A1: Oligomerization arises from intermolecular reactions between linear peptide chains. To promote the desired intramolecular cyclization, consider the following strategies:

  • Pseudo-Dilution Effect: On-resin cyclization inherently favors intramolecular reactions due to the "pseudo-dilution" effect, where peptide chains are physically isolated from each other on the solid support.[1] However, high resin loading can counteract this effect.

  • Resin Loading: If oligomerization is significant, consider using a resin with a lower loading capacity. This increases the distance between reactive peptide chains, further promoting intramolecular cyclization.[2]

  • Peptide Sequence: The inherent flexibility and conformation of the linear peptide play a crucial role. Introducing turn-inducing residues like proline or glycine can pre-organize the peptide into a conformation that is more favorable for cyclization.[3]

Q2: The cyclization reaction is very slow or does not proceed to completion, leaving a large amount of unreacted linear peptide. What can I do?

A2: Incomplete conversion of the linear peptide can be attributed to several factors, including suboptimal reaction conditions and unfavorable peptide conformation.

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. For sterically hindered or difficult sequences, more potent coupling reagents may be necessary. Common and effective coupling reagents for on-resin cyclization include HATU, HBTU, and PyBOP, often used in combination with a base like DIPEA.[3][4]

  • Reaction Time and Temperature: Prolonging the reaction time or moderately increasing the temperature can enhance the reaction rate. However, be cautious as excessive heat can promote side reactions like racemization. Monitoring the reaction progress by taking small resin samples for cleavage and LC-MS analysis is recommended to determine the optimal reaction time.[3]

  • Solvent Choice: The solvent should be able to swell the resin effectively to ensure reagent accessibility. DMF and NMP are common choices for on-resin peptide synthesis and cyclization.[5]

Q3: I am observing significant epimerization of the C-terminal residue. How can this be minimized?

A3: Epimerization, the change in stereochemistry at an alpha-carbon, is a common side reaction, particularly with certain amino acids and under basic conditions.

  • Choice of Coupling Reagent and Additives: Some coupling reagents are more prone to causing racemization than others. The addition of racemization-suppressing additives like HOBt or Oxyma can be beneficial.[4]

  • Base Selection: Use the mildest effective base and avoid excessive amounts.

  • Cyclization Site: If the peptide sequence allows, designing the linear precursor to have a C-terminal glycine (which is achiral) or proline (which is less susceptible to epimerization) can circumvent this issue.[3]

Q4: Should I perform the cyclization on-resin or in solution?

A4: Both on-resin and solution-phase cyclization have their merits and drawbacks. The choice depends on the specific peptide and the desired outcome.

FeatureOn-Resin CyclizationSolution-Phase Cyclization
Intermolecular Reactions Minimized due to pseudo-dilution effect of the resin.[3]Higher risk of oligomerization, requiring high dilution conditions (typically 1-5 mM).[5]
Purification Simpler, as excess reagents can be washed away from the resin-bound product.[3]Requires purification of the linear precursor before cyclization and purification of the final cyclic product.
Conformational Freedom Peptide conformation may be restricted by the resin, which can either hinder or favor cyclization.The peptide has more conformational freedom, which can be advantageous for some sequences.
Monitoring Reaction progress can be monitored by cleaving a small sample of resin beads for analysis.[3]Reaction can be monitored directly by techniques like HPLC.

Frequently Asked Questions (FAQs)

Q: What are the most common side reactions during on-resin cyclization?

A: Besides oligomerization and epimerization, other potential side reactions include:

  • Aspartimide formation: Particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. This can be minimized by using additives like HOBt in the deprotection solution or by employing specific protecting groups on the aspartic acid side chain.

  • Diketopiperazine formation: This occurs at the dipeptide stage and can be suppressed by using sterically hindered resins like 2-chlorotrityl chloride resin, especially when proline is the second amino acid.

Q: How does the peptide sequence affect cyclization efficiency?

A: The amino acid sequence significantly influences the propensity of a linear peptide to cyclize.

  • Ring Strain: Smaller rings (e.g., tetrapeptides and pentapeptides) are generally more difficult to form due to ring strain.[6]

  • Conformation: The presence of turn-inducing residues like proline or D-amino acids can pre-organize the peptide backbone into a favorable conformation for cyclization.[4]

  • Steric Hindrance: Bulky amino acids near the cyclization site can impede the reaction.[7]

Q: Which coupling reagents are recommended for on-resin cyclization?

A: The choice of coupling reagent is crucial for achieving high cyclization efficiency.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are highly effective.

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are widely used and known for their high reactivity.

  • Carbodiimides: DIC, often used with an additive like Oxyma, is a cost-effective option.

Quantitative Data Summary

The efficiency of on-resin cyclization can be influenced by various factors. The following tables provide a summary of quantitative data from different studies to illustrate these effects.

Table 1: Effect of Amino Acid Linker and Reaction Conditions on Head-to-Tail Cyclization [6]

C-Terminal LinkerReaction ConditionsCrude Purity of Linear PeptideCrude Purity of Cyclic Product
Glutamic Acid50°C, Double Coupling64%22-28%
Aspartic Acid50°C, Double Coupling78%Lower than Glu-linked

Note: The study suggests that the longer side chain of glutamic acid may provide better cyclization potential compared to aspartic acid.[6]

Table 2: Comparison of On-Resin vs. Solution-Phase Thiol-ene Cyclization Yields [8]

Cyclization MethodReaction TimeOverall Isolated Yield
On-Resin Photoreaction20 min - 1 hr24% - 37%
Solution-Phase PhotoreactionNot specifiedLower than on-resin
On-Resin Thermal Reaction~48 hrLower than on-resin photoreaction

Note: On-resin photocyclization was found to be faster and resulted in higher overall yields compared to solution-phase and thermal on-resin methods.[8]

Experimental Protocols

Below are detailed methodologies for common on-resin cyclization procedures.

Protocol 1: On-Resin Head-to-Tail Cyclization via Side-Chain Anchoring

This protocol is suitable for peptides anchored to the resin via the side chain of an amino acid like Aspartic Acid or Glutamic Acid.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. The C-terminal amino acid should have its side-chain carboxyl group attached to the resin, and its alpha-carboxyl group protected with a selectively removable protecting group (e.g., Allyl).

  • Selective Deprotection:

    • Swell the resin in DCM.

    • Remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Remove the C-terminal Allyl protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.

  • Resin Washing: Thoroughly wash the resin with DCM, DMF, and any other necessary solvents to remove residual reagents.

  • Cyclization:

    • Swell the resin in DMF.

    • Prepare a solution of the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the cyclization cocktail to the resin and agitate at room temperature for 2-24 hours.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to confirm the completion of the cyclization.[3]

  • Final Cleavage and Deprotection:

    • Wash the resin extensively with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[3]

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge)

This protocol describes the formation of an amide bond between the side chains of two amino acids, such as Aspartic Acid/Glutamic Acid and Lysine.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using Fmoc-SPPS. Incorporate amino acids with orthogonal side-chain protecting groups at the positions intended for cyclization (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

  • Selective Side-Chain Deprotection:

    • Swell the resin in DCM.

    • Selectively remove the orthogonal protecting groups (e.g., Allyl and Alloc) using a palladium catalyst and a scavenger.

  • Resin Washing: Wash the resin thoroughly to remove all traces of the deprotection reagents.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.[3]

    • Allow the reaction to proceed for 2-24 hours at room temperature.[3]

  • Monitoring: Monitor the reaction for completion using LC-MS analysis of a cleaved resin sample.[3]

  • Final Cleavage and Purification: Once cyclization is complete, wash the resin, cleave the peptide, and purify by HPLC as described in Protocol 1.

Visualizations

The following diagrams illustrate key workflows and concepts in on-resin cyclization.

Troubleshooting_Workflow start Low Cyclization Efficiency analyze Analyze Crude Product by LC-MS start->analyze problem Identify Primary Issue analyze->problem high_linear High Linear Peptide problem->high_linear Unreacted Starting Material oligomers Significant Oligomerization problem->oligomers High MW Species side_products Side Products (e.g., Epimers) problem->side_products Unexpected Masses solution_linear Optimize Coupling Conditions: - Stronger coupling reagent - Increase reaction time/temp - Change solvent high_linear->solution_linear solution_oligomers Favor Intramolecular Reaction: - Lower resin loading - Introduce turn-inducing residues - Use pseudo-high dilution oligomers->solution_oligomers solution_side_products Minimize Side Reactions: - Use racemization suppressants - Optimize base and temperature - Choose appropriate protecting groups side_products->solution_side_products end Improved Cyclization solution_linear->end solution_oligomers->end solution_side_products->end

Caption: Troubleshooting workflow for low on-resin cyclization efficiency.

Cyclization_Strategies cluster_head_to_tail Head-to-Tail Cyclization cluster_side_chain Side-Chain to Side-Chain Cyclization ht_start Linear Peptide (Side-chain anchored) ht_deprotect Selective N- and C- terminal deprotection ht_start->ht_deprotect ht_cyclize Intramolecular Coupling ht_deprotect->ht_cyclize ht_end Cyclic Peptide (Head-to-Tail) ht_cyclize->ht_end sc_start Linear Peptide (Orthogonal protecting groups) sc_deprotect Selective side-chain deprotection sc_start->sc_deprotect sc_cyclize Intramolecular Side-chain Coupling sc_deprotect->sc_cyclize sc_end Cyclic Peptide (e.g., Lactam Bridge) sc_cyclize->sc_end

Caption: Comparison of on-resin cyclization strategies.

References

Technical Support Center: Preventing Side Reactions During TFA Cleavage with Scavengers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the trifluoroacetic acid (TFA) cleavage of synthetic peptides. The appropriate use of scavengers is critical for obtaining a high-purity peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of side reactions during TFA cleavage?

During the TFA-mediated cleavage of peptides from solid-phase resins and the concurrent removal of acid-labile side-chain protecting groups, highly reactive carbocations are generated.[1][2] The most common of these is the tert-butyl cation, which arises from Boc- and t-butyl-based protecting groups.[2] If not neutralized, these electrophilic species can attack nucleophilic amino acid residues within the peptide chain, leading to undesired modifications and the formation of side products.[1][3]

Q2: Which amino acid residues are most susceptible to side reactions during TFA cleavage?

Amino acids with nucleophilic side chains are particularly vulnerable to modification by carbocations generated during TFA cleavage.[4] These sensitive residues include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation (e.g., tert-butylation) and oxidation.[4][5] The use of Fmoc-Trp(Boc)-OH during synthesis can help mitigate some of these side reactions.[5]

  • Methionine (Met): The thioether side chain is susceptible to oxidation, forming methionine sulfoxide (+16 Da adduct), and can also be alkylated by carbocations to form a sulfonium salt.[4][6]

  • Cysteine (Cys): The thiol group is highly nucleophilic and can be alkylated, for instance, by tert-butyl cations to form S-tert-butylated Cys (+56 Da adduct).[5][7] It is also prone to oxidation, which can lead to the formation of disulfide bonds and peptide dimerization.[4][7]

  • Tyrosine (Tyr): The phenolic side chain can be alkylated by carbocations.[4][5]

  • Arginine (Arg): While the guanidino group itself is relatively stable, the cleavage of sulfonyl-based protecting groups like Pmc or Pbf can generate reactive species that may modify other residues, particularly Tryptophan.[4][5]

  • Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues can be O-alkylated by carbocations.[4]

Q3: What are scavengers and how do they prevent side reactions?

Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to "trap" or "quench" the reactive carbocations generated during the removal of protecting groups.[1][4] By reacting with these electrophilic species, scavengers prevent them from modifying the sensitive amino acid residues in the peptide chain, thereby minimizing the formation of side products and improving the purity of the crude peptide.[1][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the TFA cleavage and deprotection of peptides, along with recommended solutions.

Symptom / Observation Potential Cause Recommended Solution & Scavengers
Mass spectrometry shows a +56 Da adduct, particularly on Cysteine-containing peptides. S-alkylation (tert-butylation) of the Cysteine thiol group by tert-butyl cations.[6]Include effective scavengers for tert-butyl cations in your cleavage cocktail, such as 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).[6] A two-step cleavage protocol can also minimize S-tert-butylation.[7]
Mass spectrometry indicates a +16 Da adduct on Methionine residues. Oxidation of the Methionine thioether side chain to methionine sulfoxide.[6]Use scavenger cocktails with reducing properties. Reagent H is specifically designed to minimize methionine oxidation.[6][8] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can also help.[7]
The reaction mixture turns brown or purple during cleavage of a Tryptophan-containing peptide. This discoloration often indicates oxidation of the Tryptophan indole ring.[4]Perform the cleavage under an inert atmosphere and use high-purity, fresh TFA and scavengers.[4] The inclusion of an antioxidant scavenger like 1,2-ethanedithiol (EDT) is beneficial.[4] Using Fmoc-Trp(Boc)-OH during synthesis is also highly recommended.[5]
Incomplete deprotection of Arg(Pmc/Pbf) residues. The Pmc and Pbf protecting groups can be slow to cleave.[1]A longer cleavage time of 3-4 hours is often necessary for peptides with multiple Arg(Pbf) residues.[9] Using a robust scavenger cocktail like Reagent K can also be beneficial.[1]
Formation of dimers or oligomers in Cysteine-containing peptides. Oxidation of the free sulfhydryl groups on Cysteine residues, leading to the formation of intermolecular disulfide bonds.[7]Ensure a sufficiently reducing environment during cleavage by using scavengers like 1,2-ethanedithiol (EDT).[7]
Low yield of the desired peptide. This can be due to several factors, including incomplete cleavage, significant side reactions, or issues with peptide precipitation.[6]Optimize the cleavage time (typically 1-3 hours).[6][10] Ensure the use of an appropriate scavenger cocktail for your peptide's sequence.[1] For precipitation, use cold diethyl ether and ensure all reagents are of high quality and fresh.[11][12]

Common Scavenger Cocktails

The choice of scavenger cocktail is critically dependent on the amino acid composition of your peptide.[1]

Scavenger Cocktail Composition (v/v/v) Primary Application
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues like Cys, Met, or Trp.[1][5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides with a variety of sensitive residues, including Cys, Met, Trp, and Arg.[1][8]
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% Water, 2% TISUseful for peptides with trityl-based protecting groups, but does not prevent methionine oxidation.[8]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to prevent the oxidation of Methionine residues.[6][8]

Quantitative Data on Scavenger Effectiveness

The following table summarizes data on the effectiveness of different scavenger cocktails in minimizing S-alkylation of a Cysteine-containing peptide.

Cleavage Cocktail Composition Percentage of S-tert-butylated Side Product
95% TFA / 5% H₂O25%
95% TFA / 2.5% H₂O / 2.5% TIS12%
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT5%
90% TFA / 2.5% H₂O / 2.5% TIS / 5% EDT<2%

Data adapted from studies on model Cys-containing peptides. Absolute values can vary depending on the peptide sequence and specific conditions.[5] This data clearly indicates that increasing the concentration of effective scavengers like EDT can significantly reduce specific side reactions.[1]

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide without Sensitive Residues

This protocol is suitable for a 0.1 mmol scale synthesis.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[4]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[5] For 100 mg of resin, prepare 2 mL of the cocktail.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-3 hours.[1]

  • Peptide Isolation: Filter the cleavage mixture to separate the resin.[7] Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

  • Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing a 10-fold excess of cold diethyl ether.[2] A white precipitate of the crude peptide should form.[1]

  • Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[1][11] Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Cleavage using Reagent K for Peptides with Multiple Sensitive Residues

This protocol is adapted for peptides containing residues such as Cys, Met, and Trp.

  • Resin Preparation: Follow step 1 from the standard protocol.

  • Cocktail Preparation (Reagent K): In a fume hood, prepare a cleavage cocktail consisting of 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[11]

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 1.5 to 2 hours.[11]

  • Peptide Precipitation, Washing, and Drying: Follow steps 4-6 from the standard protocol.

Visualizations

logical_relationship problem Side Reaction (e.g., Alkylation, Oxidation) cause Reactive Carbocations (e.g., tert-butyl cation) problem->cause is caused by solution Scavenger Cocktail (e.g., Reagent K) cause->solution is trapped by outcome High-Purity Peptide solution->outcome leads to experimental_workflow start Start: Dry Peptide-Resin prepare_cocktail Prepare Fresh Scavenger Cocktail start->prepare_cocktail cleavage Add Cocktail to Resin Agitate for 1-3 hours prepare_cocktail->cleavage filter Filter to Separate Resin Collect Filtrate cleavage->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash_dry Wash Pellet with Ether and Dry precipitate->wash_dry end End: Crude Peptide wash_dry->end

References

Validation & Comparative

Monitoring Disulfide Bridge Formation: A Comparative Guide to HPLC Analysis of (Fmoc-Cys-OSu)2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the precise monitoring of reaction progress is critical to ensuring the purity and yield of the final product. The formation of a disulfide bridge from the activated precursor, (Fmoc-Cys-OSu)2, is a key step in the synthesis of many cyclic peptides and other cysteine-linked conjugates. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering quantitative insights into the consumption of starting materials and the formation of products and byproducts.

This guide provides a comparative analysis of various HPLC methodologies for monitoring the reaction progress of this compound. It includes a summary of expected performance data, detailed experimental protocols, and visualizations to aid in methodological selection and troubleshooting.

Principles of Separation

The separation of the reaction components relies on reversed-phase HPLC, where molecules are separated based on their hydrophobicity. The reaction mixture is expected to contain the starting material, this compound, the desired disulfide-bridged product, and potential byproducts such as the hydrolyzed intermediate, (Fmoc-Cys-OH)2. The N-hydroxysuccinimide (OSu) ester group is significantly more non-polar than the corresponding carboxylic acid resulting from hydrolysis. Consequently, the starting material will be retained longer on a reversed-phase column than its hydrolyzed counterpart. The disulfide product will also exhibit a distinct retention time, allowing for effective monitoring of the reaction.

Performance Comparison of HPLC Columns

The choice of HPLC column is paramount in achieving optimal separation. While C18 columns are the most common for peptide and related analyses, other stationary phases can offer alternative selectivities.[1][2] The following table compares the expected performance of common reversed-phase columns for the analysis of the this compound reaction.

Column ChemistryParticle TypeExpected Retention Order (Increasing Retention Time)Expected ResolutionPotential Advantages & Disadvantages
C18 Fully Porous(Fmoc-Cys-OH)2 < Disulfide Product < this compoundHighAdvantages: High hydrophobicity provides strong retention for the analytes, often leading to excellent resolution and sharp peaks.[3] It is a well-characterized and widely available stationary phase. Disadvantages: Strong retention might require longer gradient times.
C8 Fully Porous(Fmoc-Cys-OH)2 < Disulfide Product < this compoundModerate to HighAdvantages: Less hydrophobic than C18, allowing for shorter analysis times. May reduce peak tailing for highly hydrophobic compounds. Disadvantages: Lower retention can sometimes lead to co-elution with the solvent front if gradient conditions are not optimized.
Phenyl-Hexyl Superficially Porous(Fmoc-Cys-OH)2 < Disulfide Product < this compoundHighAdvantages: Offers alternative selectivity due to π-π interactions with the Fmoc group, potentially improving resolution between closely eluting peaks.[1] Superficially porous particles can provide higher efficiency and lower backpressure. Disadvantages: May exhibit different retention patterns compared to alkyl chain phases that may require more method development.

Experimental Protocols

A robust HPLC protocol is essential for accurate and reproducible monitoring of the reaction.

Recommended HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is recommended for initial method development.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5][6]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[5][6]

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.

  • Flow Rate: 1.0 mL/min for an analytical column.[6]

  • Column Temperature: 30-40°C.

  • Detection: UV absorbance at 265 nm to detect the Fmoc group.[5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: At various time points, quench a small aliquot of the reaction mixture by diluting it in a solution that stops the reaction (e.g., a low pH buffer or Mobile Phase A). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

Visualizing the Workflow and Method Logic

To better illustrate the processes involved, the following diagrams have been generated.

G cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Sample Dilution & Filtration Sample Dilution & Filtration Quenching->Sample Dilution & Filtration HPLC Injection HPLC Injection Sample Dilution & Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection (265 nm) UV Detection (265 nm) Chromatographic Separation->UV Detection (265 nm) Chromatogram Chromatogram UV Detection (265 nm)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculate % Conversion Calculate % Conversion Peak Integration->Calculate % Conversion

Experimental workflow for monitoring the this compound reaction.

G cluster_params HPLC Parameters cluster_outcomes Separation Quality Column Chemistry Column Chemistry Retention Time Retention Time Column Chemistry->Retention Time Resolution Resolution Column Chemistry->Resolution Mobile Phase Composition Mobile Phase Composition Mobile Phase Composition->Retention Time Mobile Phase Composition->Resolution Gradient Slope Gradient Slope Gradient Slope->Resolution Analysis Time Analysis Time Gradient Slope->Analysis Time Retention Time->Analysis Time Peak Shape Peak Shape Resolution->Peak Shape

Logical relationships between HPLC parameters and separation quality.

References

Confirming Disulfide Bonds: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately mapping disulfide bonds is paramount to ensuring the structural integrity, stability, and function of therapeutic proteins and other biological molecules. This guide provides a comprehensive comparison of mass spectrometry-based approaches with alternative techniques for the confirmation of disulfide bond formation, supported by experimental data and detailed protocols.

Mass spectrometry (MS) has emerged as the primary tool for the detailed characterization of disulfide bonds due to its high sensitivity, speed, and accuracy.[1][2] However, other techniques such as Edman degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) provide orthogonal or complementary information. This guide will delve into the principles, workflows, and comparative performance of these methods.

Method Comparison: Mass Spectrometry vs. Alternatives

The choice of method for disulfide bond analysis depends on various factors including the complexity of the protein, the amount of sample available, and the specific information required. The following table summarizes the key performance characteristics of the most common techniques.

FeatureMass Spectrometry (Bottom-Up)Mass Spectrometry (Top-Down)Edman DegradationNMR SpectroscopyCircular Dichroism (CD)
Principle Analysis of disulfide-linked peptides after enzymatic digestion.[3]Analysis of intact proteins and their fragments without prior digestion.[3]Sequential N-terminal amino acid degradation.[1]Measures nuclear spin properties in a magnetic field to determine 3D structure.[4]Measures differential absorption of circularly polarized light to assess secondary structure.[5]
Primary Output Direct identification of disulfide-linked peptide pairs.[3]Confirmation of overall disulfide connectivity and localization in the intact protein.[3]N-terminal sequence; indirect disulfide linkage confirmation.[1]High-resolution 3D structure including disulfide linkages.[4]Information on protein folding and stability, indirectly indicating disulfide bond presence.[6]
Sensitivity Low picomole to femtomole.[1]Picomole to femtomole.1-10 picomoles.[1]Milligram quantities.Microgram quantities.[5]
Throughput High.Moderate.Low.[2]Low.[2]High.
Sample Purity Can tolerate some complexity.[1]Requires highly purified samples.Requires highly purified protein (>90%).[1]Requires highly purified and isotopically labeled samples.[4]Requires purified samples.
Key Advantage High sensitivity and direct identification of linkages.[2]Analysis of intact protein, preserving native modifications.[3]Orthogonal method for sequence confirmation.[1]Provides detailed 3D structural information in solution.[4]Rapid assessment of protein folding and stability.[5]
Limitations Potential for disulfide scrambling during sample preparation.[2]Lower fragmentation efficiency for large proteins.[7]N-terminal blockage prevents sequencing; indirect for disulfide analysis.[1]Time-consuming data acquisition and analysis; limited to smaller proteins.[4]Indirect method for disulfide bond confirmation.[8]

Mass Spectrometry Approaches for Disulfide Bond Analysis

Mass spectrometry offers several strategies for disulfide bond mapping, primarily categorized as "bottom-up," "middle-down," and "top-down" approaches.

Bottom-Up Proteomics: The Workhorse for Disulfide Mapping

The most common MS-based method is non-reducing peptide mapping.[3] In this "bottom-up" approach, the protein is enzymatically digested under conditions that preserve the native disulfide bonds. The resulting mixture of peptides, including disulfide-linked pairs, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The identification of disulfide-linked peptides relies on the detection of precursor ions with masses corresponding to two covalently linked peptides. Fragmentation of these precursors in the mass spectrometer provides sequence information to confirm the identity of the peptides involved in the disulfide bond.[3] Various fragmentation techniques can be employed, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). ETD is particularly advantageous as it can cleave the peptide backbone while leaving the labile disulfide bond intact.[3]

A critical aspect of bottom-up approaches is the prevention of artificial disulfide bond formation or "scrambling" during sample preparation. This is often mitigated by performing digestions at acidic pH or by using specific alkylating agents to block free cysteine residues.[2]

Top-Down and Middle-Down Proteomics: A Holistic View

Top-down proteomics involves the analysis of intact proteins by mass spectrometry.[3] This approach avoids the potential artifacts of enzymatic digestion and provides a global view of the disulfide bonding pattern. However, fragmentation of large, intact proteins can be challenging.[7]

Middle-down approaches offer a compromise by using limited proteolysis or chemical cleavage to generate large protein fragments, which are then analyzed by MS.[9] This simplifies the analysis compared to top-down while still providing information on the connectivity between different domains of a protein.

Experimental Protocols

Non-Reducing Peptide Mapping of a Monoclonal Antibody (IgG1)

This protocol outlines a typical workflow for the analysis of disulfide bonds in a monoclonal antibody using a bottom-up approach.

1. Sample Preparation:

  • Denaturation: Dilute the IgG1 antibody to 1 mg/mL in a denaturing buffer (e.g., 8 M guanidine-HCl in 100 mM Tris-HCl, pH 8.0).[10]

  • Alkylation of Free Thiols (Optional but Recommended): To prevent disulfide scrambling, block any free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes.[11]

  • Buffer Exchange: Remove the denaturant and excess alkylating agent by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8).

  • Enzymatic Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at 37°C for 4-16 hours.

  • Quenching: Stop the digestion by adding 1% formic acid.

2. LC-MS/MS Analysis:

  • Chromatography: Separate the peptide mixture using a reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[3]

  • Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a data-dependent acquisition method. The method should include MS1 scans to detect precursor ions and MS/MS scans using CID, HCD, and/or ETD to fragment the disulfide-linked peptides.[3]

3. Data Analysis:

  • Utilize specialized software to search the MS/MS data against the protein sequence to identify disulfide-linked peptides. The software should be capable of considering the mass of two cross-linked peptides.

Edman Degradation for N-terminal Sequencing

This protocol provides a general outline for N-terminal sequencing, which can be used to indirectly infer disulfide bond linkages by comparing the sequences of reduced and non-reduced protein chains.

1. Sample Preparation:

  • For intact chain analysis: Purify the protein to >90% homogeneity.[1]

  • For fragment analysis: Digest the protein under non-reducing conditions and purify the resulting peptide fragments by HPLC.[1]

  • Reduction (for comparison): Reduce a separate aliquot of the sample with dithiothreitol (DTT) to cleave disulfide bonds.

2. Automated Edman Degradation:

  • Load the purified protein or peptide onto a protein sequencer.[12]

  • The instrument performs automated cycles of:

    • Coupling: The N-terminal amino acid reacts with phenyl isothiocyanate (PITC).[12]

    • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain.[12]

    • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[12]

  • The PTH-amino acid is then identified by HPLC.[12]

3. Data Analysis:

  • Compare the N-terminal sequences of the non-reduced and reduced samples. Differences in the sequences of separated chains can indicate the presence of inter-chain disulfide bonds.

Circular Dichroism for Protein Stability Assessment

This protocol describes how to use CD to assess the thermal stability of a protein, which is often influenced by the presence of disulfide bonds.

1. Sample Preparation:

  • Prepare the protein sample in a CD-compatible buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.[6] The buffer should have low absorbance in the far-UV region.

2. CD Spectroscopy:

  • Acquire a far-UV CD spectrum (typically 190-260 nm) at a starting temperature (e.g., 20°C) to assess the initial secondary structure.[6]

  • Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate.[13]

3. Data Analysis:

  • Plot the CD signal as a function of temperature. The resulting curve can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm generally indicates greater stability, which can be attributed to factors such as disulfide bonds.[13]

Visualizing the Workflow: Non-Reducing Peptide Mapping

The following diagram illustrates the key steps in a typical non-reducing peptide mapping workflow for disulfide bond analysis.

Non_Reducing_Peptide_Mapping cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Protein Intact Protein (with Disulfide Bonds) Denaturation Denaturation Protein->Denaturation Alkylation Alkylation of Free Thiols (optional) Denaturation->Alkylation Digestion Non-Reducing Enzymatic Digestion Alkylation->Digestion Peptide_Mixture Peptide Mixture (including disulfide-linked peptides) Digestion->Peptide_Mixture LC LC Separation Peptide_Mixture->LC MS Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Data_Analysis Data Analysis (Software) MSMS->Data_Analysis Disulfide_Map Disulfide Bond Map Data_Analysis->Disulfide_Map

Caption: Workflow for non-reducing peptide mapping by LC-MS/MS.

Conclusion

The confirmation of disulfide bond formation is a critical analytical challenge in biopharmaceutical development and protein research. Mass spectrometry, particularly bottom-up non-reducing peptide mapping, offers a powerful, high-throughput, and sensitive solution for the direct identification of disulfide linkages.[2] While alternative methods like Edman degradation, NMR, and CD provide valuable orthogonal or complementary information, they often have limitations in terms of throughput, sensitivity, or the directness of the analysis.[1][2][4][8] The choice of methodology should be guided by the specific analytical needs, the nature of the sample, and the available instrumentation. A multi-faceted approach, potentially combining mass spectrometry with an orthogonal technique, can provide the highest level of confidence in the characterization of disulfide-bonded proteins.

References

A Comparative Guide to Disulfide Bridging Reagents: A Strategic Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide and protein chemistry, the formation of disulfide bridges is a cornerstone for stabilizing tertiary and quaternary structures, thereby dictating biological activity and therapeutic potential. The choice of methodology for introducing these crucial linkages is paramount for successful research and drug development. This guide provides an objective comparison of prevalent strategies for disulfide bond formation, offering insights into their performance, supported by experimental data and detailed protocols. While the specific reagent (Fmoc-Cys-OSu)2 is not widely documented or commercially available, this guide will focus on established and effective alternatives for creating disulfide bridges in peptides and proteins.

Comparative Analysis of Disulfide Bridging Strategies

The optimal strategy for disulfide bridging is contingent on the nature of the target molecule (peptide or protein), the desired disulfide connectivity, and the overall synthetic or modification workflow. Below is a comparative analysis of the most common approaches.

StrategyPrimary ApplicationKey AdvantagesKey DisadvantagesReagents/Systems
SPPS with Orthogonal Cysteine Protection De novo synthesis of peptides with specific disulfide patternsHigh regioselectivity for multiple disulfide bonds; well-established protocols.Requires careful planning of protection strategy; potential for side reactions during synthesis and deprotection.Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, Fmoc-Cys(Mmt)-OH, Iodine, NCS
Disulfide Rebridging Modification of existing proteins/antibodies with accessible disulfidesSite-specific modification of native proteins without requiring genetic engineering; high reaction efficiency.Limited to accessible disulfide bonds; potential for incomplete reduction or rebridging.Next-Generation Maleimides (NGMs), Pyridazinediones, Bissulfones
Direct Oxidation of Free Thiols Formation of single disulfide bonds in peptides and proteinsSimple and straightforward; can be performed in solution or on-resin.Lacks regioselectivity for molecules with multiple cysteines; risk of over-oxidation or side reactions.Air (O2), DMSO, Iodine, Glutathione (redox buffer)
Heterobifunctional Cross-linking Conjugation of peptides to proteins or other moleculesCreates a disulfide linkage between two different molecules.The resulting disulfide bond may be susceptible to reduction in biological environments.N-succinimidyl S-(3-nitro-2-pyridinesulfenyl)-cysteine derivatives

Experimental Protocols

Detailed methodologies are crucial for reproducible outcomes. Below are representative protocols for the discussed disulfide bridging strategies.

1. On-Resin Disulfide Bond Formation in SPPS using Orthogonal Protection

This protocol describes the formation of a disulfide bond on a solid support using Fmoc-Cys(Trt)-OH and subsequent oxidation.

  • Materials:

    • Peptide-resin with two Trt-protected cysteine residues

    • Deprotection solution: 2% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)

    • Oxidizing solution: 10 equivalents of N-chlorosuccinimide (NCS) in N,N-Dimethylformamide (DMF)

    • Washing solvents: DCM, DMF

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with the deprotection solution for 2 minutes, repeat 5-7 times to remove the Trt groups.

    • Wash the resin thoroughly with DCM and then DMF.

    • Add the oxidizing solution to the resin and shake for 15-30 minutes at room temperature.

    • Wash the resin with DMF and DCM and dry under vacuum.

2. Disulfide Rebridging of an Antibody

This protocol outlines a general procedure for rebridging the interchain disulfide bonds of an antibody.

  • Materials:

    • Antibody solution (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

    • Disulfide rebridging reagent (e.g., a pyridazinedione-based linker)

    • Buffer exchange columns

  • Procedure:

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a buffer exchange column.

    • Immediately add the disulfide rebridging reagent (typically 5-10 equivalents) to the reduced antibody.

    • Incubate at room temperature for 1-2 hours.

    • Remove excess rebridging reagent via buffer exchange.

    • Analyze the resulting antibody-drug conjugate (ADC) by SDS-PAGE and mass spectrometry.

Visualizing the Workflows

To further elucidate the processes described, the following diagrams illustrate the key experimental and logical workflows.

sps_workflow start Start: Resin with protected amino acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (e.g., HATU/DIPEA) deprotection->coupling Repeat for each amino acid coupling->deprotection final_deprotection Selective Cys(Trt) Deprotection (e.g., 1% TFA/DCM) coupling->final_deprotection After final coupling oxidation On-Resin Oxidation (e.g., NCS or I2) final_deprotection->oxidation cleavage Cleavage from Resin (e.g., 95% TFA) oxidation->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide with Disulfide Bridge purification->end

SPPS Workflow for Disulfide Bridging

antibody_rebridging start Native Antibody (with interchain disulfides) reduction Reduction (e.g., TCEP) start->reduction reduced_ab Reduced Antibody (with free thiols) reduction->reduced_ab rebridging Rebridging Reaction reduced_ab->rebridging reagent Disulfide Bridging Reagent reagent->rebridging adc Antibody-Drug Conjugate (ADC) rebridging->adc

Antibody Disulfide Rebridging Workflow

decision_tree q1 What is the starting material? a1 De novo Peptide Synthesis q1->a1 Linear Peptide a2 Existing Protein/Antibody q1->a2 Folded Protein q2 How many disulfide bridges? q3 Is regioselectivity required? q2->q3 Multiple a4 Direct Oxidation q2->a4 Single a3 SPPS with Orthogonal Protection q3->a3 Yes q3->a4 No a1->q2 a5 Disulfide Rebridging Reagents a2->a5

Decision Tree for Disulfide Bridging Strategy

Unraveling the Conformation of Cyclic Peptides: A Comparative Guide to Structural Validation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a cyclic peptide is critical for understanding its biological activity and optimizing its therapeutic potential. While several analytical techniques can provide structural insights, Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for determining the solution-state conformation of these complex molecules. This guide provides an objective comparison of NMR spectroscopy with alternative methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate technique for structural validation.

At a Glance: NMR vs. Alternatives for Cyclic Peptide Analysis

The choice of analytical technique for cyclic peptide structural validation hinges on a balance of factors including the desired level of detail, sample availability, and the physical state of the peptide. NMR spectroscopy, X-ray crystallography, and mass spectrometry each offer unique advantages and disadvantages.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry (MS)
Principle Measures nuclear spin properties in a magnetic field to determine through-bond and through-space atomic correlations.Scatters X-rays off the electron cloud of atoms in a crystal to determine their precise positions.[1]Measures the mass-to-charge ratio of ionized molecules and their fragments to determine mass and sequence.
Sample Phase Solution (near-physiological conditions)[1]Crystalline solid[1]Gas phase (after ionization)
Typical Sample Amount Milligrams (1-5 mg for a 1-5 mM sample)[2][3]Micrograms to Milligrams (highly variable, dependent on crystallization success)Picograms to Micrograms[4]
Resolution Typically lower than crystallography, but provides atomic-level detail on local environments and dynamics.[1]Can achieve atomic or near-atomic resolution (<1.5 Å).[1]Provides mass resolution, but structural information is inferred from fragmentation patterns.
Dynamic Information Yes, provides insights into conformational flexibility and dynamics in solution.[1]No, provides a static "snapshot" of a single conformation in the crystal lattice.[5]Limited, can provide some information on gas-phase fragmentation dynamics.
Molecular Size Limitation Generally most effective for peptides and proteins <30-50 kDa.[6][7]No theoretical upper size limit, but crystallization can be a major bottleneck.[1][8]No strict size limit, but fragmentation analysis becomes more complex with increasing size.
Experimental Time Hours to days per experiment, with multiple experiments often required.Weeks to months, largely dependent on the time required for crystallization.[9]Minutes to hours per analysis.

In-Depth Comparison of Structural Validation Techniques

NMR spectroscopy is unparalleled in its ability to provide high-resolution structural and dynamic information of cyclic peptides in a solution environment that mimics their physiological state. This is a key advantage over X-ray crystallography, which requires the peptide to be in a non-physiological crystalline state and provides a static picture of the molecule.[5] While X-ray crystallography can yield extremely high-resolution structures, the process of crystallization can be a significant hurdle and may trap the peptide in a conformation that is not representative of its active state in the body.[7]

Mass spectrometry, on the other hand, offers exceptional sensitivity, requiring significantly less sample than NMR.[4] It is a powerful tool for determining the molecular weight and amino acid sequence of a cyclic peptide. However, deriving detailed 3D structural information from MS data is less direct and often relies on complex fragmentation analysis and computational modeling.

The following diagram illustrates the logical relationship and key differentiators between these techniques for the structural analysis of cyclic peptides.

G Comparative Logic of Structural Validation Techniques cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography cluster_ms Mass Spectrometry NMR Solution-State Structure & Dynamics NMR_Adv Advantages: - Physiological conditions - Dynamic information - No crystallization needed NMR->NMR_Adv Strengths NMR_Disadv Disadvantages: - Requires mg of sample - Lower resolution than X-ray - Size limitations NMR->NMR_Disadv Weaknesses Xray High-Resolution Static Structure Xray_Adv Advantages: - Atomic resolution - No size limit (in theory) - Well-established Xray->Xray_Adv Strengths Xray_Disadv Disadvantages: - Crystallization required - Static structure (non-physiological) - Crystal packing artifacts Xray->Xray_Disadv Weaknesses MS Molecular Weight & Sequence MS_Adv Advantages: - High sensitivity (pg-µg) - Fast analysis - Tolerant of mixtures MS->MS_Adv Strengths MS_Disadv Disadvantages: - Indirect structural information - Gas-phase vs. solution - Complex fragmentation MS->MS_Disadv Weaknesses CyclicPeptide Cyclic Peptide Structural Validation CyclicPeptide->NMR CyclicPeptide->Xray CyclicPeptide->MS

A diagram comparing NMR, X-ray crystallography, and Mass Spectrometry.

Experimental Workflow for NMR-Based Structural Validation

The structural elucidation of a cyclic peptide by NMR is a multi-step process that involves careful sample preparation, acquisition of a suite of 2D NMR experiments, and computational analysis to generate a 3D structural model.

G NMR Experimental Workflow for Cyclic Peptide Structure cluster_prep Sample Preparation cluster_acq Data Acquisition (2D NMR) cluster_proc Data Processing & Analysis cluster_calc Structure Calculation & Validation Prep Dissolve 1-5 mg of peptide in 0.5 mL deuterated solvent Purity Ensure >95% purity Prep->Purity Concentration Aim for 1-5 mM concentration Purity->Concentration COSY COSY (Through-bond H-H) Concentration->COSY TOCSY TOCSY (H-H in spin system) NOESY NOESY/ROESY (Through-space H-H, <5Å) HSQC HSQC/HMBC (H-C/N correlations) Processing Fourier Transform & Phase Correction HSQC->Processing Assignment Sequential Resonance Assignment Processing->Assignment Restraints Generate Distance & Dihedral Angle Restraints Assignment->Restraints Calculation Molecular Dynamics & Simulated Annealing Restraints->Calculation Ensemble Generate Ensemble of Structures Calculation->Ensemble Validation Assess Quality (e.g., Ramachandran plot) Ensemble->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

An overview of the NMR experimental workflow.

Detailed Experimental Protocol for 2D NMR of a Cyclic Peptide

The following protocol outlines the key steps for determining the solution structure of a cyclic peptide using 2D NMR spectroscopy.

1. Sample Preparation [3]

  • Purity: Ensure the cyclic peptide sample is >95% pure as determined by HPLC and mass spectrometry.

  • Concentration: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or a mixture) to achieve a final concentration of 1-5 mM.[2] The choice of solvent is critical for observing exchangeable amide protons.

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and spectral dispersion.

  • 2D NMR Experiments: Acquire a suite of 2D NMR spectra at a constant temperature (e.g., 298 K). Key experiments include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically over 2-3 bonds. This helps in identifying adjacent protons within an amino acid residue.[10]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within the same amino acid residue). A mixing time of 60-80 ms is typically used.[11][12]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), irrespective of covalent bonds. This is the primary source of information for determining the 3D structure. A mixing time of 150-400 ms is common for peptides.[11] ROESY is often preferred for molecules in the intermediate size range where the NOE may be close to zero.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can be useful for confirming assignments.

3. Data Processing and Resonance Assignment

  • Processing: Process the acquired data using NMR software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction.[13]

  • Sequential Assignment: The process of assigning all the observed NMR signals to specific atoms in the cyclic peptide sequence. This is achieved by systematically connecting the spin systems identified in the TOCSY spectrum using the sequential NOEs (typically between the amide proton of one residue and the alpha-proton of the preceding residue) observed in the NOESY/ROESY spectrum.

4. Structure Calculation and Refinement

  • Distance Restraints: Convert the volumes of the NOESY cross-peaks into upper distance limits between pairs of protons.

  • Dihedral Angle Restraints: Use the coupling constants (e.g., ³J(HN,Hα)) measured from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the peptide backbone.

  • Structure Calculation: Use the experimental restraints in a molecular dynamics and simulated annealing protocol (e.g., using software like CYANA, XPLOR-NIH, or CNS) to calculate an ensemble of 3D structures that are consistent with the NMR data.

  • Refinement: The calculated structures are typically refined in a water or solvent box to account for solvent effects.

5. Structure Validation

  • Ensemble Analysis: The final result is an ensemble of low-energy structures. The precision of the structure is indicated by the root-mean-square deviation (RMSD) between the structures in the ensemble.

  • Quality Assessment: The quality of the final structures is assessed using various parameters, including the number of NOE violations, Ramachandran plot analysis (to check for allowed backbone dihedral angles), and other geometric and energetic criteria.

By following this comprehensive approach, researchers can confidently determine the solution-state structure of cyclic peptides, providing invaluable insights for drug discovery and development.

References

A Comparative Guide to Alternatives for Peptide Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrocyclization of peptides is a critical strategy in drug discovery, enhancing metabolic stability, receptor affinity, and cell permeability. While disulfide bonds formed from reagents like (Fmoc-Cys-OSu)2 are a common approach, their susceptibility to reduction in biological environments necessitates the exploration of more robust alternatives. This guide provides an objective comparison of key alternatives to disulfide-mediated cyclization, supported by experimental data and detailed methodologies, to inform the selection of the optimal strategy for your research needs.

Lactam Bridges: Mimicking the Native Peptide Bond

Lactam bridges, formed by the condensation of a carboxylic acid side chain (e.g., from glutamic or aspartic acid) and an amine side chain (e.g., from lysine or ornithine), create a stable amide bond within the peptide sequence. This type of cyclization is prevalent in naturally occurring cyclic peptides and is a popular strategy for stabilizing α-helical and β-turn conformations.[1][2]

Key Features:

  • Stability: The resulting amide bond is highly stable and resistant to biological reduction.

  • Biocompatibility: The lactam linkage closely mimics a native peptide bond.

  • Versatility: The ring size can be modulated by the choice of amino acids and their positions in the peptide sequence.[3]

Quantitative Comparison:

ParameterOn-Resin CyclizationSolution-Phase Cyclization
Typical Reagents PyBOP, HBTU, HATU, DIC/HOBtBOP, PyAOP, HATU
Typical Solvents DMF, NMPDMF, DCM
Reaction Time 1 - 24 hours2 - 48 hours
Typical Yields 50-80%[4]10-70% (can be higher but requires extensive purification)[5]

Experimental Protocol: On-Resin Lactam Bridge Formation

This protocol describes the on-resin cyclization of a peptide containing glutamic acid and lysine residues with orthogonally protected side chains (e.g., Glu(OAll) and Lys(Alloc)).

Materials:

  • Peptide-resin with Fmoc-Glu(OAll)- and Fmoc-Lys(Alloc)-OH incorporated

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4)

  • Phenylsilane

  • DCM (dichloromethane)

  • DMF (N,N-dimethylformamide)

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • DIEA (N,N-diisopropylethylamine)

  • 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Allyl Deprotection: Swell the peptide-resin in DCM. Add a solution of Pd(PPh3)4 (3 eq.) and phenylsilane (25 eq.) in DCM. Agitate the mixture under an inert atmosphere for 2 hours. Wash the resin thoroughly with DCM and DMF.

  • Cyclization: Swell the deprotected peptide-resin in DMF. Add PyBOP (3 eq.) and DIEA (6 eq.) in DMF. Agitate the mixture at room temperature for 4-6 hours. Monitor the reaction completion using a Kaiser test.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 10 minutes (repeat once). Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Macrocyclization cluster_Final Final Steps A Resin B Fmoc-AA Coupling A->B C Fmoc Deprotection B->C C->B Repeat for each amino acid D Orthogonal Deprotection C->D E Intramolecular Cyclization D->E F Cleavage from Resin E->F G Purification (HPLC) F->G H Final Cyclic Peptide G->H

Caption: General workflow for solid-phase peptide macrocyclization.

Hydrocarbon Stapling: Reinforcing Helical Structures

Hydrocarbon stapling involves the introduction of two olefin-bearing unnatural amino acids into a peptide sequence, which are then covalently linked via ring-closing metathesis (RCM). This technique is particularly effective for stabilizing α-helical conformations, leading to peptides with enhanced proteolytic resistance and cell-penetrating capabilities.[6][7]

Key Features:

  • Structural Reinforcement: Creates a rigid, all-hydrocarbon staple that locks the peptide into an α-helical conformation.[8]

  • Increased Stability: Stapled peptides exhibit significantly improved resistance to proteases.[8]

  • Enhanced Permeability: The stabilized helical structure can facilitate passage across cell membranes.

Quantitative Comparison:

ParameterValue
Catalyst Grubbs' first- or second-generation catalyst
Typical Solvents DCE (1,2-dichloroethane), DCM
Reaction Time 2 - 6 hours (often repeated)
Typical Yields Generally high, often comparable to linear peptide synthesis.[9]

Experimental Protocol: On-Resin Hydrocarbon Stapling

This protocol outlines the on-resin RCM for a peptide containing two α,α-disubstituted olefin-bearing amino acids.

Materials:

  • Peptide-resin with incorporated olefinic amino acids

  • Grubbs' first-generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)

  • DCE (1,2-dichloroethane), anhydrous

  • DMF, DCM

  • Cleavage cocktail

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating the olefin-bearing amino acids at the desired positions.

  • Ring-Closing Metathesis: Swell the peptide-resin in anhydrous DCE. Add a solution of Grubbs' catalyst (10-15 mol%) in DCE. Agitate the mixture under an inert atmosphere for 2-3 hours at room temperature. Drain the catalyst solution and wash the resin with DCE. Repeat the catalyst treatment one to two more times with fresh catalyst solution.

  • Cleavage and Deprotection: Wash the resin thoroughly with DCM. Cleave the stapled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Precipitate and purify the crude stapled peptide by reverse-phase HPLC.

cluster_Peptide Linear Peptide with Olefins cluster_Product Stapled Peptide Peptide H₂N-...-AA(olefin)-...-AA(olefin)-...-COOH StapledPeptide Cyclic Peptide with Hydrocarbon Staple Peptide->StapledPeptide Ring-Closing Metathesis Catalyst Grubbs' Catalyst (Ru catalyst) Byproduct Ethylene StapledPeptide->Byproduct releases

Caption: Reaction scheme for hydrocarbon stapling via RCM.

Thioether Linkages: Stable and Versatile Bridges

Thioether bonds provide a stable and flexible alternative to disulfide bridges. They can be formed through various methods, most commonly via the alkylation of cysteine residues with bifunctional electrophiles or through thiol-ene "click" chemistry.

Key Features:

  • Redox Stability: Thioether bonds are resistant to reduction and oxidation under physiological conditions.

  • Chemical Versatility: A wide range of linkers with varying lengths and rigidities can be used to form the thioether bridge.[10]

  • Rapid Formation: Thiol-ene reactions can proceed very rapidly under UV initiation.[11]

Quantitative Comparison:

ParameterCysteine AlkylationThiol-ene "Click" Chemistry
Typical Reagents α,α'-Dibromo-m-xylene, other dibromoalkanesAlkenyl-modified amino acids, photoinitiator (e.g., DMPA)
Reaction Conditions Mildly basic (e.g., pH 8)UV irradiation (365 nm)
Reaction Time 1 - 18 hours20 minutes - 1 hour[11]
Typical Yields Can be nearly quantitative[12]24-37%[13]

Experimental Protocol: On-Resin Thiol-ene Cyclization

This protocol describes the on-resin cyclization of a peptide containing a cysteine and an alkene-bearing amino acid (e.g., Fmoc-Lys(Alloc)-OH).

Materials:

  • Peptide-resin with incorporated cysteine and alkene-bearing amino acid

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • DMF, DCM

  • UV lamp (365 nm)

  • Cleavage cocktail

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on resin, incorporating Fmoc-Cys(Trt)-OH and the alkene-bearing amino acid. Deprotect the Cys(Trt) group using a mild acidic treatment (e.g., 2% TFA in DCM with triisopropylsilane).

  • Photocyclization: Swell the resin in DMF. Add a solution of DMPA (0.1 M) in DMF. Irradiate the mixture with a 365 nm UV lamp for 20-60 minutes with gentle agitation.

  • Cleavage and Deprotection: Wash the resin with DMF and DCM. Cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude thioether-cyclized peptide by reverse-phase HPLC.

cluster_Reactants Reactants cluster_Product Product Thiol Peptide-SH Thioether Thioether-linked Peptide Alkene Peptide-Alkene Initiator UV Light + Photoinitiator Initiator->Thioether Thiol-ene Reaction

Caption: Schematic of thioether bond formation via thiol-ene chemistry.

Triazole Bridges via Click Chemistry: Bioorthogonal and Efficient

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly efficient and bioorthogonal method for peptide macrocyclization. The resulting triazole ring is a stable and rigid linker that can mimic a peptide bond.[14]

Key Features:

  • High Efficiency and Specificity: Click reactions are known for their high yields and lack of side products.[14]

  • Bioorthogonality: The azide and alkyne functional groups are unreactive with most biological molecules, allowing for specific ligation in complex environments.[6]

  • Catalyst-Free Option (SPAAC): SPAAC avoids the use of cytotoxic copper catalysts, making it suitable for in vivo applications.[2][6]

Quantitative Comparison:

ParameterCuAACSPAAC
Catalyst Copper(I) (e.g., from CuBr or CuSO4/sodium ascorbate)None
Reactants Terminal alkyne, azideStrained cyclooctyne (e.g., DBCO), azide
Reaction Time Minutes to a few hours[6]1 - 12 hours[6]
Typical Yields Near-quantitative[6]High, but can be slightly lower than CuAAC[6]
Biocompatibility Lower due to copper cytotoxicityHigh, suitable for live systems[6]

Experimental Protocol: On-Resin CuAAC Cyclization

This protocol details the on-resin cyclization of a peptide containing an azide- and an alkyne-functionalized amino acid.

Materials:

  • Peptide-resin with incorporated azide- and alkyne-bearing amino acids

  • Copper(I) bromide (CuBr)

  • Sodium ascorbate

  • DIEA

  • DMF, DCM

  • Cleavage cocktail

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on resin, incorporating the azide- and alkyne-functionalized amino acids.

  • CuAAC Reaction: Swell the resin in DMF. In a separate vial, dissolve CuBr (1.5 eq.) and sodium ascorbate (3 eq.) in DMF. Add this solution to the resin, followed by DIEA (10 eq.). Agitate the mixture under an inert atmosphere at room temperature for 12-18 hours.

  • Washing: Wash the resin thoroughly with DMF, a solution of sodium diethyldithiocarbamate in DMF (to remove copper), DMF, and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups.

  • Purification: Purify the crude triazole-cyclized peptide by reverse-phase HPLC.

cluster_Reactants Reactants cluster_Product Product Azide Peptide-N₃ Triazole Triazole-linked Peptide Alkyne Peptide-Alkyne Catalyst Cu(I) Catalyst Catalyst->Triazole CuAAC

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Conclusion

The choice of a macrocyclization strategy is a critical decision in the design of peptide-based therapeutics and research tools. While traditional disulfide bridging remains a valuable technique, the alternatives presented in this guide offer significant advantages in terms of stability, structural control, and biocompatibility. Lactam bridges provide a biomimetic and stable linkage. Hydrocarbon stapling is unparalleled for enforcing helical conformations. Thioether linkages offer a robust and versatile connection. Finally, triazole bridges formed via click chemistry provide a highly efficient and bioorthogonal method for cyclization. By carefully considering the specific requirements of the target peptide and its intended application, researchers can select the most appropriate macrocyclization strategy to optimize its properties and enhance its therapeutic potential.

References

A Researcher's Guide to Cysteine Protecting Groups in Fmoc-SPPS: An Objective Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the strategic selection of protecting groups for cysteine residues is paramount to the successful solid-phase peptide synthesis (SPPS) of complex peptides. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation, and to enable the regioselective formation of disulfide bonds, which are often critical for peptide structure and function.[1][2][3] This guide provides an objective overview and comparison of commonly employed cysteine protecting groups in Fluorenylmethyloxycarbonyl (Fmoc) SPPS, supported by experimental data and detailed protocols.

Overview of Cysteine Protecting Groups

The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly the desired disulfide bond architecture.[1] Protecting groups are broadly categorized based on their deprotection chemistry, which allows for orthogonal removal without affecting other protecting groups or the peptide-resin linkage.[1][4] An ideal cysteine protecting group should be stable throughout the synthesis, orthogonal to the Nα-protecting group (typically Fmoc), and selectively removable under mild conditions that do not compromise the final peptide.[2]

A summary of the most common cysteine protecting groups used in Fmoc SPPS is presented below:

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality & Key Features
Trityl TrtTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cleaved during final resin cleavage. Cost-effective for routine synthesis of peptides with free thiols. Prone to racemization.[1][3][5]
Acetamidomethyl AcmIodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[1][5]Stable to TFA. Allows for purification of the protected peptide before disulfide bond formation. Orthogonal to Trt, Mmt, and tBu.[1][3]
tert-Butyl tBuStrong acids (e.g., TMSBr/TFA), Hg(OAc)₂[1]Stable to TFA and iodine oxidation.[1][5] Useful for orthogonal protection schemes.[1]
4-Methoxytrityl MmtDilute TFA (e.g., 1-3% in DCM)Highly acid-labile, allowing for selective deprotection on-resin.[5]
S-tert-butylthio StBuReducing agents (e.g., thiols, phosphines)[1][2]Stable to TFA.[1] Removal can be sluggish.[1]
Trimethoxyphenylthio STmpMild reducing agents (e.g., DTT, P(nBu)₃)[1]Rapid on-resin deprotection (5 min).[1] Orthogonal to acid-labile groups.[1]
Tetrahydropyranyl ThpTFA (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Reduces racemization and side reactions compared to Trt. Stable to 1% TFA in DCM.[1][5]

Performance Comparison: Quantitative Data

The performance of cysteine protecting groups can be evaluated based on several quantitative parameters, including cleavage efficiency, propensity for racemization during coupling, and the formation of side products.

Racemization during Coupling

Racemization of the C-terminal cysteine residue is a significant side reaction, particularly with base-mediated coupling reagents.[1][4][5] The choice of protecting group can have a substantial impact on the extent of epimerization.

Protecting GroupRacemization (%)Coupling Conditions
Fmoc-Cys(Thp)-OH 0.74DIPCDI/Oxyma Pure[5]
Fmoc-Cys(Trt)-OH 3.3DIPCDI/Oxyma Pure[2][5]
Fmoc-Cys(Dpm)-OH 6.8DIPCDI/Oxyma Pure[5]

These data highlight that protecting groups such as Thp offer significant advantages in minimizing racemization, a critical factor for the synthesis of chirally pure peptides.[1]

Experimental Workflows and Logical Relationships

The general workflow for Fmoc SPPS and the strategic, orthogonal deprotection of cysteine residues for regioselective disulfide bond formation can be visualized using the following diagrams.

general_spps_workflow Resin Solid Support (Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat Repeat for Peptide Elongation Washing->Repeat Repeat->Fmoc_Deprotection n cycles Final_Cleavage Final Cleavage and Deprotection Repeat->Final_Cleavage Final Cycle Purification Purification (e.g., HPLC) Final_Cleavage->Purification Peptide Purified Peptide Purification->Peptide

General workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).

orthogonal_deprotection Peptide_Resin Peptide on Resin with Cys(PG1) and Cys(PG2) Selective_Deprotection1 Selective Deprotection of PG1 Peptide_Resin->Selective_Deprotection1 Disulfide_Formation1 First Disulfide Bond Formation Selective_Deprotection1->Disulfide_Formation1 Selective_Deprotection2 Selective Deprotection of PG2 Disulfide_Formation1->Selective_Deprotection2 Disulfide_Formation2 Second Disulfide Bond Formation Selective_Deprotection2->Disulfide_Formation2 Final_Cleavage Final Cleavage Disulfide_Formation2->Final_Cleavage Peptide Peptide with Regioselective Disulfide Bonds Final_Cleavage->Peptide

Orthogonal deprotection strategy for regioselective disulfide bond formation.

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results in peptide synthesis. Below are methodologies for the deprotection of common cysteine protecting groups and subsequent disulfide bond formation.

Trityl (Trt) Deprotection (during final cleavage)
  • Reagents: Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). For peptides with multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (EDT) is recommended.[5]

  • Procedure:

    • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

Acetamidomethyl (Acm) Deprotection and On-Resin Oxidation
  • Reagents: Iodine (I₂) in a suitable solvent (e.g., DMF, DCM, or a mixture).

  • Procedure (On-Resin):

    • Swell the Acm-protected peptide-resin in DMF.

    • Treat the resin with a solution of I₂ (10 equivalents per Acm group) in DMF for 1-2 hours at room temperature.[1]

    • Monitor the reaction by LC-MS analysis of a cleaved sample.

    • Wash the resin with DMF to remove excess iodine, followed by a wash with sodium thiosulfate solution to quench any remaining iodine, and then with water and DMF.[1]

S-tert-butylthio (StBu) and Trimethoxyphenylthio (STmp) On-Resin Deprotection
  • Reagents: Reducing agent solution (e.g., 5% Dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF for STmp).[1]

  • Procedure (On-Resin):

    • Swell the StBu or STmp-protected peptide-resin in DMF.

    • Treat the resin with the reducing agent solution. For STmp, the reaction is typically complete within 5 minutes.[1]

    • Wash the resin thoroughly with DMF.

Disulfide Bond Formation
  • On-Resin Oxidation:

    • General Principle: After selective deprotection of two cysteine residues on the resin, an oxidizing agent is introduced to form the disulfide bond. This method minimizes intermolecular side reactions.[1]

    • Common Oxidizing Agents:

      • Iodine (I₂): As described in the Acm deprotection protocol.

      • N-Chlorosuccinimide (NCS): Treat the resin with NCS (2 equivalents) in DMF for 15 minutes.[1]

      • Thallium(III) trifluoroacetate (Tl(TFA)₃): Can be used in DMF on the solid phase.[1]

  • Solution Phase Oxidation:

    • General Principle: The fully deprotected linear peptide is dissolved in a suitable buffer and oxidized.

    • Common Methods:

      • Air Oxidation: The peptide is dissolved in a slightly basic aqueous buffer (pH ~8) and stirred in an open flask.

      • Dimethyl Sulfoxide (DMSO): The peptide is dissolved in an aqueous buffer containing DMSO (e.g., 10-20%).[1]

Conclusion

The selection of an appropriate cysteine protecting group strategy is a critical decision in the synthesis of complex peptides. While Trt remains a cost-effective choice for simple peptides requiring free thiols, the use of orthogonal protecting groups like Mmt, Acm, and tBu is indispensable for the regioselective synthesis of multiple disulfide bonds.[1] Newer protecting groups such as Thp offer significant advantages in minimizing racemization, a persistent challenge in peptide chemistry.[1][2] The choice of protecting group should be carefully considered based on the specific requirements of the target peptide and the overall synthetic plan.

References

A Researcher's Guide to Quantifying Free Thiols Post-Cyclization: A Comparative Analysis of Ellman's Test and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cyclized peptides and proteins, the accurate quantification of free thiol groups is a critical step in characterizing reaction efficiency and ensuring product purity. The disappearance of free thiols is a primary indicator of successful cyclization. This guide provides an objective comparison of the traditional Ellman's test with modern alternative methods, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate assay for your specific research needs.

The quantification of free sulfhydryl groups (-SH) is essential to confirm the completion of cyclization reactions, where a linear peptide or protein is transformed into a cyclic structure, often through the formation of disulfide bonds between cysteine residues. A decrease in the concentration of free thiols serves as a direct measure of the extent of this conversion. While Ellman's test has long been the standard for this application due to its simplicity and cost-effectiveness, alternative methods offering higher sensitivity and specificity have emerged as powerful tools in the researcher's arsenal.

Method Comparison at a Glance

The choice of a thiol quantification assay depends on several factors, including the expected concentration of free thiols, the complexity of the sample matrix, and the required sensitivity and throughput. Below is a summary of the key performance characteristics of Ellman's test and its primary alternatives.

FeatureEllman's Test (DTNB)Fluorescent Assays (e.g., Maleimide-based)Mass Spectrometry (LC-MS/MS)
Principle ColorimetricFluorometricMass-to-charge ratio
Detection Method Absorbance at 412 nm[1][2]Fluorescence emission (e.g., Ex/Em ~494/519 nm for Fluorescein-5-Maleimide)[1]Mass analysis of thiol-containing peptides[3]
Limit of Detection ~0.2-1 µM[1]Down to picomole or nanomolar range (e.g., 10 nM)[4][5]Can detect as low as 2% free sulfhydryl abundance[6][7]
Linear Range ~1 - 100 µM[1]Broad, often from nanomolar to micromolar concentrations (e.g., 0.04-160 µM)[8]Dependent on instrument and sample preparation
Specificity Reacts with accessible free thiols; can be prone to interference from other reducing agents.[1]Generally specific for thiols through reactions like maleimide chemistry.[1]Highly specific, can identify the exact location of free thiols.[3][6]
Key Advantages Simple, inexpensive, rapid, and suitable for high-throughput screening.[1][9][10]High sensitivity, suitable for low-abundance samples.[1][5]Unparalleled specificity and sensitivity, provides site-specific information.[3][6]
Key Disadvantages Lower sensitivity compared to fluorescent methods and potential for interference.[1][6][11]Higher cost, and fluorescence can be pH-sensitive.[1]Requires sophisticated instrumentation, complex sample preparation, and data analysis.[3]

Visualizing the Methodologies

To better understand the workflows of these distinct thiol quantification methods, the following diagrams illustrate the key steps involved in Ellman's test and a common mass spectrometry-based approach.

Ellmans_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, DTNB, Standards) prep_std_curve Prepare Standard Curve (Serial Dilutions) prep_reagents->prep_std_curve prep_samples Prepare Samples (Dilute to Linear Range) prep_std_curve->prep_samples add_to_plate Add Standards & Samples to Microplate prep_samples->add_to_plate add_dtnb Add DTNB Reagent to all wells add_to_plate->add_dtnb incubate Incubate (Room Temperature, 15 min) add_dtnb->incubate measure_abs Measure Absorbance (412 nm) incubate->measure_abs data_analysis Data Analysis (Calculate Concentrations) measure_abs->data_analysis

A step-by-step workflow for the DTNB (Ellman's) assay.[2]

Mass_Spectrometry_Workflow cluster_labeling Differential Alkylation cluster_digestion Sample Preparation cluster_analysis Analysis label_free Label Free Thiols (e.g., N-ethylmaleimide) reduce_disulfides Reduce Disulfide Bonds (e.g., TCEP) label_free->reduce_disulfides label_new Label Newly Exposed Thiols (e.g., d5-N-ethylmaleimide) reduce_disulfides->label_new digest Enzymatic Digestion (e.g., Trypsin) label_new->digest lc_ms LC-MS/MS Analysis digest->lc_ms quantify Identify & Quantify Labeled Peptides lc_ms->quantify

A workflow for site-specific thiol quantification using differential alkylation and LC-MS/MS.[3]

Experimental Protocols

Detailed and accurate protocols are crucial for reproducible results. Below are representative protocols for Ellman's test and a fluorescent assay.

Ellman's Test Protocol

This protocol is a standard method for the determination of free thiols in peptides and proteins.[12]

Materials:

  • UV-Vis Spectrophotometer or microplate reader

  • Cuvettes or 96-well microplate

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Ellman's Reagent Solution: 4 mg/mL 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) in Reaction Buffer

  • Thiol standard (e.g., L-cysteine) for standard curve

Procedure:

  • Prepare a standard curve: Create a series of dilutions of the thiol standard in the Reaction Buffer.

  • Sample Preparation: Dissolve the cyclized peptide sample in the Reaction Buffer.

  • Reaction:

    • For a standard 1 mL cuvette assay, mix your sample solution with the Reaction Buffer and Ellman's Reagent Solution. A typical ratio is 50 µL of Ellman's Reagent Solution to 950 µL of sample in buffer.

    • For a microplate assay, add 50 µL of the standards and samples to individual wells, followed by the addition of the DTNB reagent.

  • Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the color to develop.

  • Measurement: Measure the absorbance of the solution at 412 nm.

  • Calculation: Subtract the absorbance of a blank (Reaction Buffer with DTNB) from all readings. Determine the concentration of free thiols in the sample by comparing its absorbance to the standard curve.

Fluorescent Thiol Quantification Protocol (Representative)

This protocol is based on the use of a thiol-reactive fluorescent dye.

Materials:

  • Fluorescence microplate reader

  • Black 96-well microplate

  • Assay Buffer (as recommended by the kit manufacturer)

  • Fluorescent Thiol Detection Reagent (e.g., based on maleimide chemistry)

  • Thiol standard (e.g., Glutathione or N-acetylcysteine)

Procedure:

  • Prepare a standard curve: Serially dilute the thiol standard in the Assay Buffer.

  • Sample Preparation: Dilute the cyclized peptide sample in the Assay Buffer.

  • Reaction:

    • Add the standards and samples to the wells of the black microplate.

    • Add the Fluorescent Thiol Detection Reagent to all wells.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically ranging from 10 minutes to a few hours), protected from light.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).

  • Calculation: Subtract the fluorescence of a blank from all readings and determine the thiol concentration from the standard curve.

The Chemistry Behind Ellman's Test

The foundational principle of Ellman's test is the chemical reaction between DTNB and a free thiol group. This reaction results in a colored product that can be quantified.

Ellmans_Reaction cluster_reactants Reactants cluster_products Products DTNB DTNB (Ellman's Reagent, colorless) MixedDisulfide R-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide + R-SH Thiol R-SH (Free Thiol) TNB TNB²⁻ (Yellow, absorbs at 412 nm) Thiol->TNB + DTNB

References

A Comparative Guide to Methods for Verifying Regioselective Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The correct formation of disulfide bonds is a critical quality attribute for many protein-based therapeutics, directly impacting their three-dimensional structure, stability, and biological function.[1] Verification of these regioselective linkages is a crucial step in protein characterization and drug development. This guide provides an objective comparison of the primary methods used to confirm disulfide bond connectivity, offering insights into their principles, performance, and experimental protocols.

Quantitative Comparison of Verification Methods

Choosing the appropriate method for disulfide bond analysis depends on various factors, including the protein's complexity, the required level of detail, and available resources. The following table summarizes the key performance characteristics of the most common techniques.

FeatureMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)X-ray Crystallography
Principle Proteolytic digestion followed by mass analysis of disulfide-linked peptides.[1]Sequential N-terminal amino acid degradation and identification.[1]Analysis of nuclear spin properties in a magnetic field to determine 3D structure in solution.[2]Diffraction of X-rays by a protein crystal to determine 3D structure.[3]
Primary Output Direct identification of disulfide-linked peptide fragments and their connectivity.[1]N-terminal sequence information; indirect disulfide linkage confirmation.[1]High-resolution 3D structure in solution, showing through-space proximity of cysteine residues.[2]High-resolution 3D electron density map showing the precise location of atoms, including disulfide bonds.[3]
Sensitivity Low picomole to femtomole.[1]1-10 picomoles.[1]Millimolar to high micromolar protein concentration (0.1 to 1 mM).[4]Requires well-ordered crystals.
Accuracy High, with mass accuracy providing strong confidence in assignments.[1]High for N-terminal sequencing; disulfide bond assignment can be ambiguous.[1]High for structure determination; can provide direct evidence of connectivity.[2]Atomic resolution provides unambiguous assignment of disulfide bonds.[3]
Speed Faster for high-throughput analysis of multiple disulfide bonds.[1]Slower, sequential process (approx. 30-60 minutes per residue).[1]Time-consuming, from days to weeks for data acquisition and analysis.[5]Can be lengthy, depending on crystallization and data collection time.
Sample Amount Sub-nanomole amounts (<0.5 nmol).[1]Typically requires 10-50 picomoles.[1]5-10 mg of protein for a 20 kDa sample.[6]Requires sufficient protein to produce high-quality crystals.
Limitations Disulfide scrambling can occur during sample preparation. Complex spectra for proteins with multiple cysteines.[7]N-terminal blockage prevents sequencing. Not suitable for complex mixtures or identifying internal sequences directly. Disulfide analysis is indirect and can be complex.[1]Limited to smaller proteins (<30-50 kDa) for high-resolution structure determination. Requires soluble, stable protein samples.[6]Requires the protein to be crystallizable. The crystal structure may not represent the native solution conformation.[8]

Experimental Workflows and Methodologies

Mass Spectrometry-Based Peptide Mapping

Mass spectrometry (MS) is a cornerstone for disulfide bond analysis due to its high sensitivity and accuracy.[9] The most common approach is "bottom-up" proteomics, where the protein is digested under non-reducing conditions to preserve the native disulfide linkages.[7]

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Protein Protein Sample Alkylation Alkylation of Free Thiols (e.g., NEM) Protein->Alkylation Digestion Enzymatic Digestion (Non-reducing conditions) Alkylation->Digestion LC LC Separation Digestion->LC MS Mass Spectrometry (MS1) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Database Database Search MSMS->Database Mapping Disulfide Bond Mapping Database->Mapping

Workflow for MS-based disulfide bond mapping.
  • Sample Preparation :

    • Denaturation and Alkylation : The protein sample is denatured to expose all cysteine residues. Free sulfhydryl groups are then alkylated using reagents like N-ethylmaleimide (NEM) to prevent disulfide scrambling.[7] This step is crucial for preserving the native disulfide bond pattern.

    • Enzymatic Digestion : The protein is digested into smaller peptides using a specific protease (e.g., trypsin, chymotrypsin) under non-reducing conditions.[10] The choice of enzyme and digestion conditions is optimized to generate peptides of suitable length for MS analysis.

  • LC-MS/MS Analysis :

    • Liquid Chromatography (LC) Separation : The resulting peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

    • Mass Spectrometry (MS) : The eluted peptides are introduced into a mass spectrometer. The instrument acquires full scan MS1 spectra to determine the mass-to-charge ratio (m/z) of the intact disulfide-linked peptides.[12]

    • Tandem Mass Spectrometry (MS/MS) : The mass spectrometer then isolates and fragments the disulfide-linked peptides. Various fragmentation techniques can be used, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).[7] ETD is particularly useful as it can cleave the disulfide bond itself, simplifying spectral interpretation.[12]

  • Data Analysis :

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the disulfide-linked peptides.[13] Specialized software can aid in the automated identification and mapping of these linkages.

Edman Degradation

Edman degradation is a classical method for protein sequencing that can be adapted to infer disulfide bond connectivity.[14] It involves the sequential removal and identification of N-terminal amino acids.

cluster_prep Sample Preparation cluster_sequencing Automated Sequencing cluster_analysis Analysis Protein Purified Protein/Peptide NonReduced Non-Reduced Digestion (Optional) Protein->NonReduced Sequencer Load into Sequencer NonReduced->Sequencer Coupling Coupling (PITC) Sequencer->Coupling Cleavage Cleavage (TFA) Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion HPLC HPLC Identification Conversion->HPLC Sequence Sequence Determination HPLC->Sequence Inference Infer Disulfide Linkage Sequence->Inference

Workflow for disulfide analysis by Edman degradation.
  • Sample Preparation :

    • The protein or peptide sample must be highly purified (>90%).[1]

    • For disulfide analysis of peptide fragments, the protein is first digested under non-reducing conditions, and the resulting disulfide-linked peptides are isolated.[15]

  • Automated Edman Degradation :

    • The purified sample is loaded onto an automated protein sequencer.[16]

    • Coupling : The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).[17]

    • Cleavage : The derivatized amino acid is cleaved from the peptide chain using trifluoroacetic acid (TFA).[17]

    • Conversion : The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[14]

  • Identification and Inference :

    • The PTH-amino acid is identified by HPLC.[17]

    • The cycle is repeated for subsequent amino acids.

    • Disulfide bonds are inferred by analyzing the sequence data. For instance, if a cycle yields two PTH-amino acids, one of which is PTH-cysteine, it indicates an inter-chain disulfide bond at that position. For intra-chain bonds, comparison with the sequence of the reduced and alkylated peptide is necessary.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of proteins in solution, which can directly reveal disulfide bond connectivity.[2][18]

  • Sample Preparation :

    • A highly pure and concentrated protein sample (typically 0.1-1 mM) is required.[4] The protein must be soluble and stable in a suitable NMR buffer.[6]

    • For larger proteins, isotopic labeling (e.g., ¹⁵N, ¹³C) is often necessary to simplify the spectra and aid in resonance assignment.[6]

  • NMR Data Acquisition :

    • A series of multi-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed to assign the chemical shifts of the protein's atoms.

    • Through-space correlations from Nuclear Overhauser Effect (NOE) experiments can provide distance restraints between protons, including those on cysteine residues involved in disulfide bonds.[18]

  • Structure Calculation and Analysis :

    • The experimental NMR data is used to calculate a family of 3D structures of the protein.

    • The proximity of the sulfur atoms of cysteine pairs in the calculated structures provides direct evidence for the disulfide bond connectivity.[2]

X-ray Crystallography

X-ray crystallography provides a static, high-resolution three-dimensional structure of a protein, allowing for the unambiguous identification of disulfide bonds.[3]

  • Crystallization :

    • The purified protein is crystallized under specific conditions of pH, temperature, and precipitant concentration. This is often the most challenging and time-consuming step.

  • X-ray Diffraction Data Collection :

    • The protein crystal is exposed to a beam of X-rays, which are diffracted by the electrons in the protein's atoms.[3] The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement :

    • The diffraction data is processed to generate an electron density map of the protein.

    • A model of the protein is built into the electron density map and refined to obtain the final high-resolution structure.

    • The disulfide bonds are directly visualized in the electron density map as a covalent linkage between the sulfur atoms of two cysteine residues. The bond lengths are typically around 2.05 Å.[3]

Conclusion

The verification of regioselective disulfide bond formation is a critical aspect of protein characterization, particularly for therapeutic proteins. Mass spectrometry has become the go-to method for routine analysis due to its high sensitivity, speed, and direct nature.[7] Edman degradation, while less common now, still serves as a valuable orthogonal method.[1] NMR spectroscopy and X-ray crystallography provide the most detailed structural information, offering unambiguous assignment of disulfide bonds within the context of the protein's three-dimensional structure.[2][3] The choice of method should be guided by the specific requirements of the analysis, balancing the need for detail with considerations of sample amount, throughput, and available instrumentation.

References

A Comparative Guide to Purity Assessment of Cysteine-Containing Peptides in Fmoc-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the reliability and reproducibility of experimental results and the safety of therapeutic candidates. The incorporation of cysteine residues, with their reactive thiol side chains, presents unique challenges during solid-phase peptide synthesis (SPPS). The choice of the cysteine building block and its protecting group strategy significantly influences the purity of the final peptide. This guide provides a comparative overview of the purity assessment of peptides synthesized using different Fmoc-cysteine derivatives, with a focus on providing supporting experimental data and detailed methodologies.

While the use of pre-activated di-cysteine reagents like (Fmoc-Cys-OSu)2 is theoretically possible for introducing disulfide bridges, the scientific literature predominantly focuses on the use of monomeric Fmoc-cysteine derivatives with various side-chain protecting groups. This guide will therefore focus on comparing the purity outcomes of peptides synthesized with these commonly employed alternatives.

Key Purity-Influencing Factors in Cysteine Peptide Synthesis

Several factors related to the cysteine building block can impact the final peptide purity:

  • Racemization: Cysteine is highly susceptible to racemization (the conversion of the L-amino acid to its D-isomer) during the activation and coupling steps of SPPS, particularly when using potent activating reagents.[1] The presence of diastereomeric impurities can be difficult to resolve by chromatography and can have significant biological consequences.

  • Side Reactions during Cleavage: The removal of side-chain protecting groups can lead to various side reactions. For instance, the highly reactive trityl cation, released from Fmoc-Cys(Trt)-OH during trifluoroacetic acid (TFA) cleavage, can cause unwanted modifications to sensitive residues if not adequately scavenged.[2]

  • Incomplete Deprotection: Incomplete removal of the side-chain protecting group results in impurities that can be challenging to separate from the desired peptide.[1]

  • Oxidation: The free thiol group of cysteine is prone to oxidation, leading to the formation of disulfide-bonded dimers or oligomers, which are common impurities in crude peptide preparations.

Comparative Purity Data

The purity of a synthetic peptide is typically assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by Mass Spectrometry (MS). The following tables summarize quantitative data on key performance indicators for peptides synthesized with different Fmoc-cysteine derivatives. It is important to note that this data is compiled from various sources and may not represent direct head-to-head comparisons under identical conditions.

Table 1: Comparison of Racemization for Different Fmoc-Cysteine Protecting Groups

Protecting GroupDeprotection MethodRacemization (%)Key Advantages & Disadvantages
Trityl (Trt) Acidolysis (TFA)3.3% - >26%[2]Advantages: Cost-effective, simultaneous deprotection with cleavage. Disadvantages: Prone to significant racemization, liberated trityl cation can cause side reactions.[2]
Acetamidomethyl (Acm) Iodolysis, Silver SaltsGenerally low[2]Advantages: Stable to TFA, allowing for orthogonal protection strategies. Disadvantages: Requires a separate deprotection step which can introduce side reactions.[3]
Tetrahydropyranyl (Thp) Acidolysis (TFA)0.74%[2]Advantages: Significantly reduces racemization compared to Trt. Disadvantages: Introduces a new chiral center.[2]
Diphenylmethyl (Dpm) Acidolysis (High % TFA)6.8%Advantages: More stable to dilute TFA than Trt. Disadvantages: Can lead to higher racemization than Trt in some cases.

Table 2: Typical Crude Peptide Purity Ranges for Common Cysteine Protecting Groups

Protecting GroupTypical Crude Purity Range (%)Main Species in Crude ProductCommon Impurities
Trityl (Trt) 80 - 90%[3]Deprotected peptideRacemized peptide, trityl-adducts, deletion sequences.[1][2]
Acetamidomethyl (Acm) 85 - 95%[3]Acm-protected peptideIncompletely deprotected peptide, byproducts from deprotection reaction, deletion sequences.[3]
S-tert-butylthio (StBu) 85 - 95%[3]StBu-protected peptidePotential for disulfide scrambling if deprotection is not well-controlled.[4]

Experimental Protocols

Accurate purity assessment relies on standardized and well-documented experimental procedures. The following are detailed protocols for the key experiments involved in the synthesis and analysis of cysteine-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

This protocol outlines a standard manual Fmoc-SPPS workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the N-terminal Fmoc protecting group.[3]

  • Washing: Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.[3]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (including the respective Fmoc-Cys derivative) (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

    • Add an activator base (e.g., DIPEA, 6 equivalents) to the amino acid solution.

    • Add the activated amino acid mixture to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[3]

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the chosen side-chain protecting groups. For acid-labile groups like Trt, a common cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS) as a scavenger.[3]

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[3]

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

This protocol describes a standard analytical RP-HPLC method for determining peptide purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for peptide analysis.[2]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point for many peptides.[2]

  • Flow Rate: 1.0 mL/min for an analytical column.[3]

  • Detection: UV absorbance at 210-220 nm.[3]

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[2]

  • Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.

Protocol 3: Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines the general procedure for confirming the molecular weight of the synthesized peptide.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation:

    • For ESI-MS: Dissolve the peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

    • For MALDI-MS: Co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected peptide.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target peptide. Tandem MS (MS/MS) can be used to obtain sequence information and identify impurities.

Visualizing the Workflow and Key Considerations

The following diagrams, created using the DOT language, illustrate the experimental workflow and the decision-making process in synthesizing and analyzing cysteine-containing peptides.

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Assessment Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 DMF Washing_1 3. Washing Fmoc_Deprotection_1->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling Washing_1->Amino_Acid_Coupling Fmoc-Cys-Xaa-OH Washing_2 5. Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycles 6. Repeat Cycles Washing_2->Repeat_Cycles For each amino acid Final_Cleavage 7. Cleavage & Deprotection Repeat_Cycles->Final_Cleavage Crude_Peptide Crude Peptide Product Final_Cleavage->Crude_Peptide TFA Cocktail HPLC_Analysis RP-HPLC Analysis Crude_Peptide->HPLC_Analysis Purity (%) MS_Analysis Mass Spectrometry Crude_Peptide->MS_Analysis Identity (MW) Final_Report Purity & Identity Report HPLC_Analysis->Final_Report MS_Analysis->Final_Report

Caption: General workflow for the synthesis and purity assessment of a cysteine-containing peptide.

Cysteine_Protecting_Group_Decision Start Desired Final Peptide Free_Thiol Single Cysteine or all Cys with free thiols? Start->Free_Thiol Multiple_Disulfides Multiple, regioselective disulfide bonds? Free_Thiol->Multiple_Disulfides No Use_Trt Use Fmoc-Cys(Trt)-OH Free_Thiol->Use_Trt Yes Use_Orthogonal Use Orthogonal Protecting Groups (e.g., Fmoc-Cys(Acm)-OH) Multiple_Disulfides->Use_Orthogonal Yes Consider_Racemization Consider alternatives to Trt (e.g., Fmoc-Cys(Thp)-OH) to minimize racemization Use_Trt->Consider_Racemization

Caption: Decision logic for selecting a cysteine protecting group based on the desired peptide structure.

Conclusion

A thorough purity assessment using a combination of RP-HPLC for quantitative analysis and mass spectrometry for identity confirmation is essential to ensure the quality of the final peptide product. The detailed protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to develop robust analytical methods for their cysteine-containing peptides.

References

A Head-to-Head Battle: Benchmarking (Fmoc-Cys-OSu)₂ Against Carbodiimide Coupling Methods in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the choice of coupling chemistry is a critical determinant of yield, purity, and overall success. This guide provides an objective, data-driven comparison between the use of pre-activated N-hydroxysuccinimide (OSu) esters, specifically (Fmoc-Cys-OSu)₂, and traditional carbodiimide-mediated coupling methods, such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).

The formation of a stable amide bond is the cornerstone of these applications. While carbodiimides have long been the workhorses for activating carboxyl groups in situ, the use of pre-activated amino acid derivatives like (Fmoc-Cys-OSu)₂ offers a streamlined and potentially more efficient alternative. This guide will delve into the mechanisms, performance, and practical considerations of each approach to inform your selection of the optimal strategy for your specific research needs.

Mechanism of Action: A Tale of Two Activation Strategies

The fundamental difference between these two methods lies in how the carboxyl group of the incoming amino acid is activated to make it susceptible to nucleophilic attack by a primary amine.

(Fmoc-Cys-OSu)₂: The Pre-activated Approach

(Fmoc-Cys-OSu)₂ is a symmetrical disulfide of Fmoc-cysteine that has been pre-activated as an N-hydroxysuccinimide ester. This stable, isolatable active ester is ready to react directly with a free amine without the need for additional activating agents. The OSu group is an excellent leaving group, facilitating a clean and efficient one-step coupling reaction.

Carbodiimide Coupling: In Situ Activation

Carbodiimide reagents like EDC and DCC facilitate the formation of an amide bond by activating a carboxylic acid in situ. The reaction proceeds through a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine to form the desired amide bond. However, this intermediate is unstable and prone to side reactions, necessitating the use of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable, yet still reactive, active ester, thereby improving coupling efficiency and reducing side products.[2]

Head-to-Head Comparison: Performance and Practicalities

Feature(Fmoc-Cys-OSu)₂ (Pre-activated Ester)Carbodiimide Coupling (e.g., EDC/NHS)
Reaction Type One-step couplingTwo-step, one-pot reaction (activation and coupling)
Reagents Required (Fmoc-Cys-OSu)₂, amine-containing moleculeCarboxylic acid, carbodiimide (EDC/DCC), additive (NHS/HOBt), amine-containing molecule
Typical Reaction Time Generally faster (minutes to a few hours)Can be longer and may require extended reaction times or double coupling for difficult sequences[3]
Coupling Efficiency/Yield High, due to the use of a purified, highly reactive esterVariable, can be high but is sensitive to reaction conditions, pH, and the stability of the O-acylisourea intermediate
Crude Product Purity Often higher due to fewer side reactions and byproductsCan be lower due to the potential for side reactions and the presence of urea byproducts
Key Side Reactions Minimal; potential for hydrolysis of the active esterRacemization of the activated amino acid, N-acylurea formation (unreactive byproduct), dehydration of Asn and Gln side chains[4]
Racemization Risk Generally lower, as the active ester is pre-formed and purified[4]Higher, especially without additives. Cysteine is particularly prone to racemization with some activation methods.[5][6]
Convenience & Workflow Simpler workflow; fewer reagents to handleMore complex; requires careful handling of moisture-sensitive reagents and management of byproducts
Byproduct Removal Soluble N-hydroxysuccinimideInsoluble dicyclohexylurea (from DCC) requires filtration; water-soluble urea from EDC is easier to remove by aqueous extraction[4]

Quantitative Data Summary

Table 1: Crude Purity of a Model Peptide (Acyl Carrier Protein Fragment 65-74) with Different Coupling Reagents

Coupling Reagent/MethodCrude Purity (%)
Pentafluorophenyl (PFP) Esters~70-80%
HBTU/HOBt~65-75%
DCC/HOBt~50-60%

Note: This data is compiled from various studies and serves as a representative comparison. PFP esters, like OSu esters, are a form of active ester and generally result in higher crude product purity.[1]

Table 2: Racemization of Cysteine with Different Activation Methods

Activation Method% Racemization (D-Cys)
HCTU/6-Cl-HOBt/DIPEA (Uronium-based)8.0% (with Trt protection)
Carbodiimide activation (e.g., DIC/HOBt)Significantly lower, often the recommended method to avoid Cys racemization[5][7]

Note: While specific data for Fmoc-Cys-OSu is not cited, pre-activated esters are known to reduce the risk of racemization compared to in-situ activation methods that involve a base.[4]

Experimental Protocols

Protocol 1: Peptide Coupling using (Fmoc-Cys-OSu)₂ in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of (Fmoc-Cys-OSu)₂ to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • (Fmoc-Cys-OSu)₂

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, twice, to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve (Fmoc-Cys-OSu)₂ (1.5-3 equivalents relative to the resin loading capacity) in DMF.

    • Add the solution to the deprotected peptide-resin.

    • If required, add DIPEA (1-2 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Protocol 2: Bioconjugation using EDC/Sulfo-NHS Chemistry

This protocol describes the conjugation of a carboxyl-containing molecule (e.g., a peptide) to an amine-containing molecule (e.g., a protein).

Materials:

  • Molecule 1 (with carboxyl group)

  • Molecule 2 (with primary amine group)

  • EDC

  • Sulfo-NHS (for aqueous reactions)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or Hydroxylamine

  • Desalting columns

Procedure:

  • Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

  • Activation of Molecule 1:

    • Dissolve Molecule 1 in Activation Buffer.

    • Add Sulfo-NHS (e.g., 5 mM final concentration) followed by EDC (e.g., 2 mM final concentration).

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended): Pass the activated molecule solution through a desalting column equilibrated with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Conjugation to Molecule 2:

    • Immediately add the activated Molecule 1 solution to a solution of Molecule 2 in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Solution to stop the reaction and quench any unreacted active esters. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis.

Visualizing the Chemistry: Pathways and Workflows

Signaling Pathways: Coupling Chemistries cluster_0 (Fmoc-Cys-OSu)₂ Pathway cluster_1 Carbodiimide Pathway A1 (Fmoc-Cys-OSu)₂ (Pre-activated Ester) A3 Amide Bond Formation (Single Step) A1->A3 A2 Primary Amine (R-NH₂) A2->A3 A4 Stable Conjugate A3->A4 A5 N-Hydroxysuccinimide (Byproduct) A3->A5 B1 Carboxylic Acid (R'-COOH) B3 O-Acylisourea Intermediate (Unstable) B1->B3 B2 EDC B2->B3 B5 NHS-Ester Intermediate (More Stable) B3->B5 Stabilization B4 NHS B4->B5 B7 Amide Bond Formation B5->B7 B6 Primary Amine (R-NH₂) B6->B7 B8 Stable Conjugate B7->B8 B9 Urea Byproduct B7->B9 Experimental Workflows cluster_0 (Fmoc-Cys-OSu)₂ Workflow cluster_1 EDC/NHS Workflow W1_start Start: Amine-functionalized substrate W1_step1 Add (Fmoc-Cys-OSu)₂ in DMF W1_start->W1_step1 W1_step2 Incubate (1-2 hours) W1_step1->W1_step2 W1_step3 Wash & Purify W1_step2->W1_step3 W1_end Final Conjugate W1_step3->W1_end W2_start Start: Carboxyl-functionalized substrate W2_step1 Add EDC & NHS in Activation Buffer (pH 6.0) W2_start->W2_step1 W2_step2 Incubate (15 min) (Activation) W2_step1->W2_step2 W2_step3 Add Amine-functionalized molecule in Coupling Buffer (pH 7.2-7.5) W2_step2->W2_step3 W2_step4 Incubate (2+ hours) W2_step3->W2_step4 W2_step5 Quench Reaction W2_step4->W2_step5 W2_step6 Wash & Purify W2_step5->W2_step6 W2_end Final Conjugate W2_step6->W2_end

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for (Fmoc-Cys-OSu)2

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, all waste containing (Fmoc-Cys-OSu)2 should be treated as hazardous chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should strictly adhere to these procedures to minimize risks and maintain a safe laboratory environment.

Hazard Profile and Safety Recommendations

Based on analogous compounds, this compound should be considered a potential irritant and harmful if swallowed or inhaled. The N-hydroxysuccinimide ester is a reactive group, and the compound may cause allergic skin reactions. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Personal Protective Equipment (PPE) and Handling:

ParameterSpecificationSource
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1]
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat should be worn. Inspect gloves before use.[1]
Respiratory Protection A dust mask or respirator should be used when handling the solid compound to avoid inhalation of dust. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2]
Handling Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols.[1][2]

Experimental Protocol for Disposal

The primary directive for the disposal of this compound and any contaminated materials is to manage it as chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain. [3][4]

Materials Required:

  • Designated, leak-proof hazardous waste container

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[3]

    • Solid waste, such as contaminated weighing paper, gloves, and pipette tips, should be collected separately from liquid waste.[3][5]

  • Containment of Solid Waste:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Containment of Liquid Waste:

    • Any solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[5]

  • Labeling and Storage:

    • Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1][3]

    • Provide them with a complete and accurate description of the waste.

Spill Management

In the event of a small spill, and if it is safe to do so, contain the spill using an absorbent material.[3] Sweep up the material and place it in the designated hazardous waste container. For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 A Start: this compound Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated gloves, paper) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Place in a designated, labeled hazardous solid waste container. C->E F Place in a designated, labeled hazardous liquid waste container. D->F G Store sealed container in a designated hazardous waste accumulation area. E->G F->G H Contact EHS for pickup and disposal. G->H I End H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (Fmoc-Cys-OSu)2

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for (Fmoc-Cys-OSu)2.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

CategorySpecificationSource
Eye Protection Chemical safety glasses with side-shields or goggles are mandatory to protect against accidental splashes or dust. A face shield may also be appropriate.[1]
Skin Protection A standard laboratory coat should be worn to protect skin and clothing. Chemically resistant gloves must be worn. It is crucial to inspect gloves before use and use a proper removal technique.[1][2][3]
Respiratory Protection A dust mask (e.g., N95 or P1 type) should be worn when handling the solid powder to minimize inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][4]

Hazard Identification

Based on data for structurally similar compounds, this compound should be handled with care, assuming it may present similar hazards. Potential hazards include:

  • Acute oral toxicity : Harmful if swallowed.[1][5]

  • Skin sensitization : May cause an allergic skin reaction.[1][5]

  • Aquatic toxicity : May be toxic to aquatic life with long-lasting effects.[1][5]

Operational Plan: Step-by-Step Handling Workflow

A systematic approach to handling this compound is critical for both safety and experimental success. The following workflow outlines the key steps from receiving the compound to its use and final disposal.

cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE: - Safety Glasses - Lab Coat - Gloves - Dust Mask prep_setup Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_setup handling_weigh Carefully Weigh Solid to Avoid Dust Generation prep_setup->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Synthesis/Reaction handling_dissolve->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon cleanup_segregate Segregate Solid and Liquid Waste cleanup_decon->cleanup_segregate cleanup_label Label Hazardous Waste Containers cleanup_segregate->cleanup_label cleanup_dispose Store and Dispose of Waste According to Institutional Protocols cleanup_label->cleanup_dispose

Workflow for Handling this compound

Experimental Protocols

Protocol 1: Safe Handling and Use of this compound

  • Preparation : Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Put on all required PPE, including safety glasses, a lab coat, and chemical-resistant gloves. If weighing the solid powder, a dust mask is also necessary.

  • Handling the Solid : Carefully weigh the required amount of this compound, taking care to avoid generating dust. Use appropriate weighing paper or containers.

  • Dissolution : Add the solid to the desired solvent in a suitable reaction vessel. Gently swirl or stir to dissolve.

  • Reaction : Proceed with the intended chemical reaction, maintaining all safety precautions.

  • Post-Reaction : After the reaction is complete, proceed to the disposal protocol for all waste materials.

Protocol 2: Disposal of this compound Waste

  • Waste Identification : Treat all unused or expired this compound and any materials that have come into contact with it as hazardous chemical waste.[6][7]

  • Waste Segregation :

    • Solid Waste : Collect all solid materials, such as weighing paper, contaminated gloves, and pipette tips, in a designated, leak-proof hazardous waste container.[6][8]

    • Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.[8] Do not mix with other chemical waste streams unless compatibility has been verified.[8]

  • Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound".[6][7] The label should also include the date the waste was first added and any known hazards.[7]

  • Storage : Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6][8]

  • Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.[6][7] Do not dispose of this chemical waste in the regular trash or down the drain.[7]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.